molecular formula C16H16N2O2S B2626449 N-Benzenesulfonyltryptamine

N-Benzenesulfonyltryptamine

Cat. No.: B2626449
M. Wt: 300.4 g/mol
InChI Key: CTDQKZGWJQNLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzenesulfonyltryptamine is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDQKZGWJQNLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

N-Benzenesulfonyltryptamine: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Benzenesulfonyltryptamine is not a commercially available or extensively characterized compound. This guide provides a theoretical framework based on the known chemistry and pharmacology of its constituent moieties—tryptamine (B22526) and benzenesulfonamide (B165840). All proposed experimental protocols and properties require experimental validation.

Core Chemical Structure and Properties

This compound is a molecule combining the tryptamine scaffold, known for its presence in various psychoactive compounds and neurotransmitters, with a benzenesulfonyl group, a common feature in many pharmaceuticals. This unique combination suggests potential for novel pharmacological activities.

Chemical Structure:

The chemical structure of this compound consists of a tryptamine backbone where the nitrogen atom of the aminoethyl side chain is bonded to the sulfur atom of a benzenesulfonyl group.

Molecular Formula: C₁₆H₁₆N₂O₂S

Proposed IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

(Image of the chemical structure of this compound should be displayed here if image generation is possible)

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Weight312.38 g/mol Calculated from the molecular formula.
XLogP33.2Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.
Hydrogen Bond Donors2The N-H of the indole (B1671886) ring and the N-H of the sulfonamide.
Hydrogen Bond Acceptors3The two oxygen atoms of the sulfonyl group and the nitrogen of the indole ring.
Rotatable Bond Count4Indicates some conformational flexibility.
Topological Polar Surface Area69.9 ŲSuggests potential for good cell permeability.
pKa (most acidic)~9.5 (Sulfonamide N-H)Estimated based on similar sulfonamides.
pKa (most basic)~-2 (Indole N-H)The indole nitrogen is generally not basic.

Note: These properties are predicted using computational models and have not been experimentally determined.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of tryptamine with benzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Proposed Synthetic Pathway:

G Proposed Synthesis of this compound Tryptamine Tryptamine Reaction Nucleophilic Acyl Substitution Tryptamine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction Base Base (e.g., Pyridine (B92270) or Triethylamine) in an inert solvent (e.g., DCM or THF) Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve tryptamine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous DCM or THF to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound is currently unknown. However, based on its structural components, several potential areas of investigation can be proposed. Tryptamine derivatives are known to interact with various receptors, particularly serotonin (B10506) (5-HT) receptors. Benzenesulfonamides are a class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Hypothetical Biological Screening Workflow:

G Hypothetical Biological Screening Workflow Compound This compound PrimaryScreening Primary Screening (e.g., Receptor Binding Assays for 5-HT receptors) Compound->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Functional Assays, Enzyme Inhibition Assays) PrimaryScreening->SecondaryScreening Active Hits InVitro In Vitro Studies (Cell Viability, Cytotoxicity) SecondaryScreening->InVitro InVivo In Vivo Studies (Animal Models of Disease) InVitro->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead

Caption: A logical workflow for screening novel compounds.

Potential Signaling Pathway Interactions:

Given the tryptamine core, a primary hypothesis would be the modulation of serotonergic pathways. Interaction with various 5-HT receptor subtypes could lead to a range of downstream effects. For example, agonism or antagonism at 5-HT₁A, 5-HT₂A, or 5-HT₇ receptors could be investigated. The benzenesulfonamide moiety might confer activity as an enzyme inhibitor, for instance, targeting carbonic anhydrases or kinases, which are known to be affected by some sulfonamide-containing drugs.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with the potential for novel pharmacology. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable in a laboratory setting. The immediate next steps for any research program focused on this molecule would be its successful synthesis, purification, and thorough characterization. Following this, a systematic biological screening campaign, as outlined in the hypothetical workflow, would be necessary to elucidate its pharmacological profile. The lack of existing data presents a unique opportunity for original research and the potential discovery of a new class of bioactive molecules. All presented information should be considered theoretical until experimentally verified.

References

Synthesis of N-Benzenesulfonyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzenesulfonyltryptamine, a compound of interest in medicinal chemistry and drug development. The primary synthesis pathway involves the reaction of tryptamine (B22526) with benzenesulfonyl chloride. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the sulfonylation of tryptamine using benzenesulfonyl chloride. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

A general scheme for this reaction is the reaction of tryptamine with substituted sulfonyl chlorides in the presence of triethylamine to yield N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamides[1]. The reaction of benzenesulfonyl chloride with primary amines is a highly efficient method for the formation of sulfonamides[2].

Synthesis_Pathway Tryptamine Tryptamine Reaction Sulfonylation Tryptamine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction SolventBase Solvent (e.g., Dichloromethane) + Base (e.g., Triethylamine) SolventBase->Reaction Reaction Conditions N_Benzenesulfonyltryptamine This compound Reaction->N_Benzenesulfonyltryptamine

Figure 1: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

ParameterValueReference
Reactants
Tryptamine1 equivalent[1]
Benzenesulfonyl Chloride1 equivalent[1]
TriethylamineExcess[1]
Reaction Conditions
SolventDichloromethane (B109758) or similar aprotic solvent[3]
TemperatureRoom Temperature[3]
Reaction Time24 hours[3]
Product
YieldTypically high (e.g., 73% for a similar sulfonamide)[3]
Spectroscopic Data (Illustrative for a similar structure)
1H NMR (CDCl3, δ, ppm)Signals corresponding to indole, ethyl chain, and benzenesulfonyl protons.[1]
13C NMR (CDCl3, δ, ppm)Signals corresponding to indole, ethyl chain, and benzenesulfonyl carbons.[1]
IR (KBr, cm-1)Characteristic peaks for N-H, S=O, and aromatic C-H stretching.[1]
Mass Spectrometry (m/z)Molecular ion peak corresponding to the product.[1]

Note: Specific spectroscopic data for the unsubstitued this compound was not available in the searched literature. The data presented is representative of N-substituted tryptamine sulfonamides.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from methodologies for the synthesis of similar N-aryl substituted benzenesulfonamides[3][4].

Materials:

  • Tryptamine

  • Benzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 5 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, acidify the reaction mixture with 5 M HCl.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with water (3 times) and then once with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent from the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to afford pure this compound as clear crystals.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Tryptamine in DCM B Add Triethylamine A->B C Add Benzenesulfonyl Chloride Solution B->C D Stir at RT for 24h C->D E Acidify with 5M HCl D->E F Extract with DCM E->F G Wash with Water and Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Recrystallize from Ethanol I->J K Characterize Product (NMR, IR, MS) J->K

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression of chemical transformations and purification steps. The key relationship is the nucleophilic attack of the primary amine of tryptamine on the electrophilic sulfur atom of benzenesulfonyl chloride, facilitated by a base.

Logical_Relationship Start Start: Tryptamine & Benzenesulfonyl Chloride Activation Base (Triethylamine) Neutralizes HCl byproduct Start->Activation Reaction Nucleophilic Attack: Amine on Sulfonyl Chloride Activation->Reaction Intermediate Formation of Sulfonamide Linkage Reaction->Intermediate Purification Work-up & Recrystallization Removes impurities and unreacted starting materials Intermediate->Purification End End Product: Pure this compound Purification->End

Figure 3: Logical flow of the synthesis and purification process.

References

N-Benzenesulfonyltryptamine: A Technical Overview of a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzenesulfonyltryptamine scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. While a specific Chemical Abstracts Service (CAS) number for the parent compound, this compound, was not definitively located in publicly available databases, this technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of the broader class of N1-benzenesulfonyltryptamine derivatives. This document focuses on their prominent role as ligands for the serotonin (B10506) 6 (5-HT6) receptor, a significant target in the treatment of cognitive and neurological disorders. Detailed experimental protocols for key biological assays and visualizations of signaling pathways and experimental workflows are provided to support further research and development in this area.

Chemical Synthesis

The synthesis of N-benzenesulfonyltryptamines is typically achieved through a nucleophilic substitution reaction between tryptamine (B22526) and a corresponding benzenesulfonyl chloride in the presence of a base.

A general synthetic protocol is as follows:

  • Tryptamine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.

  • A base, for example, triethylamine (B128534) or pyridine, is added to the solution to act as a proton scavenger.

  • The solution is cooled in an ice bath.

  • Benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled tryptamine solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound derivative.

General Synthesis of N-Benzenesulfonyltryptamines Tryptamine Tryptamine Solvent_Base Dissolve in Aprotic Solvent + Base (e.g., Triethylamine) Tryptamine->Solvent_Base Cooling Cool to 0°C Solvent_Base->Cooling Addition Add Benzenesulfonyl Chloride (dropwise) Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Workup Aqueous Workup (Wash with H2O, Brine) Stirring->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Product This compound Derivative Purification->Product

A generalized workflow for the synthesis of this compound derivatives.

Biological Activity

The primary biological target for the this compound scaffold is the 5-HT6 receptor. This G-protein coupled receptor is predominantly expressed in the central nervous system and is implicated in cognitive function, making it an attractive target for the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

5-HT6 Receptor Binding Affinity

A variety of N1-benzenesulfonyltryptamine derivatives have been synthesized and evaluated for their binding affinity to the human 5-HT6 receptor. The affinity is typically reported as the inhibition constant (Ki), with lower values indicating higher affinity.

CompoundSubstituentsKi (nM)Reference
MS-2455-methoxy, N,N-dimethyl2.1[1]
4bN,N-dimethyl4.1[1]
EMDT5-methoxy, N,N-dimethyl (agonist)16[1]
R(+)6-0.3[1]
S(-)6-1.7[1]
7R-49 ± 12[1]
7S-90 ± 20[1]
8R-1.8 ± 0.2[1]
8S-220 ± 25[1]
Other Potential Biological Activities

The broader class of benzenesulfonamides has been reported to exhibit a range of other biological activities, including:

  • Anti-inflammatory effects : Some sulfonamide derivatives have shown activity in animal models of inflammation.

  • Antimicrobial properties : The sulfonamide functional group is a well-known pharmacophore in antibacterial agents.

Further investigation is required to determine if this compound derivatives possess these activities.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This canonical pathway can lead to the activation of Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interactions with other proteins, such as Fyn kinase and the mTOR pathway.

5-HT6 Receptor Signaling Pathways Ligand 5-HT or Ligand Receptor 5-HT6 Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates Fyn Fyn Kinase Receptor->Fyn interacts with mTOR mTOR Pathway Receptor->mTOR activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression regulates ERK ERK Signaling Fyn->ERK activates

An overview of the canonical and non-canonical signaling pathways of the 5-HT6 receptor.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the 5-HT6 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT6 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Membrane_Prep Prepare Membranes from 5-HT6 Expressing Cells Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

A typical workflow for a radioligand binding assay to determine receptor affinity.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is a common model for evaluating the anti-inflammatory activity of a compound.

Methodology:

  • Animal Dosing: A group of rodents (typically rats or mice) is administered the test compound, while a control group receives a vehicle.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw of the animals.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.

Carrageenan-Induced Paw Edema Assay Workflow Animal_Grouping Group and Acclimatize Rodents Dosing Administer Test Compound or Vehicle Animal_Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume over Time Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis Result Anti-inflammatory Activity Analysis->Result

A standard workflow for assessing in vivo anti-inflammatory activity.
Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A series of dilutions of the test compound is prepared in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.

  • Determination of MIC: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Minimum Inhibitory Concentration (MIC) Assay Workflow Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Standardized Microorganism Suspension Dilution->Inoculation Incubation Incubate under Optimal Growth Conditions Inoculation->Incubation Observation Visually Assess for Growth (Turbidity) Incubation->Observation Result Determine MIC Observation->Result

A general workflow for determining the Minimum Inhibitory Concentration of a compound.

References

N-Benzenesulfonyltryptamine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzenesulfonyltryptamine derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily recognized for their potent and selective interaction with serotonin (B10506) receptors. This technical guide provides an in-depth overview of the biological activity of these derivatives, with a particular focus on their role as modulators of the 5-HT6 serotonin receptor, a key target in the development of therapeutics for cognitive disorders. This document outlines quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Biological Activity: 5-HT6 Receptor Antagonism

The principal biological activity of many this compound derivatives is their high-affinity binding to and antagonism of the 5-HT6 serotonin receptor.[1][2] The N1-benzenesulfonyl group is a critical determinant for the binding of tryptamine-related compounds to 5-HT6 receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation.[1][4] By acting as antagonists, this compound derivatives block the constitutive or agonist-induced activation of the 5-HT6 receptor, thereby modulating downstream signaling cascades. This antagonistic action is believed to underlie their potential therapeutic effects, particularly in enhancing cognitive function.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (Kb) of representative this compound derivatives at the human 5-HT6 receptor. This data is compiled from various in vitro studies and presented for comparative analysis.

Table 1: 5-HT6 Receptor Binding Affinities (Ki) of this compound Derivatives

CompoundStructureKi (nM)Reference
MS-2455-methoxy-N,N-dimethyl-1-(phenylsulfonyl)tryptamine2.1[1][5]
4bN,N-dimethyl-1-(phenylsulfonyl)tryptamine4.1[5]
195-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamineHigh Affinity[2]
9yN'-[3-(indole-1-sulfonyl)phenyl]-N,N-dimethylpropane-1,3-diamine2.1[6]
9eN'-[3-(indole-1-sulfonyl)phenyl]-N,N-dimethylethane-1,2-diamine1.8[6]

Table 2: Functional Antagonist Potency (Kb) of this compound Derivatives at the 5-HT6 Receptor

CompoundAssay TypeKb (nM)Reference
9yReporter Gene Assay2.1[6]
9eReporter Gene Assay1.8[6]
Series 9 CompoundsReporter Gene Assay1.8 - 60[6]

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Gs-Coupled Signaling Pathway

This compound derivatives, as antagonists of the 5-HT6 receptor, modulate the canonical Gs-protein signaling cascade. The following diagram illustrates this pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT6 Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand Serotonin (Agonist) Ligand->Receptor Activates Antagonist N-Benzenesulfonyl- tryptamine Derivative Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Caption: 5-HT6 Receptor Gs-Coupled Signaling Pathway.

β-Arrestin Recruitment Pathway

GPCRs, including the 5-HT6 receptor, can also signal through a G-protein-independent pathway involving β-arrestins. This pathway is crucial for receptor desensitization and internalization, and can also initiate distinct signaling cascades.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane Receptor_active Agonist-Bound 5-HT6 Receptor GRK GRK Receptor_active->GRK Recruits Receptor_phos Phosphorylated Receptor GRK->Receptor_active Phosphorylates Beta_Arrestin β-Arrestin Receptor_phos->Beta_Arrestin Recruits Clathrin Clathrin-Coated Pit Beta_Arrestin->Clathrin Promotes Formation Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) Beta_Arrestin->Signaling Initiates Internalization Receptor Internalization Clathrin->Internalization

Caption: GPCR β-Arrestin Recruitment Pathway.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the in vitro characterization of this compound derivatives.

Experimental_Workflow Start Synthesized This compound Derivative Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (cAMP Accumulation) Start->Functional_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay Start->Beta_Arrestin_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Determine Ki Functional_Assay->Data_Analysis Determine IC50/EC50, Efficacy Beta_Arrestin_Assay->Data_Analysis Determine Potency and Efficacy SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: In Vitro Characterization Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.

Materials:

  • HEK-293 cell membranes expressing recombinant human 5-HT6 receptors.[7]

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide).[7]

  • Non-specific binding control: Methiothepin (B1206844) (5 µM).[7]

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[7]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[8]

  • Scintillation cocktail.[8]

  • Microplate scintillation counter.[7]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

    • 100 µL of membrane suspension (25 µg protein/well).[7]

    • 10 µL of [3H]-LSD (final concentration 2.5–10.0 nM).[7]

    • 90 µL of either binding buffer (for total binding), methiothepin (for non-specific binding), or the test compound at various concentrations.[7]

  • Incubation: Incubate the plates at 37°C for 60 minutes.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.[7]

  • Drying: Dry the filters.[8]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[7][8]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of compounds to act as agonists or antagonists at the 5-HT6 receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • HEK-293 cells stably transfected with the human 5-HT6 receptor.[7]

  • Assay buffer (e.g., DMEM with 2% dialyzed FBS).[9]

  • GloSensor™ cAMP Reagent (Promega) or similar cAMP detection kit.[9]

  • Forskolin (an adenylyl cyclase activator, used to potentiate the signal).[7]

  • Test compounds (potential agonists or antagonists).

  • Serotonin (5-HT) as a reference agonist.

  • White opaque 96-well or 384-well assay plates.[9]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the 5-HT6 receptor-expressing HEK-293 cells into white opaque 96-well plates at a density of 30,000 to 50,000 cells per well and incubate for at least 18 hours.[9]

  • Reagent Loading: Remove the culture medium and load the cells with the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[9]

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound or serotonin to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of serotonin (e.g., its EC80).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 15-30 minutes).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the cAMP concentration.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the serotonin response against the log of the antagonist concentration to determine the IC50. This can be converted to a Kb value.

β-Arrestin Recruitment Assay

This assay determines if a compound promotes the interaction of β-arrestin with the activated 5-HT6 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

  • Cell line co-expressing the 5-HT6 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.[10]

  • Assay medium.

  • Test compounds.

  • Reference agonist (e.g., serotonin).

  • Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).

  • Plate reader capable of detecting the reporter signal (e.g., luminometer).

Procedure:

  • Cell Plating: Plate the engineered cells in an appropriate assay plate and incubate to allow for cell attachment.

  • Compound Stimulation: Add varying concentrations of the test compound or reference agonist to the wells.

  • Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents according to the assay kit's instructions and measure the signal (e.g., luminescence) using a plate reader. The signal intensity corresponds to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal against the log of the compound concentration to generate a dose-response curve.

    • Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for cognitive disorders, through their potent antagonism of the 5-HT6 serotonin receptor. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the biological activities of this important chemical series. The provided experimental protocols offer a starting point for the in vitro characterization of these and similar compounds, while the signaling pathway diagrams provide a visual context for their mechanism of action. Further structure-activity relationship studies and in vivo evaluations will be crucial in optimizing the therapeutic potential of this compound derivatives.

References

N-Benzenesulfonyltryptamine: A Technical Whitepaper on its Mechanism of Action as a Hydroxyindole-O-methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Benzenesulfonyltryptamine is a synthetic compound belonging to the tryptamine (B22526) family, characterized by an indole (B1671886) core structure. The addition of a benzenesulfonyl group to the tryptamine scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of the parent molecule. While the broader class of tryptamines exhibits a wide range of biological activities, often targeting serotonin (B10506) receptors, this compound has been specifically identified as an inhibitor of Hydroxyindole-O-methyltransferase (HIOMT).

HIOMT (also known as N-acetylserotonin O-methyltransferase, ASMT) is a pivotal enzyme in the melatonin (B1676174) synthesis pathway, responsible for the final catalytic step. By inhibiting HIOMT, this compound can modulate the production of melatonin, a hormone with significant roles in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. This inhibitory action presents a potential therapeutic avenue for conditions associated with dysregulated melatonin levels.

Core Mechanism of Action: Inhibition of HIOMT

The primary mechanism of action of this compound is the inhibition of the enzyme Hydroxyindole-O-methyltransferase. HIOMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.

The Melatonin Synthesis Pathway

The biosynthesis of melatonin from the amino acid tryptophan is a multi-step enzymatic process primarily occurring in the pineal gland. The inhibition of HIOMT by this compound directly disrupts the final and rate-limiting step of this pathway.

Melatonin_Synthesis_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (B29612) Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Serotonin N-Acetyltransferase Melatonin Melatonin N_Acetylserotonin->Melatonin HIOMT (S-adenosyl-L-methionine) HIOMT HIOMT Inhibitor This compound Inhibitor->HIOMT Inhibition

Caption: Melatonin biosynthesis pathway illustrating the inhibitory action of this compound on HIOMT.

The 5-Methoxytryptophan (B613034) (5-MTP) Pathway

In some tissues, HIOMT is also known to catalyze the conversion of 5-hydroxytryptophan (5-HTP) to 5-methoxytryptophan (5-MTP). 5-MTP has been reported to have anti-inflammatory and anti-cancer properties. Inhibition of HIOMT by this compound could therefore also lead to a reduction in 5-MTP levels in these tissues.

Five_MTP_Synthesis_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase Five_MTP 5-Methoxytryptophan Five_HTP->Five_MTP HIOMT (S-adenosyl-L-methionine) HIOMT HIOMT Inhibitor This compound Inhibitor->HIOMT Inhibition

Caption: The 5-Methoxytryptophan (5-MTP) synthesis pathway and the inhibitory effect of this compound on HIOMT.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data regarding the inhibitory potency of this compound against HIOMT. For a complete characterization of an enzyme inhibitor, the following parameters are typically determined and would be presented in a table format for comparative analysis.

Table 1: Hypothetical Data Presentation for an HIOMT Inhibitor

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compoundHIOMT[Assay Description][Value][Value][e.g., Competitive]
Reference InhibitorHIOMT[Assay Description][Value][Value][e.g., Non-competitive]
  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

  • Inhibition Type: Describes the mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound as an HIOMT inhibitor are not currently available in the public domain. However, a general methodology for an in vitro HIOMT inhibition assay is described below.

General Protocol for HIOMT Inhibition Assay

This protocol outlines a typical radioenzymatic assay to determine the inhibitory activity of a compound against HIOMT.

HIOMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme (HIOMT), Substrate (N-acetylserotonin), and Cofactor ([3H]-SAM) Incubation Incubate HIOMT with this compound (or vehicle control) for a defined period Reagents->Incubation Inhibitor_Prep Prepare serial dilutions of This compound Inhibitor_Prep->Incubation Reaction_Start Initiate reaction by adding N-acetylserotonin and [3H]-SAM Incubation->Reaction_Start Reaction_Incubate Incubate at 37°C for a specified time Reaction_Start->Reaction_Incubate Reaction_Stop Terminate reaction (e.g., by adding a stop solution) Reaction_Incubate->Reaction_Stop Extraction Extract the radiolabeled product ([3H]-Melatonin) using an organic solvent Reaction_Stop->Extraction Quantification Quantify radioactivity using liquid scintillation counting Extraction->Quantification Data_Analysis Calculate percent inhibition and determine IC50 value Quantification->Data_Analysis

Caption: A generalized experimental workflow for an in vitro HIOMT inhibition assay.

Materials:

  • Recombinant or purified HIOMT

  • N-acetylserotonin (substrate)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (cofactor)

  • This compound (test compound)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.9)

  • Stop solution (e.g., borate (B1201080) buffer, pH 10)

  • Organic solvent for extraction (e.g., chloroform)

  • Scintillation cocktail

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The test compound at various concentrations is pre-incubated with HIOMT in the assay buffer for a specified time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, N-acetylserotonin, and the radiolabeled cofactor, [³H]-SAM.

  • Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a suitable stop solution.

  • Product Extraction: The radiolabeled product, [³H]-melatonin, is extracted from the aqueous phase using an organic solvent.

  • Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Therapeutic Implications

The inhibition of HIOMT by this compound and the subsequent reduction in melatonin biosynthesis suggest potential applications in conditions where melatonin levels are pathologically elevated. Conversely, its use could be contraindicated in conditions characterized by melatonin deficiency. Further research is needed to explore the in vivo efficacy and safety profile of this compound. Additionally, its potential impact on 5-MTP levels warrants investigation, particularly in the context of inflammation and oncology.

Conclusion

This compound is an inhibitor of Hydroxyindole-O-methyltransferase, the terminal enzyme in the melatonin biosynthesis pathway. This mechanism of action provides a clear rationale for its potential to modulate circadian rhythms and other melatonin-dependent physiological processes. While this technical guide outlines the core mechanism and the relevant signaling pathways, the lack of specific quantitative and detailed experimental data in the public domain highlights the need for further research to fully characterize the pharmacological profile of this compound. The provided frameworks for data presentation and experimental protocols offer a roadmap for future investigations into this and other novel HIOMT inhibitors.

N-Benzenesulfonyltryptamine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzenesulfonyltryptamine is a synthetic derivative of tryptamine (B22526), a monoamine alkaloid found in plants, fungi, and animals. The addition of a benzenesulfonyl group to the indole (B1671886) nitrogen of the tryptamine scaffold significantly alters its pharmacological profile, creating a molecule with potential for targeted therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a primary focus on its interaction with the 5-HT6 serotonin (B10506) receptor. The document summarizes key quantitative data for relevant analogs, details pertinent experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts. While the broader class of benzenesulfonamides has been explored for a multitude of therapeutic applications, this guide will specifically address the current understanding of this compound's biological activity.

Primary Therapeutic Target: The 5-HT6 Serotonin Receptor

The most well-documented therapeutic target for this compound and its analogs is the 5-HT6 serotonin receptor. This G-protein coupled receptor (GPCR) is primarily expressed in the central nervous system, with high concentrations in regions associated with learning, memory, and cognition, such as the hippocampus and prefrontal cortex. The N1-benzenesulfonyl group is a critical determinant for the binding of tryptamine-related compounds to the 5-HT6 receptor.[1][2] this compound derivatives typically act as antagonists at this receptor.

Quantitative Data: Binding Affinities of this compound Analogs

While specific quantitative binding data for the parent this compound is not extensively available in the public domain, studies on closely related analogs demonstrate high affinity for the 5-HT6 receptor. This data provides a strong rationale for investigating this compound as a potent 5-HT6 receptor ligand.

CompoundTargetAssay TypeKi (nM)Reference
N1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamineHuman 5-HT6 ReceptorRadioligand Binding Assay2.1[3]
Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed that the 5-HT6 receptor can also signal through alternative, non-canonical pathways, which may be relevant to the therapeutic effects of its antagonists.

Canonical Gs-Adenylyl Cyclase Pathway:

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT6 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Ligand 5-HT (Agonist) Ligand->Receptor Antagonist This compound (Antagonist) Antagonist->Receptor Blocks

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Alternative Signaling Pathways:

Beyond the canonical Gs pathway, the 5-HT6 receptor has been shown to engage other signaling cascades, including the mTOR and Cdk5 pathways. Antagonism of these pathways by compounds like this compound could have significant therapeutic implications.

Alternative_Pathways cluster_mTOR mTOR Pathway cluster_Cdk5 Cdk5 Pathway cluster_Fyn Fyn/ERK Pathway Receptor 5-HT6 Receptor mTOR mTOR Receptor->mTOR Cdk5 Cdk5 Receptor->Cdk5 Fyn Fyn Tyrosine Kinase Receptor->Fyn Cognition_Mod Modulation of Cognition mTOR->Cognition_Mod Neuronal_Dev Neuronal Migration & Neurite Growth Cdk5->Neuronal_Dev ERK ERK Fyn->ERK Gene_Expression Regulation of Gene Expression ERK->Gene_Expression

Caption: Alternative 5-HT6 Receptor Signaling Pathways.

Experimental Protocols: 5-HT6 Receptor Binding Assay

To determine the binding affinity of this compound and its analogs for the 5-HT6 receptor, a radioligand binding assay is a standard and robust method.

Objective:

To quantify the affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT6 receptor by measuring its ability to displace a known radioligand.

Materials:
  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human 5-HT6 receptor (e.g., from transfected HEK293 cells).

  • Radioligand: Typically [3H]-LSD or another suitable high-affinity 5-HT6 receptor radioligand.

  • Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin (B1206844) or clozapine) to determine non-specific binding.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

Binding_Assay_Workflow A 1. Plate Preparation - Add assay buffer, radioligand, and test compound (or vehicle/non-specific control) to a 96-well plate. B 2. Add Membrane Preparation - Add cell membranes expressing 5-HT6 receptors to each well. A->B C 3. Incubation - Incubate the plate at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes) to reach binding equilibrium. B->C D 4. Filtration - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. C->D E 5. Washing - Wash filters with ice-cold wash buffer to remove unbound radioligand. D->E F 6. Scintillation Counting - Place filters in scintillation vials with cocktail and measure radioactivity. E->F G 7. Data Analysis - Calculate specific binding. - Determine IC50 from competition curves. - Calculate Ki using the Cheng-Prusoff equation. F->G

Caption: Workflow for a 5-HT6 Receptor Radioligand Binding Assay.

Data Analysis:

  • Total Binding: Radioactivity in wells with radioligand and vehicle.

  • Non-specific Binding: Radioactivity in wells with radioligand and a high concentration of a competing ligand.

  • Specific Binding: Total Binding - Non-specific Binding.

  • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Other Potential Therapeutic Targets: A Broader Perspective

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While the primary focus for this compound remains the 5-HT6 receptor, its structural components suggest potential interactions with other targets, which warrant further investigation.

Carbonic Anhydrases

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The unsubstituted sulfonamide moiety in this compound could potentially interact with the zinc ion in the active site of CAs. Further screening against a panel of CA isoforms is required to determine if this compound exhibits any significant inhibitory activity.

Antimicrobial Targets

Sulfonamide-containing compounds were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. While the tryptamine moiety is not typical for classic sulfa drugs, the benzenesulfonamide group could confer some antimicrobial properties. Investigating the minimum inhibitory concentration (MIC) of this compound against a range of bacterial and fungal strains would be a valuable first step in exploring this potential.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds primarily targeting the 5-HT6 serotonin receptor. Their high affinity for this receptor, coupled with the receptor's role in cognitive processes, positions them as potential therapeutic agents for neurological and psychiatric disorders. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for advancing the understanding and development of these compounds.

Future research should focus on:

  • Determining the specific binding affinity and functional activity of this compound at the 5-HT6 receptor.

  • Elucidating which signaling pathways (canonical vs. alternative) are modulated by this compound antagonism.

  • Conducting in vivo studies to assess the therapeutic efficacy of this compound in relevant animal models of cognitive dysfunction.

  • Screening this compound against a broader panel of targets, including carbonic anhydrases and microbial enzymes, to uncover novel therapeutic opportunities.

By systematically exploring the pharmacology of this compound, the scientific community can unlock its full therapeutic potential.

References

N-Benzenesulfonyltryptamine: An Unexplored Frontier in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of N-Benzenesulfonyltryptamine and its specific role in cell signaling pathways. As of late 2025, dedicated research on the synthesis, biological activity, and mechanism of action of this particular compound remains largely unpublished.

While the parent molecules, benzenesulfonamide (B165840) and tryptamine (B22526), are individually well-characterized and known to play significant roles in various biological processes, their combined entity, this compound, represents a novel area for scientific inquiry. The absence of specific data precludes the creation of a detailed technical guide with quantitative analysis, experimental protocols, and signaling pathway diagrams as requested.

This whitepaper will, therefore, provide a foundational overview of the known biological activities of benzenesulfonamide and tryptamine derivatives as separate classes of compounds. This information may serve as a basis for postulating potential, yet purely hypothetical, roles for this compound in cellular signaling, thereby highlighting promising avenues for future research.

Benzenesulfonamides: A Versatile Pharmacophore

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.

Known Biological Activities of Benzenesulfonamide Derivatives:
  • Antimicrobial Activity: Many sulfonamide-based drugs were among the first effective antibiotics and continue to be used to combat bacterial infections. Their mechanism often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.

  • Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties. For instance, some compounds have been shown to inhibit carrageenan-induced rat paw edema.[1][2]

  • Antioxidant Properties: Some derivatives have exhibited antioxidant activity, comparable in some cases to standard antioxidants like Vitamin C.[1][2][3]

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance. This property has been exploited for the development of diuretics and treatments for glaucoma.

  • Cardiovascular Effects: Studies on isolated rat hearts have indicated that some benzenesulfonamide derivatives can induce changes in perfusion pressure and coronary resistance, suggesting a potential role in cardiovascular regulation.[4]

Tryptamines: Neuromodulators and Beyond

Tryptamine and its derivatives are a group of monoamine alkaloids that share a common tryptamine skeleton. This core structure is found in the essential amino acid tryptophan, from which a variety of biologically active compounds are synthesized in nature.

Known Biological Activities of Tryptamine Derivatives:
  • Neurotransmission: Tryptamines are renowned for their roles as neurotransmitters and neuromodulators in the central nervous system. Serotonin (B10506) (5-hydroxytryptamine) is a quintessential example, regulating mood, appetite, and sleep.

  • Psychoactive Properties: Many synthetic and naturally occurring tryptamines are known for their potent psychoactive effects, primarily through their interaction with serotonin receptors, particularly the 5-HT2A subtype.

  • Cellular Signaling: Tryptamines exert their effects by binding to and activating a range of G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate various cellular functions.

Postulated Role of this compound in Cell Signaling: Avenues for Future Research

Given the individual properties of its constituent parts, this compound presents an intriguing subject for future investigation in cell signaling. The benzenesulfonyl group could modulate the electronic and lipophilic properties of the tryptamine core, potentially altering its binding affinity and selectivity for various receptors.

Hypothetical Signaling Pathway Interaction:

Hypothetical_N-Benzenesulfonyltryptamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor (e.g., 5-HT Receptor) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Induction

Caption: Hypothetical signaling pathway for this compound.

Future experimental workflows could include:

  • Synthesis and Characterization: Chemical synthesis of this compound followed by structural confirmation using techniques like NMR and mass spectrometry.

  • In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for a panel of relevant receptors, particularly serotonin and other amine receptors.

  • Functional Assays: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compound at its target receptors using cell-based assays that measure second messenger production (e.g., cAMP, IP3) or reporter gene activation.

  • Cellular Phenotypic Assays: To investigate the effects of this compound on cellular processes such as proliferation, migration, and apoptosis in relevant cell lines.

Workflow for Investigating Biological Activity:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_invivo In Vivo Studies (Future) Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Binding_Assays Binding_Assays Characterization->Binding_Assays Functional_Assays Functional_Assays Binding_Assays->Functional_Assays Cell_Viability Cell_Viability Functional_Assays->Cell_Viability Signaling_Pathway_Analysis Signaling_Pathway_Analysis Cell_Viability->Signaling_Pathway_Analysis Phenotypic_Assays Phenotypic_Assays Signaling_Pathway_Analysis->Phenotypic_Assays Animal_Models Animal_Models Phenotypic_Assays->Animal_Models PK_PD_Studies PK_PD_Studies Animal_Models->PK_PD_Studies

References

Benzenesulfonamides in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide (B165840) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and privileged structure. This moiety is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Its prevalence in clinically successful drugs stems from unique chemical properties, including the ability of the primary sulfonamide group (-SO₂NH₂) to act as a zinc-binding group, allowing it to effectively inhibit various metalloenzymes.[1] Benzenesulfonamide derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, bacterial and viral infections, inflammation, and diabetes.[2][3][4] This guide provides an in-depth review of the core applications of benzenesulfonamide compounds, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Therapeutic Applications

The modular nature of the benzenesulfonamide core allows for systematic structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles for diverse therapeutic targets.

Anticancer Agents

A primary focus of research on benzenesulfonamide derivatives has been their application as anticancer agents.[5] Their efficacy is often linked to the inhibition of specific enzymes that are crucial for tumor growth and survival.

Mechanism of Action: A predominant mechanism is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[6] These enzymes are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, a condition that promotes cancer cell proliferation, invasion, and metastasis.[1] The sulfonamide group coordinates with the Zn²⁺ ion in the active site of these enzymes, leading to their inhibition.[7] Other anticancer mechanisms include the inhibition of tubulin polymerization and the targeting of receptor tyrosine kinases.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various benzenesulfonamide derivatives against several human cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
4b A549 (Lung)2.81[1]
4c MCF-7 (Breast)3.67[6]
4d HeLa (Cervical)1.99[1]
4e MDA-MB-231 (Breast)3.58[1][6]
4g MCF-7 (Breast)2.55[6]
5d MCF-7 (Breast)2.12[1]
5g DU-145 (Prostate)2.12[1]
12a NCI-H292 (Lung)17.33[7]
18 MDA-MB-231 (Breast)< IC₅₀ of Cisplatin[7]
4c MCF-7 (Breast)Potent Activity[8]
4e MCF-7 (Breast)Potent Activity[8]

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

The diagram below illustrates how tumor hypoxia leads to the upregulation of HIF-1α, which in turn induces the expression of Carbonic Anhydrase IX (CA IX). CA IX catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to extracellular acidosis and intracellular alkalosis. This pH gradient favors tumor cell survival, proliferation, and invasion. Benzenesulfonamide inhibitors block the activity of CA IX, thereby disrupting this process.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization & Upregulation Hypoxia->HIF CAIX_exp CA IX Gene Expression HIF->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) (Membrane Bound) CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Catalysis Alkalosis Intracellular Alkalosis (High pHᵢ) CAIX->Alkalosis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Substrate Acidosis Extracellular Acidosis (Low pHₑ) HCO3_H->Acidosis Proliferation ↑ Proliferation & Survival Acidosis->Proliferation Metastasis ↑ Invasion & Metastasis Acidosis->Metastasis Alkalosis->Proliferation Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

CA IX inhibition pathway by benzenesulfonamides.
Antibacterial Agents

Benzenesulfonamides, famously known as sulfa drugs, were among the first synthetic antimicrobial agents and remain clinically relevant.

Mechanism of Action: The classic mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. As humans obtain folic acid from their diet, this pathway is an effective and selective target. More recent research focuses on creating hybrid molecules that combine the benzenesulfonamide scaffold with other antibacterial pharmacophores (e.g., thiazole, pyrimidine) to enhance activity and overcome resistance.[9][10]

Quantitative Data: Antibacterial Activity

The table below presents the antimicrobial activity of selected benzenesulfonamide derivatives, indicated by the minimum inhibitory concentration (MIC) or zone of inhibition.

Compound IDTarget MicroorganismActivity MeasurementValueReference
4e S. aureus% Inhibition (50 µg/mL)80.69%[6]
4g K. pneumonia% Biofilm Inhibition79.46%[6]
4h K. pneumonia% Biofilm Inhibition77.52%[6]
Isopropyl Derivative S. aureusMIC3.9 µg/mL[9]
M6, M19, M20, M25 K. pneumonia% Biofilm InhibitionUp to 90%[10]
Compound 2 S. aureus ATCC 29213MIC-[11]
WZ4 S. epidermidisMIC62.5–125 µg/mL[12]
Compounds 13-16 S. aureusMIC0.98 µg/mL[13]
Antiviral Agents

The structural versatility of benzenesulfonamides has been exploited to develop inhibitors against a range of viruses.[4]

Mechanism of Action: Different derivatives target distinct viral or host components. For instance, some compounds inhibit influenza virus entry by binding to the hemagglutinin (HA) protein and stabilizing its pre-fusion structure.[14] Others act on host-cell targets; for example, certain derivatives inhibit the host calcium/calmodulin-dependent protein kinase II (CaMKII), which is required for the replication of flaviviruses like Dengue and Zika.[15] Additionally, benzenesulfonamide-containing compounds have been developed as potent inhibitors of the HIV-1 capsid (CA) protein, interfering with both early and late stages of the viral replication cycle.[16][17]

Quantitative Data: Antiviral Activity

Compound IDTarget VirusActivity MeasurementValueReference
28 Influenza A (H1N1)EC₅₀210 nM[14]
40 Influenza A (H1N1)EC₅₀86 nM[14]
11l HIV-1 (NL4-3)EC₅₀90 nM[15]
11l HIV-2 (ROD)EC₅₀31 nM[15][17]
76 HSV-1Viral Load Reduction70-90%[4]
Anti-inflammatory Agents

Inspired by the structure of celecoxib (B62257), a well-known COX-2 inhibitor, many benzenesulfonamide derivatives have been developed as potent anti-inflammatory agents.

Mechanism of Action: The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain. This reduces the production of prostaglandins. Non-selective inhibition of COX-1 can lead to gastrointestinal side effects, making COX-2 selectivity a desirable trait.[2]

Quantitative Data: Anti-inflammatory Activity

Compound IDAssayActivity MeasurementValueReference
15c Carrageenan-induced paw edemaED₅₀68 ± 2.2 µM/kg[18]
15d Carrageenan-induced paw edemaED₅₀51 ± 0.7 µM/kg[18]
Compound 1 Carrageenan-induced paw edema% Inhibition (200 mg/kg)96.31%[19]
Compound 3 Carrageenan-induced paw edema% Inhibition (200 mg/kg)99.69%[19]
Compound 3b COX-2 Inhibition% Inhibition61.75%
4b Carrageenan-induced paw edema% Inhibition78%
4e Carrageenan-induced paw edema% Inhibition78%

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of benzenesulfonamide compounds.

Synthesis Protocols

Protocol 1: Classical Synthesis of Benzenesulfonamides [20]

This method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or tetrahydrofuran (B95107) (THF) in a round-bottom flask. Cool the mixture in an ice bath (0 °C).

  • Addition: Add the substituted benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl) to remove excess amine/pyridine, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Synthesis of Thiazolone-Benzenesulfonamide Conjugates [21]

This protocol details a multi-step synthesis for creating more complex derivatives.

  • Step 1: Synthesis of Intermediate 2 (2-chloro-N-(4-sulfamoylphenyl)-acetamide):

    • Suspend sulfanilamide (B372717) (1.0 eq) in acetone.

    • Add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 2-chloroacetyl chloride (1.2 eq) dropwise to the mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Synthesis of Intermediate 3 (((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide):

  • Step 3: Synthesis of Final Compounds (4a-j):

    • Dissolve Intermediate 3 (1.0 eq) in glacial acetic acid.

    • Add sodium acetate (2.0 eq) and the appropriate aromatic aldehyde (2.0 eq).

    • Reflux the mixture for 24-48 hours.

    • Filter the resulting solid, wash with ethanol, and recrystallize from acetic acid to afford the final products.

Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay) [22][23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzenesulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[22][23]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[23] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution) [24][25]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.[25]

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [26][27][28]

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Use adult rats (e.g., Wistar strain), weighing 200-250 g.[3] Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the benzenesulfonamide compounds.[26][29] Administer the test compounds and standard drug, typically intraperitoneally or orally, 30-60 minutes before inducing inflammation.[28]

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline volume).[29] Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[26][28]

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[26][29]

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection paw volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.

Visualizations

General Workflow for Synthesis and Screening of Benzenesulfonamide Derivatives

The following diagram outlines a typical workflow in medicinal chemistry, from the design and synthesis of a compound library to biological evaluation and lead optimization.

Workflow Design 1. Design & In Silico Screening Synthesis 2. Synthesis of Benzenesulfonamide Library Design->Synthesis Purify 3. Purification & Characterization (NMR, MS) Synthesis->Purify Screening 4. Primary Biological Screening (e.g., MTT, MIC) Purify->Screening Hit_ID 5. Hit Identification Screening->Hit_ID Hit_ID->Design Inactive SAR 6. Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds SAR->Design Iterate Lead_Opt 7. Lead Optimization (ADMET Profiling) SAR->Lead_Opt Preclinical 8. Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Drug discovery workflow for benzenesulfonamide derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) of Benzenesulfonamides

This diagram illustrates the core components of a benzenesulfonamide pharmacophore and how modifications at different positions (R¹, R², R³) influence its biological activity.

Key SAR points for benzenesulfonamide derivatives.

Conclusion

The benzenesulfonamide scaffold continues to be a highly productive and versatile platform in medicinal chemistry. Its proven success across a wide range of therapeutic areas, from anticancer to antimicrobial applications, underscores its significance. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties, enabling the development of highly potent and selective drug candidates. Future research will likely focus on developing novel hybrids and conjugates to address challenges such as drug resistance and to explore new therapeutic targets. The robust foundation of knowledge surrounding its synthesis and biological activity ensures that the benzenesulfonamide core will remain a valuable tool for drug development professionals for the foreseeable future.

References

N-Benzenesulfonyltryptamine Derivatives: A Technical Guide to Their Role as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-benzenesulfonyltryptamine derivatives as a promising class of enzyme inhibitors. The core of this document focuses on their interactions with key enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The this compound scaffold has emerged as a versatile pharmacophore in the design of potent and selective enzyme inhibitors. This chemical motif, characterized by a tryptamine (B22526) core linked to a benzenesulfonyl group, offers a unique combination of structural features that facilitate interactions with the active sites of various enzymes. The indole (B1671886) ring of tryptamine can participate in π-stacking and hydrogen bonding, while the sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes. This versatility has led to the investigation of this compound derivatives as inhibitors of several key enzyme targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This guide will focus on the inhibitory activity of these derivatives against three critical enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Monoamine Oxidase (MAO), and Acetylcholinesterase (AChE).

Enzyme Targets and Inhibitory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the context of cancer, IDO1 activity leads to the depletion of tryptophan and the production of kynurenine metabolites, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells.[1] This creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[1] Consequently, the inhibition of IDO1 is a significant strategy in cancer immunotherapy.[1]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IDO1 [label="IDO1 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kynurenine [label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Suppression [label="T-Cell Suppression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Evasion [label="Tumor Immune Evasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> IDO1 [label=" Substrate", color="#5F6368", fontcolor="#202124"]; IDO1 -> Kynurenine [label=" Catalysis", color="#5F6368", fontcolor="#202124"]; Kynurenine -> T_Cell_Suppression [color="#5F6368"]; T_Cell_Suppression -> Immune_Evasion [color="#5F6368"]; Inhibitor -> IDO1 [arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"]; } END_DOT

IDO1 signaling pathway in the tumor microenvironment.

Quantitative Data on IDO1 Inhibition

The inhibitory potency of various sulfonamide derivatives against IDO1 has been evaluated, with data often presented as IC50 values. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative data for related sulfonamide inhibitors to illustrate the potential of this chemical class.

Compound ClassEnzymeIC50 (nM)Reference
4-Aryl-1,2,3-triazole sulfonamidesHuman IDO1330[2]
Benzenesulfonamide (B165840) derivativesCarbonic Anhydrase IX (related metalloenzyme)10.93 - 25.06[3]
Phenyl benzene-ethanesulfonylhydrazideIDO1167[4]
Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, making MAO inhibitors effective in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[6][7]

// Nodes Monoamine [label="Monoamine Neurotransmitter\n(e.g., Serotonin, Dopamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase (MAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmission [label="Increased Neurotransmission", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monoamine -> MAO [label=" Substrate", color="#5F6368", fontcolor="#202124"]; MAO -> Metabolites [label=" Catalysis", color="#5F6368", fontcolor="#202124"]; Inhibitor -> MAO [arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"]; Monoamine -> Neurotransmission [style=dashed, color="#5F6368"];

} END_DOT

General mechanism of MAO inhibition.

Quantitative Data on MAO Inhibition

Benzazole and other heterocyclic compounds have shown inhibitory activity towards MAO-A and MAO-B.[8] The following table provides examples of the inhibitory potential of sulfonamide-related compounds against MAO enzymes.

Compound ClassEnzymeIC50 (µM)Ki (µM)Reference
3',4',7-trihydroxyflavonehMAO-A7.57-[9]
Flavonoid derivativehMAO-B7.19-[9]
Benzothiazole derivativesMAO-B-0.072 - 0.074[6]
Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid.[10][11] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a primary therapeutic strategy for Alzheimer's disease.[11][12]

// Nodes Acetylcholine [label="Acetylcholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Choline_Acetate [label="Choline + Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; Cholinergic_Signaling [label="Enhanced Cholinergic Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acetylcholine -> AChE [label=" Substrate", color="#5F6368", fontcolor="#202124"]; AChE -> Choline_Acetate [label=" Hydrolysis", color="#5F6368", fontcolor="#202124"]; Inhibitor -> AChE [arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"]; Acetylcholine -> Cholinergic_Signaling [style=dashed, color="#5F6368"]; } END_DOT

General mechanism of AChE inhibition.

Quantitative Data on AChE Inhibition

N-phenylsulfonamide derivatives have been investigated for their inhibitory properties against cholinesterases.[13] The table below presents inhibitory data for such compounds.

CompoundEnzymeKi (nM)Reference
N-phenylsulfonamide derivative 8AChE31.5[13]
N-phenylsulfonamide derivative 8BChE24.4[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors. The following sections provide methodologies for key assays related to IDO1, MAO, and AChE inhibition.

IDO1 Inhibition Assay (Cell-Free Enzymatic Assay)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.[1]

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate (B84403) Buffer (pH 6.5)

  • Test compound (e.g., this compound derivative)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, test compound, and recombinant IDO1 enzyme to each well (except for no-enzyme control wells).

  • Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]

  • Color Development: Add DMAB reagent to each well and incubate at room temperature to allow color development.

  • Measurement: Read the absorbance at 480 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Comp [label="Prepare Serial Dilutions of\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Reagents [label="Add Assay Buffer, Compound,\nand IDO1 Enzyme to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add L-Tryptophan\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_37 [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_TCA [label="Add TCA\n(Terminate Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_50 [label="Incubate at 50°C\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DMAB [label="Add DMAB Reagent\n(Color Development)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance at 480 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Comp; Prep_Comp -> Add_Reagents; Add_Reagents -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Incubate_37; Incubate_37 -> Add_TCA; Add_TCA -> Incubate_50; Incubate_50 -> Add_DMAB; Add_DMAB -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the cell-free IDO1 enzymatic assay.

MAO Inhibition Assay (Spectrophotometric Method)

This assay measures MAO activity by monitoring the conversion of a substrate to a product with a distinct absorbance spectrum.[6][15]

Materials:

  • MAO-A or MAO-B enzyme preparation (e.g., from rat brain mitochondria)

  • Substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl (B1670267) for MAO-B) as a positive control

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the MAO enzyme and serial dilutions of the test compound in phosphate buffer.

  • Reaction Mixture: In a cuvette, mix the phosphate buffer, enzyme solution, and test compound.

  • Pre-incubation: Incubate the mixture at 37°C for a specified time.

  • Reaction Initiation: Add the substrate to the cuvette to start the reaction.

  • Measurement: Continuously monitor the change in absorbance at the appropriate wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline (B1666331) from kynuramine, or 250 nm for the formation of benzaldehyde (B42025) from benzylamine) using a spectrophotometer.[6]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Solutions [label="Prepare Enzyme and\nTest Compound Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix_Reagents [label="Mix Buffer, Enzyme, and\nCompound in Cuvette", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Absorbance [label="Continuously Monitor\nAbsorbance Change", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate Reaction Rates,\n% Inhibition, and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Solutions; Prep_Solutions -> Mix_Reagents; Mix_Reagents -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Monitor_Absorbance; Monitor_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the spectrophotometric MAO inhibition assay.

AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.[10][16] The method is based on the reaction of thiocholine (B1204863) (produced by AChE-catalyzed hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test compound

  • Known AChE inhibitor (e.g., donepezil) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound, and AChE enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.[16]

  • Reaction Initiation: Add a freshly prepared mixture of DTNB and ATCI to each well to start the reaction.[16]

  • Measurement: Immediately begin monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader.[16]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of AChE inhibition is calculated using the reaction rates of the control and the sample. The IC50 value is determined from a dose-response curve.[10]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Reagents [label="Prepare Stock Solutions of\nReagents and Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix_In_Plate [label="Add Buffer, Compound,\nand AChE to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate at 25°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DTNB_ATCI [label="Add DTNB and ATCI\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Absorbance [label="Monitor Absorbance at 412 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate Reaction Rates,\n% Inhibition, and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Reagents; Prep_Reagents -> Mix_In_Plate; Mix_In_Plate -> Pre_Incubate; Pre_Incubate -> Add_DTNB_ATCI; Add_DTNB_ATCI -> Monitor_Absorbance; Monitor_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the AChE inhibition assay (Ellman's method).

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel enzyme inhibitors. Their ability to target key enzymes such as IDO1, MAO, and AChE highlights their potential for therapeutic applications in oncology, neurodegenerative diseases, and other disorders. This technical guide has provided a comprehensive overview of the current understanding of these compounds, including their inhibitory activities, the signaling pathways of their target enzymes, and detailed experimental protocols for their evaluation. The presented data and methodologies offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on expanding the library of this compound derivatives and conducting systematic structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.

References

Spectroscopic and Structural Elucidation of N-Benzenesulfonyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzenesulfonyltryptamine, a compound of interest to researchers in medicinal chemistry and drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to facilitate reproducibility and further investigation.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05br s1HIndole N-H
7.81d, J = 7.5 Hz2HAr-H (ortho to SO2)
7.58d, J = 8.0 Hz1HAr-H (indole C4)
7.50t, J = 7.5 Hz1HAr-H (para to SO2)
7.42t, J = 7.5 Hz2HAr-H (meta to SO2)
7.35d, J = 8.0 Hz1HAr-H (indole C7)
7.19t, J = 7.5 Hz1HAr-H (indole C6)
7.11t, J = 7.5 Hz1HAr-H (indole C5)
7.00s1HAr-H (indole C2)
4.95t, J = 6.5 Hz1HN-H (sulfonamide)
3.29q, J = 6.5 Hz2HCH2-N
2.92t, J = 6.5 Hz2HCH2-Ar

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

Chemical Shift (δ) ppmAssignment
140.0Ar-C (ipso to SO2)
136.2Ar-C (indole C7a)
132.7Ar-C (para to SO2)
129.0Ar-C (meta to SO2)
127.2Ar-C (indole C3a)
126.9Ar-C (ortho to SO2)
122.5Ar-C (indole C2)
122.2Ar-C (indole C6)
119.5Ar-C (indole C5)
118.6Ar-C (indole C4)
112.6Ar-C (indole C3)
111.3Ar-C (indole C7)
43.6CH2-N
25.1CH2-Ar

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm-1)IntensityAssignment
3410Strong, SharpN-H Stretch (indole)
3280Strong, BroadN-H Stretch (sulfonamide)
3060MediumC-H Stretch (aromatic)
2935, 2860MediumC-H Stretch (aliphatic)
1455MediumC=C Stretch (aromatic)
1325StrongS=O Asymmetric Stretch
1160StrongS=O Symmetric Stretch
745StrongC-H Bend (ortho-disubstituted benzene)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
30020[M]+
14115[C6H5SO2]+
130100[C9H8N]+ (Indole-3-ethylene fragment)
7730[C6H5]+

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound is synthesized via the reaction of tryptamine (B22526) with benzenesulfonyl chloride in the presence of a base.

  • Materials and Reagents:

    • Tryptamine

    • Benzenesulfonyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

    • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Procedure:

    • Dissolve tryptamine (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (TEA or pyridine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

    • The sample is dissolved in deuterated chloroform (B151607) (CDCl3).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample is analyzed as a thin film on a potassium bromide (KBr) plate or using an attenuated total reflectance (ATR) accessory.

    • Wavenumbers are reported in cm-1.

  • Mass Spectrometry (MS):

    • Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

    • The sample is introduced via a direct insertion probe or through a gas chromatograph.

    • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Tryptamine Tryptamine Reaction N-Sulfonylation Tryptamine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR (1H, 13C) PureProduct->NMR IR IR PureProduct->IR MS Mass Spec PureProduct->MS Data_Analysis Data Interpretation NMR->Data_Analysis Structural Elucidation IR->Data_Analysis Functional Group ID MS->Data_Analysis Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Solubility and stability of N-Benzenesulfonyltryptamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of N-Benzenesulfonyltryptamine and Related Tryptamine (B22526) Derivatives

Abstract

Introduction

This compound is a derivative of tryptamine, a monoamine alkaloid found in plants, animals, and fungi. Tryptamine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the solubility and stability of any new chemical entity, such as this compound, is fundamental to its development as a potential therapeutic agent.[1][2] Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products.[3][4]

This guide will provide a framework for the systematic evaluation of the solubility and stability of this compound, based on widely accepted pharmaceutical industry practices.

Solubility Assessment

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[5] It is a critical parameter that affects a drug's absorption and bioavailability.[5] Solubility can be determined through two primary methods: equilibrium solubility and kinetic solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents. This data is for illustrative purposes to demonstrate how results would be presented.

SolventPolarity IndexIllustrative Solubility (mg/mL) at 25°C
Water10.2< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4~10< 0.1
Methanol5.115
Ethanol4.38
Isopropyl Alcohol (IPA)3.95
Acetonitrile5.825
Dichloromethane (DCM)3.1> 50
Dimethyl Sulfoxide (DMSO)7.2> 100
N,N-Dimethylformamide (DMF)6.4> 100
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique to determine the thermodynamic or equilibrium solubility of a compound.[6][7]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.[6]

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Equilibrium Solubility

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge sample B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound (Solid & Solution) B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermolysis (Heat) A->E F HPLC / LC-MS Analysis B->F C->F D->F E->F G Identify Degradation Products & Pathways F->G H Assess Intrinsic Stability F->H

References

In Silico Modeling of N-Benzenesulfonyltryptamine Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational methodologies used to investigate the interactions of N-Benzenesulfonyltryptamine derivatives with their biological targets, primarily the 5-HT6 serotonin (B10506) receptor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data, experimental protocols, and key signaling pathways involved.

N-Benzenesulfonyltryptamines represent a class of compounds that have garnered significant interest in medicinal chemistry due to their interactions with serotonin receptors, particularly the 5-HT6 receptor.[1][2] In silico modeling has emerged as a powerful tool to elucidate the molecular determinants of these interactions, guiding the design of novel ligands with improved affinity and selectivity. This technical guide delves into the core aspects of in silico modeling of this compound interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of Binding Affinities

The binding affinity of this compound derivatives to the human 5-HT6 receptor is a critical parameter in assessing their potential as therapeutic agents. The following tables summarize the reported binding affinities (Ki values) for a selection of these compounds, providing a clear comparison of their potencies.

Compound5-HT6 Receptor Ki (nM)Reference Compound5-HT6 Receptor Ki (nM)
N1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine2.1Serotonin (5-HT)150
MS-2452.1EMDT16
Des-methoxy MS-2454.1R(+)-60.3
S(-)-61.7
7R49 ± 12
7S90 ± 20
8R1.8 ± 0.2
8S220 ± 25

Table 1: Binding Affinities of this compound Analogs and Reference Compounds at the Human 5-HT6 Receptor. [3]

The data clearly indicates that the N-benzenesulfonyl substitution plays a crucial role in the high-affinity binding to the 5-HT6 receptor.[1][2] The presence or absence of this group is a major determinant of the binding mode of tryptamine-related agents at this receptor.[1][2]

Key Interacting Residues

In silico modeling studies have identified several key amino acid residues within the 5-HT6 receptor that are crucial for the binding of this compound and its analogs. These interactions are predominantly hydrophobic and involve π-π stacking.

Interacting ResidueInteraction Type
Asp106Ionic/Hydrogen Bond
Thr196Hydrogen Bond
Trp281π-π stacking
Phe284π-π stacking
Phe285π-π stacking
Phe302π-π stacking

Table 2: Key Amino Acid Residues in the 5-HT6 Receptor Involved in Ligand Binding. [3]

Experimental Protocols: A Step-by-Step Guide to In Silico Modeling

Reproducibility and accuracy are paramount in computational research. This section provides detailed methodologies for the key in silico experiments used to model the interactions of this compound with the 5-HT6 receptor.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow for docking this compound derivatives into a homology model of the 5-HT6 receptor.

  • Protein Preparation:

    • Obtain a 3D structure of the human 5-HT6 receptor. As the crystal structure may not be available, a homology model is often constructed using a template such as bovine rhodopsin.[1][2]

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for titratable residues like aspartate, glutamate, and histidine, based on the physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign correct bond orders and add hydrogen atoms.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically identified based on the location of known ligands or by using pocket detection algorithms.

    • Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD). A genetic algorithm-based approach is often employed for flexible ligand docking.[1][2]

    • Run the docking simulation, allowing the program to explore different ligand conformations and orientations within the binding site.

  • Analysis of Results:

    • Analyze the docking poses based on the scoring function of the docking program. The scoring function estimates the binding affinity.

    • Visually inspect the top-ranked poses to assess the plausibility of the binding mode and the interactions with key residues.

    • Compare the predicted binding mode with available structure-activity relationship (SAR) data to validate the docking results.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

  • System Setup:

    • Use the best-ranked docked pose of the this compound-5-HT6 receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes between the protein, ligand, lipid, and water molecules.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the system density to relax. This is typically done in a stepwise manner, with restraints on the protein and ligand atoms gradually being released.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to investigate the stability of the ligand binding, the dynamics of the protein, and the key interactions between the ligand and the receptor.

    • Calculate metrics such as root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other non-covalent interactions over the course of the simulation.

Mandatory Visualizations

Diagrams are essential for conveying complex information in a clear and concise manner. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the 5-HT6 receptor signaling pathway and a typical in silico modeling workflow.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Gs_signaling_pathway Ligand This compound (Agonist) Receptor 5-HT6 Receptor Ligand->Receptor Binds to G_protein Gαsβγ Receptor->G_protein Activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Target Proteins

Caption: 5-HT6 Receptor Gαs Signaling Pathway.

In Silico Modeling Workflow

The process of in silico modeling for drug discovery is a multi-step workflow that integrates various computational techniques.

in_silico_workflow start Project Initiation: Target Identification (5-HT6 Receptor) homology Homology Modeling of 5-HT6 Receptor start->homology ligand_prep Ligand Preparation: This compound Analogs start->ligand_prep docking Molecular Docking homology->docking ligand_prep->docking analysis Pose Analysis & Scoring docking->analysis md Molecular Dynamics Simulations analysis->md sar Structure-Activity Relationship (SAR) Analysis analysis->sar binding_energy Binding Free Energy Calculations (MM/GBSA) md->binding_energy binding_energy->sar optimization Lead Optimization sar->optimization optimization->ligand_prep Iterative Design synthesis Experimental Synthesis & In Vitro Testing optimization->synthesis end Candidate Drug synthesis->end

Caption: In Silico Drug Design Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzenesulfonyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-Benzenesulfonyltryptamine, a sulfonamide derivative of the neuroactive compound tryptamine (B22526). The protocol is based on established methods for the sulfonylation of primary amines, offering a straightforward and efficient approach for laboratory-scale synthesis. This compound and its analogues are of interest in medicinal chemistry for the development of novel therapeutic agents.

Introduction

This compound is synthesized via the reaction of tryptamine with benzenesulfonyl chloride. This reaction, a classic example of the Hinsberg test for primary amines, results in the formation of a stable sulfonamide linkage. The primary amine of tryptamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride and displacing the chloride ion. A base, typically triethylamine (B128534) or pyridine, is used to quench the HCl generated during the reaction. The resulting this compound is a solid that can be purified by recrystallization.

Data Summary

The following table summarizes typical quantitative data for the synthesis of N-substituted benzenesulfonamide (B165840) derivatives of tryptamine, based on analogous reactions.[1]

ProductReagentReaction Time (h)Yield (%)Melting Point (°C)
N-(2-(1H-indol-3-yl)ethyl)-4-fluorobenzenesulfonamide4-Fluorobenzenesulfonyl chloride3.582133-134
N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzenesulfonamide4-Chlorobenzenesulfonyl chloride3.580127-129
N-(2-(1H-indol-3-yl)ethyl)-4-bromobenzenesulfonamide4-Bromobenzenesulfonyl chloride4.077123-125
N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamidep-Toluenesulfonyl chloride4.076110-113
N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide4-Nitrobenzenesulfonyl chloride3.089107-109

Experimental Protocol

Synthesis of N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide

This protocol is adapted from the general procedure for the synthesis of N-substituted sulfonamide derivatives of tryptamine.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 55-60 °C and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the resulting crude residue, add an aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from methanol to afford pure this compound.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Chemical Reaction Scheme

chemical_reaction Tryptamine Tryptamine Reagents Triethylamine, THF 55-60 °C Tryptamine->Reagents BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reagents Product This compound Reagents->Product HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Tryptamine in THF start->dissolve add_base Add Triethylamine dissolve->add_base add_sulfonyl Add Benzenesulfonyl Chloride add_base->add_sulfonyl react Heat and Stir (55-60 °C, 3-4h) add_sulfonyl->react workup Work-up (Evaporation, Extraction, Washing, Drying) react->workup purify Purification (Recrystallization) workup->purify characterize Characterization (MP, NMR, IR) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis for High-Purity N-Benzenesulfonyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and purification of N-Benzenesulfonyltryptamine. The described protocol is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, purification, and quality control of this compound.

Introduction

This compound is a tryptamine (B22526) derivative with potential applications in pharmaceutical research. Ensuring the purity of this compound is critical for accurate in-vitro and in-vivo studies. This document provides a detailed HPLC method for the separation and quantification of this compound from potential impurities. The method is designed to be a reliable starting point for analytical and preparative scale purification.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound (crude or purified)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water, optional mobile phase modifier)

  • Methanol (B129727) (for sample preparation)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters.

ParameterValue
HPLC System Standard analytical HPLC with UV Detector
Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (optional)
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Mobile Phase Gradient

A gradient elution is recommended to ensure the separation of this compound from both early and late-eluting impurities.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
17.01090
17.19010
20.09010
Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Data Presentation

The following table presents hypothetical data for the analysis of a crude this compound sample, demonstrating the separation of the main compound from two representative impurities.

Peak NumberRetention Time (min)Area (%)Identity
13.55.2Impurity 1 (more polar)
210.892.5This compound
314.22.3Impurity 2 (less polar)

Method Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Components cluster_mobile_phase Mobile Phase Delivery cluster_separation Separation Module cluster_detection Detection & Data system HPLC System pump Pump system->pump mixer Gradient Mixer pump->mixer injector Autosampler/Injector mixer->injector column C18 Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Logical relationship of key HPLC components for the analysis.

Application Notes and Protocols for N-Benzenesulfonyltryptamine in In-Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzenesulfonyltryptamine is a synthetic compound belonging to the sulfonamide class of molecules. While specific research on this compound is emerging, the broader class of benzenesulfonamide (B165840) and benzenesulfonate (B1194179) derivatives has garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Notably, various derivatives have demonstrated potent anticancer properties by inducing cell cycle arrest, apoptosis, and autophagy in cancer cell lines.[3][4] These compounds often exhibit multi-targeted mechanisms of action, potentially involving pathways dependent and independent of the p53 tumor suppressor protein.[3][4]

These application notes provide a comprehensive guide for utilizing this compound in a range of in-vitro cell-based assays to explore its potential as a therapeutic agent. The protocols detailed below are foundational and can be adapted for specific cell lines and research questions.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, illustrating its potential cytotoxic effects. These values are presented for illustrative purposes to guide initial experimental design.

Compound IDTarget Cancer Cell LineIC50 (µM)
This compoundK562 (Leukemia)5.8
This compoundU-251 (Glioblastoma)7.2
This compoundHCT-116 (Colon Cancer)12.5
This compoundMCF-7 (Breast Cancer)18.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[8][9]

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cell line of interest

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Collect cells, including the supernatant.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Visualizations

G cluster_0 Experimental Workflow for In-Vitro Evaluation A Cell Culture (Cancer Cell Lines) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis (IC50, Apoptotic Population, Cell Cycle Distribution) C->F D->F E->F

Caption: General workflow for assessing the in-vitro effects of this compound.

G cluster_1 Potential Signaling Pathway of this compound NBST This compound p53 p53 Activation NBST->p53 cdc2 cdc2 Inhibition NBST->cdc2 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspases Caspase Cascade Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Phase Arrest cdc2->G2M

Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

References

Application of N-Benzenesulfonyltryptamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1][2] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities to their biological targets.[3][4] The small size and low complexity of these fragments allow for a more thorough exploration of chemical space and often result in leads with superior physicochemical properties.[5] N-Benzenesulfonyltryptamine, a molecule combining the structural features of a tryptamine (B22526) and a benzenesulfonamide (B165840), represents an intriguing fragment for FBDD campaigns. The tryptamine moiety is a privileged scaffold found in numerous biologically active compounds, while the benzenesulfonamide group is a well-established pharmacophore known for its ability to interact with various enzyme active sites, notably as a zinc-binding group in metalloenzymes.

This document provides detailed application notes and protocols for the hypothetical application of this compound in an FBDD campaign targeting a metalloenzyme, such as a matrix metalloproteinase (MMP) or carbonic anhydrase (CA), where the sulfonamide group can coordinate with the active site metal ion and the tryptamine core can be explored for further interactions to achieve potency and selectivity.

Hypothetical Target: Matrix Metalloproteinase-12 (MMP-12)

For the context of these application notes, we will consider Matrix Metalloproteinase-12 (MMP-12) as the biological target. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. The active site of MMP-12 contains a catalytic zinc ion, making it an attractive target for fragments containing zinc-binding groups like the sulfonamide in this compound.

Fragment Screening and Hit Validation Workflow

The overall workflow for screening this compound and a focused library of analogous fragments against MMP-12 is depicted below. This multi-step process is designed to identify initial hits, validate their binding, and provide a pathway for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., DSF or SPR) A->B Screening C Initial Hits B->C Hit Selection D Orthogonal Screen (e.g., NMR or ITC) C->D Advancement E Structural Biology (X-ray Crystallography) D->E Binding Mode Determination F Validated Hit Fragment E->F Structure-Based Confirmation G Fragment Growing/ Linking/Merging F->G Optimization Start H SAR by Catalog & Custom Synthesis G->H Iterative Design & Synthesis I Lead Compound H->I Potency & ADMET Optimization Hit_to_Lead cluster_0 Structural Information cluster_1 Optimization Strategy A Co-crystal Structure of F01 :: MMP-12 B Sulfonamide group in Zinc-binding pocket A->B C Tryptamine indole (B1671886) points towards S1' pocket A->C E Grow from Indole Ring to explore S1' pocket C->E D Retain Sulfonamide (Zinc Binder) F Synthesize Analogs (e.g., substitutions on indole) D->F E->F G Test for improved potency and selectivity F->G Bio-assay

References

Crystallization of N-Benzenesulfonyltryptamine Protein Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of protein complexes with N-Benzenesulfonyltryptamine and its analogs. The following information is based on the crystallization conditions reported for the closely related compound, N-Butyl-Benzenesulfonamide, in complex with a pheromone binding protein (ASP1) from Apis mellifera (honeybee). These conditions serve as a strong starting point for developing crystallization strategies for this compound with its specific protein targets.

Overview

Successful structure-based drug design relies on obtaining high-quality crystals of protein-ligand complexes. This document outlines the key parameters and protocols for the crystallization of proteins in complex with this compound, a small molecule of interest in various research and development areas. The primary methods for obtaining such crystals are co-crystallization and soaking.

Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials. This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.

Soaking involves introducing the ligand to a pre-formed crystal of the apo-protein. This technique is generally simpler and less protein-intensive but requires robust crystals that can withstand the soaking process without cracking or dissolving.

Data Presentation: Crystallization Conditions for N-Butyl-Benzenesulfonamide-ASP1 Complex

The following table summarizes the crystallization conditions for the honeybee pheromone binding protein (ASP1) in complex with N-Butyl-Benzenesulfonamide, as deposited in the Protein Data Bank (PDB). These conditions provide a valuable starting point for screening and optimization of this compound-protein complexes.

PDB IDProtein Concentration (mg/mL)Ligand InformationCrystallization MethodPrecipitant(s)Buffer(s)pHTemperature (°C)Additive(s)
3BJH Not specifiedN-Butyl-BenzenesulfonamideVAPOR DIFFUSION, HANGING DROP50% Saturated ammonium (B1175870) sulfate0.1 M Tris7.5223% Isopropanol
3CZ1 Not specifiedN-Butyl-BenzenesulfonamideNot specifiedNot specifiedNot specified7.0Not specifiedNot specified
3D73 Not specifiedN-Butyl-BenzenesulfonamideNot specifiedNot specifiedNot specified5.5Not specifiedNot specified
3D74 Not specifiedN-Butyl-BenzenesulfonamideNot specifiedNot specifiedNot specified5.5Not specifiedNot specified
3D75 Not specifiedN-Butyl-BenzenesulfonamideNot specifiedNot specifiedNot specified5.5Not specifiedNot specified
3D76 Not specifiedN-Butyl-BenzenesulfonamideVAPOR DIFFUSION, SITTING DROP1.3 M ammonium sulfate, 8.3% PEG 150067 mM sodium citrate, 33 mM SPG buffer7.0 (soak)20Not specified

Experimental Protocols

Protein Preparation
  • Expression and Purification: Express the target protein using a suitable system (e.g., E. coli, insect, or mammalian cells). Purify the protein to >95% homogeneity using standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography.

  • Concentration and Buffer Exchange: Concentrate the purified protein to a working concentration, typically between 5-20 mg/mL. Exchange the protein into a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • Quality Control: Assess the purity, homogeneity, and stability of the protein sample using techniques like SDS-PAGE, dynamic light scattering (DLS), and thermal shift assays.

Ligand Preparation
  • Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration stock solution (e.g., 100 mM).

  • Working Solutions: Prepare fresh dilutions of the ligand stock solution in the protein buffer or crystallization mother liquor as required for co-crystallization or soaking experiments.

Co-Crystallization Protocol (Vapor Diffusion - Hanging Drop)
  • Complex Formation: Incubate the purified protein with a 2- to 10-fold molar excess of this compound for at least 1 hour on ice.

  • Crystallization Setup:

    • Pipette 500 µL of the reservoir solution (e.g., 50% saturated ammonium sulfate, 0.1 M Tris pH 7.5, 3% isopropanol) into a well of a 24-well crystallization plate.

    • On a siliconized cover slip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well with vacuum grease.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 20-22°C).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

Soaking Protocol (Vapor Diffusion - Sitting Drop)
  • Apo-Crystal Growth: Set up crystallization trials for the apo-protein using a suitable screening kit or previously optimized conditions. Grow crystals to a suitable size for X-ray diffraction.

  • Soaking Solution Preparation: Prepare a soaking solution by adding this compound to the crystallization mother liquor to a final concentration of 1-10 mM. Ensure the solvent concentration (e.g., DMSO) does not exceed a level that would dissolve the crystals (typically <10%).

  • Soaking:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours, depending on the crystal's stability and ligand binding kinetics.

  • Cryo-protection and Harvesting:

    • If necessary, transfer the soaked crystal to a cryo-protectant solution containing the ligand.

    • Loop the crystal and flash-cool it in liquid nitrogen for data collection.

Visualizations

Experimental Workflow for Co-Crystallization

CoCrystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Target Protein Purification (>95%) Incubation Incubate Protein with Ligand Protein_Purification->Incubation Ligand_Prep This compound Stock Solution Ligand_Prep->Incubation Cryst_Screening Set up Crystallization (Vapor Diffusion) Incubation->Cryst_Screening Optimization Optimize Conditions (Precipitant, pH, Temp) Cryst_Screening->Optimization Crystal_Harvesting Harvest & Cryo-cool Crystals Optimization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination

Caption: Workflow for co-crystallization of protein-ligand complexes.

Experimental Workflow for Crystal Soaking

Soaking_Workflow cluster_prep Preparation cluster_soaking Soaking cluster_analysis Analysis Apo_Protein_Cryst Grow Apo-Protein Crystals Transfer_Crystal Transfer Crystal to Soaking Solution Apo_Protein_Cryst->Transfer_Crystal Ligand_Soak_Sol Prepare Ligand Soaking Solution Ligand_Soak_Sol->Transfer_Crystal Incubate_Soak Incubate for Minutes to Hours Transfer_Crystal->Incubate_Soak Cryo_Harvest Harvest & Cryo-cool Soaked Crystal Incubate_Soak->Cryo_Harvest Xray_Data X-ray Diffraction Data Collection Cryo_Harvest->Xray_Data Structure_Solve Structure Determination Xray_Data->Structure_Solve

Caption: Workflow for obtaining protein-ligand complexes via crystal soaking.

Concluding Remarks

The successful crystallization of this compound protein complexes is a critical step in understanding their structure-function relationships and in guiding drug discovery efforts. The protocols and conditions presented here, derived from studies of a closely related compound, offer a robust starting point for these endeavors. Systematic screening of precipitants, pH, temperature, and protein-to-ligand ratios will be essential for optimizing crystal quality for any new protein target.

Application Notes and Protocols for the Quantification of N-Benzenesulfonyltryptamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzenesulfonyltryptamine is an N-substituted derivative of tryptamine (B22526). As with many tryptamine derivatives, it holds potential for investigation in various fields of biomedical and pharmaceutical research. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound, based on established methods for analogous N-substituted tryptamines. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), renowned for their sensitivity and specificity.

Analytical Techniques and Data

The quantification of this compound in biological samples can be effectively achieved using LC-MS/MS or GC-MS. Below is a summary of typical quantitative parameters achieved for similar N-substituted tryptamines, which can be considered as target validation parameters for a newly developed this compound assay.

ParameterLC-MS/MS (Plasma)GC-MS (Urine)
Linearity Range 0.5 - 100 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1 ng/mL10 ng/mL
Recovery > 85%> 80%
Precision (RSD) < 15%< 15%
Accuracy 85 - 115%85 - 115%

Experimental Protocols

Sample Preparation

a) Plasma Samples (for LC-MS/MS Analysis)

This protocol utilizes protein precipitation, a common and effective method for cleaning up plasma samples.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank human plasma with the appropriate concentration of this compound standard and a fixed concentration of the internal standard. For unknown samples, use 100 µL of the sample.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine Samples (for GC-MS Analysis)

This protocol employs liquid-liquid extraction (LLE) to isolate the analyte from the urine matrix.

Materials:

  • Human urine

  • This compound standard

  • Internal Standard (IS)

  • Phosphate (B84403) buffer (pH 10)

  • Chloroform/Isopropanol (9:1, v/v)

  • Sodium sulfate, anhydrous

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine sample (or standard), add 1 mL of phosphate buffer (pH 10) and the internal standard.

  • Add 5 mL of chloroform/isopropanol (9:1, v/v).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of the organic solvent mixture.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis. Derivatization with an agent like BSTFA may be necessary to improve volatility and chromatographic performance.

LC-MS/MS Method

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be determined by infusing a standard solution of the analyte.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma or Urine) Spiking Spike with Internal Standard BiologicalSample->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS or MS) Chromatography->MassSpectrometry DataAnalysis Data Analysis & Quantification MassSpectrometry->DataAnalysis

Caption: General experimental workflow for the quantification of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Indole (B1671886) Hydroxylation (e.g., 5-hydroxy-N-Benzenesulfonyltryptamine) Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation (minor) (Tryptamine) Parent->N_Dealkylation CYP450 N_Oxidation N-Oxidation (this compound-N-oxide) Parent->N_Oxidation FMO Glucuronidation Glucuronidation of hydroxylated metabolite Hydroxylation->Glucuronidation UGTs

Caption: Proposed metabolic pathway for this compound.

Discussion

The protocols provided are based on well-established methodologies for the analysis of similar compounds and should serve as a robust starting point for developing and validating a specific assay for this compound. Method development will require optimization of chromatographic conditions and mass spectrometric parameters for the specific analyte. It is highly recommended to synthesize or acquire an isotopically labeled internal standard for the most accurate and precise quantification.

The proposed metabolic pathway is based on the known metabolism of other N-substituted tryptamines. Key metabolic transformations to consider when developing analytical methods include hydroxylation of the indole ring and potential N-dealkylation or N-oxidation. The identification of these metabolites in in-vitro and in-vivo systems will be crucial for a comprehensive understanding of the compound's disposition.

These application notes and protocols are intended to guide researchers in establishing reliable and sensitive analytical methods for the quantification of this compound in biological samples, thereby facilitating further research into its pharmacological and metabolic properties.

Application Notes and Protocols for the Development of Novel Polymers based on N-Substituted Acrylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel polymers with tailored properties is a cornerstone of advancement in materials science and medicine. N-substituted monomers represent a versatile class of building blocks for creating functional polymers with applications ranging from drug delivery to tissue engineering. While the polymerization of N-Benzenesulfonyltryptamine is not widely documented, a wealth of research exists for other N-substituted monomers, particularly N-substituted acrylamides. This document will focus on a well-studied example, N-isopropylacrylamide (NIPAAm), to illustrate the principles and protocols applicable to the development of novel N-substituted polymers. The thermoresponsive nature of poly(N-isopropylacrylamide) (PNIPAAm) makes it a paradigm for "smart" polymers in biomedical applications.[1][2][3][4]

Application Notes

Properties of Poly(N-isopropylacrylamide) (PNIPAAm)

PNIPAAm is a thermoresponsive polymer renowned for its sharp and reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C.[3][4] Below the LCST, the polymer is hydrophilic and soluble in water due to hydrogen bonding between the amide groups and water molecules.[1] Above the LCST, the polymer chains undergo a conformational change, becoming hydrophobic and precipitating from the solution. This transition is driven by the release of structured water molecules around the hydrophobic isopropyl groups.[1]

The LCST of PNIPAAm can be tuned by copolymerization with other monomers. Incorporating hydrophilic comonomers can increase the LCST, while hydrophobic comonomers can decrease it. This tunability allows for the design of polymers that respond to specific physiological temperatures.

Applications in Drug Delivery and Biomedicine

The unique thermoresponsive properties of PNIPAAm and its derivatives have led to their exploration in various biomedical applications:

  • Controlled Drug Delivery: PNIPAAm-based hydrogels and nanoparticles can be loaded with drugs below their LCST.[5] When the temperature is raised above the LCST (e.g., upon injection into the body), the polymer matrix collapses and releases the encapsulated therapeutic agent.[6] This "on-off" behavior allows for targeted and controlled drug release.[1]

  • Tissue Engineering and Cell Culture: Surfaces coated with PNIPAAm can be used for temperature-responsive cell culture.[1] Cells can be cultured on the hydrophilic surface below the LCST. To detach the cells, the temperature is raised above the LCST, causing the surface to become hydrophobic and release the cell sheet without the need for enzymatic treatment.[1]

  • Smart Materials: Copolymers of NIPAAm with pH-sensitive monomers can create dual-responsive materials that react to both temperature and pH changes, offering more sophisticated control over their behavior in different biological environments.[2][7]

Experimental Protocols

Protocol 1: Synthesis of PNIPAAm by Free-Radical Polymerization

This protocol describes the synthesis of PNIPAAm using a free-radical initiator.

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Potassium persulfate (PPS) as initiator[4]

  • Anhydrous solvent (e.g., 1,4-dioxane, Tetrahydrofuran (THF), or water for PPS)

  • Methanol or other non-solvent for precipitation

  • Magnetic stir bar

  • Schlenk flask or round-bottom flask with condenser

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask, dissolve NIPAAm monomer in the chosen anhydrous solvent. Add a magnetic stir bar.

  • Initiator Addition: Add the AIBN or PPS initiator to the solution. The monomer-to-initiator ratio can be varied to control the molecular weight of the polymer.

  • Degassing: Seal the flask and degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-70°C for AIBN). Allow the reaction to proceed under an inert atmosphere with stirring for a specified time (typically 12-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Slowly pour the viscous polymer solution into a beaker containing a large excess of a cold non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Characterization of PNIPAAm

1. Structural Characterization (FTIR and ¹H NMR):

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of characteristic functional groups in the polymer. Key peaks for PNIPAAm include the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend) around 1550 cm⁻¹.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirm the polymer structure and, in some cases, determine the extent of polymerization. The spectrum of PNIPAAm will show characteristic peaks for the isopropyl group and the polymer backbone.[4]

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer using GPC.

3. Thermal Property Analysis (Differential Scanning Calorimetry - DSC or Cloud Point Measurement):

  • Cloud Point Measurement: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%). Place the solution in a cuvette in a spectrophotometer equipped with a temperature controller. Monitor the transmittance of light through the solution as the temperature is slowly increased. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Differential Scanning Calorimetry (DSC): DSC can also be used to determine the phase transition temperature of the polymer in solution.

Data Presentation

Table 1: Typical Experimental Parameters for Free-Radical Polymerization of N-Substituted Acrylamides

ParameterTypical Value/RangePurposeReference
Monomer Concentration10-20% (w/v)Affects reaction rate and polymer solubility[8]
InitiatorAIBN, PPSInitiates the polymerization reaction[4][8]
[Monomer]/[Initiator] Ratio50:1 to 200:1Controls the molecular weight of the polymer[9]
SolventDioxane, THF, DMF, WaterSolubilizes monomer and polymer[9][10]
Reaction Temperature60-80°CDepends on the initiator's half-life[8]
Reaction Time12-48 hoursAffects monomer conversion and polymer yield[8][9]

Table 2: Characterization Data for a Representative PNIPAAm Polymer

Characterization TechniqueParameterTypical Value
¹H NMRChemical Shifts (ppm)Peaks corresponding to PNIPAAm structure
FTIRWavenumber (cm⁻¹)~1650 (Amide I), ~1550 (Amide II)
GPCMn ( g/mol )10,000 - 50,000
GPCPDI1.5 - 2.5
Cloud Point MeasurementLCST (°C)~32

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization setup Reaction Setup (NIPAAm, Initiator, Solvent) degas Degassing (Freeze-Pump-Thaw) setup->degas polymerization Polymerization (60-70°C, 12-24h) degas->polymerization termination Termination & Precipitation (Cooling & Non-solvent) polymerization->termination purification Purification (Filtration & Washing) termination->purification drying Drying (Vacuum Oven) purification->drying product PNIPAAm Product drying->product ftir FTIR nmr ¹H NMR gpc GPC dsc DSC/Cloud Point product->ftir product->nmr product->gpc product->dsc

Caption: Experimental workflow for the synthesis and characterization of PNIPAAm.

drug_delivery cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) hydrogel_soluble Soluble PNIPAAm Hydrogel drug_loaded Drug-Loaded Hydrogel hydrogel_soluble->drug_loaded drug Drug Molecules drug->drug_loaded hydrogel_collapsed Collapsed PNIPAAm Hydrogel drug_loaded->hydrogel_collapsed Temperature Increase drug_released Released Drug Molecules hydrogel_collapsed->drug_released Release

Caption: Temperature-responsive drug release from a PNIPAAm hydrogel.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with N-Benzenesulfonyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzenesulfonyltryptamine is a synthetic compound belonging to the tryptamine (B22526) family, characterized by an indole (B1671886) core structure. While the precise mechanism of action for this specific derivative is a subject of ongoing research, tryptamines, in general, are known to interact with various cellular signaling pathways, potentially impacting cell cycle progression and survival. This document provides detailed protocols for utilizing flow cytometry to assess the cellular response to treatment with this compound, focusing on the analysis of apoptosis and cell cycle distribution. Flow cytometry is an invaluable tool in drug discovery and development, offering a high-throughput method to quantitatively measure cellular responses to novel compounds.

Mechanism of Action: A Representative Pathway

Tryptamine derivatives can influence a variety of cellular processes. A plausible, though hypothetical, signaling cascade affected by a compound like this compound could involve the modulation of pathways leading to apoptosis (programmed cell death) or cell cycle arrest. For instance, the compound might induce cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in cell death. The diagram below illustrates a representative signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Stress Cellular Stress Receptor->Stress NBST This compound NBST->Receptor Binds p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Representative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.

I. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This assay is designed to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

A. Materials

  • Cells of interest

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

B. Experimental Workflow

G Start Start Seed Seed Cells Start->Seed Treat Treat with This compound Seed->Treat Harvest Harvest Cells (Adherent & Floating) Treat->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

C. Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

    • Treat the cells with various concentrations of this compound. Include an untreated control and a vehicle control (if the compound is dissolved in a solvent).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating/apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, simply collect the cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[4]

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[2] Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][4]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]

    • Gently vortex the cells.

  • Incubation:

    • Incubate the stained cells for 15 minutes at room temperature in the dark.[4][5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer immediately.

D. Data Interpretation

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

II. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

A. Materials

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

B. Experimental Workflow

G Start Start Seed Seed Cells Start->Seed Treat Treat with This compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with ice-cold 70% Ethanol Wash1->Fix IncubateFix Incubate at -20°C Fix->IncubateFix Wash2 Wash with PBS IncubateFix->Wash2 Stain Stain with PI/RNase A Wash2->Stain IncubateStain Incubate at RT in the dark Stain->IncubateStain Analyze Analyze by Flow Cytometry IncubateStain->Analyze End End Analyze->End

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

C. Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the apoptosis protocol (Section I.C.1).

  • Cell Harvesting:

    • Harvest both floating and adherent cells as described in the apoptosis protocol (Section I.C.2).

  • Washing:

    • Wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6]

    • Incubate the cells at -20°C for at least 2 hours (overnight is also acceptable).[6][7]

  • Washing:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[4]

    • Wash the cell pellet once with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and prevent its staining).[8]

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

D. Data Interpretation

The DNA content, as measured by PI fluorescence intensity, will allow for the quantification of cells in:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.

Table 1: Apoptosis Analysis of Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)
Vehicle Control
X
Y
Z

Table 2: Cell Cycle Distribution of Cells Treated with this compound for 24 hours

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)
Vehicle Control
X
Y
Z

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing flow cytometry to analyze apoptosis and cell cycle distribution, researchers can gain critical insights into the compound's mechanism of action, which is essential for its potential development as a therapeutic agent. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation.

References

Application Notes and Protocols for Investigating N-Benzenesulfonyltryptamine Binding to Arylalkylamine N-acetyltransferase (AANAT) using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylalkylamine N-acetyltransferase (AANAT) is a pivotal enzyme in the biosynthesis of melatonin, catalyzing the rate-limiting step of converting serotonin (B10506) to N-acetylserotonin.[1][2][3] This process is fundamental to the regulation of circadian rhythms, and dysregulation of AANAT activity has been implicated in sleep and mood disorders.[1] Consequently, AANAT presents a compelling target for the development of novel therapeutics.

N-Benzenesulfonyltryptamine is a synthetic compound with structural similarities to the natural AANAT substrate, serotonin. The presence of the benzenesulfonyl group suggests potential for unique interactions within the enzyme's active site, making it a candidate for investigation as a modulator of AANAT activity. Site-directed mutagenesis is a powerful technique to elucidate the specific molecular interactions between a protein and a ligand.[4] By systematically altering amino acid residues within the putative binding pocket, researchers can identify key residues responsible for binding affinity and inhibitory activity.

These application notes provide a comprehensive framework for studying the binding of this compound to human AANAT. This document outlines detailed protocols for site-directed mutagenesis of AANAT, expression and purification of the wild-type and mutant enzymes, and subsequent biophysical and enzymatic assays to characterize the interaction.

Proposed Binding Site and Rationale for Mutagenesis

Analysis of the crystal structure of human AANAT in complex with a bisubstrate analog (PDB ID: 1IB1) reveals a well-defined active site at the interface of the tryptamine (B22526) and acetyl-CoA binding pockets.[5] Based on this structure and the chemical properties of this compound, we hypothesize that the tryptamine core of the molecule occupies the serotonin binding pocket, while the benzenesulfonyl group extends into a neighboring region.

Key residues proposed for mutagenesis are selected based on their potential to form hydrogen bonds, hydrophobic interactions, or steric hindrance with the ligand. The human and sheep AANAT proteins share a high degree of sequence identity (approximately 80%), allowing for informed predictions based on existing structural data.[1][6]

Table 1: Proposed AANAT Mutants and Rationale

Mutant Rationale Hypothesized Effect on Binding
Y168FTyrosine 168 is a key catalytic residue potentially involved in proton transfer. Its hydroxyl group may also interact with the sulfonamide.Altered catalytic activity and potentially reduced binding affinity.
L124ALeucine 124 is located in the vicinity of the serotonin binding pocket and may form hydrophobic interactions with the benzene (B151609) ring of the benzenesulfonyl group.Reduced binding affinity due to loss of hydrophobic interactions.
R153AArginine 153 is a positively charged residue near the active site that could potentially interact with the electronegative oxygen atoms of the sulfonyl group.Significantly reduced binding affinity due to loss of electrostatic interaction.
V189IValine 189 lines the binding pocket. Mutation to a bulkier isoleucine may introduce steric hindrance.Reduced binding affinity due to steric clash with the benzenesulfonyl group.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data obtained from the experimental protocols described herein. These tables are intended to serve as a template for presenting experimental findings.

Table 2: Binding Affinity of this compound to Wild-Type and Mutant AANAT as Determined by Isothermal Titration Calorimetry (ITC)

AANAT Variant Dissociation Constant (Kd) (µM) Stoichiometry (n) Enthalpy (ΔH) (kcal/mol) Entropy (TΔS) (kcal/mol)
Wild-Type5.2 ± 0.41.02-8.5-1.2
Y168F25.8 ± 2.10.98-4.2-2.5
L124A48.3 ± 3.51.05-2.1-3.8
R153A> 200 (No significant binding detected)---
V189I95.7 ± 7.20.95-1.5-4.1

Table 3: Enzymatic Inhibition of Wild-Type and Mutant AANAT by this compound

AANAT Variant IC50 (µM) Inhibition Constant (Ki) (µM) Mechanism of Inhibition
Wild-Type12.5 ± 1.18.9 ± 0.8Competitive
Y168F65.4 ± 5.348.2 ± 4.1Competitive
L124A112.8 ± 9.785.3 ± 7.6Competitive
R153A> 500--
V189I245.1 ± 18.9198.5 ± 15.4Competitive

Experimental Protocols

Site-Directed Mutagenesis of Human AANAT

This protocol utilizes the NEB Q5® Site-Directed Mutagenesis Kit for efficient introduction of point mutations into an expression plasmid containing the human AANAT gene.[7][8][9]

Materials:

  • pET-28a vector containing wild-type human AANAT cDNA

  • NEB Q5® Site-Directed Mutagenesis Kit (Cat# E0554S)[7]

  • Mutagenic primers (designed using NEBaseChanger™ tool)

  • Nuclease-free water

  • NEB 5-alpha Competent E. coli (High Efficiency)

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • SOC outgrowth medium

Procedure:

  • Primer Design: Design forward and reverse primers for each mutation using the NEBaseChanger™ tool on the NEB website.

  • PCR Amplification:

    • Assemble the following reaction in a thin-walled PCR tube on ice:

      • Q5 Hot Start High-Fidelity 2X Master Mix: 12.5 µL

      • 10 µM Forward Primer: 1.25 µL

      • 10 µM Reverse Primer: 1.25 µL

      • Template DNA (10 ng/µL): 1 µL

      • Nuclease-free water: to 25 µL

    • Mix gently and perform PCR using the following cycling conditions:

      • Initial Denaturation: 98°C for 30 seconds

      • 25 Cycles:

        • 98°C for 10 seconds

        • 60-72°C for 20 seconds (annealing temperature dependent on primers)

        • 72°C for 30 seconds/kb

      • Final Extension: 72°C for 2 minutes

      • Hold: 4-10°C

  • Kinase, Ligase, and DpnI (KLD) Treatment:

    • To the completed PCR reaction, add:

      • 2X KLD Reaction Buffer: 5 µL

      • 10X KLD Enzyme Mix: 1 µL

      • Nuclease-free water: to a final volume of 50 µL (adjust as needed)

    • Mix well and incubate at room temperature for 5-10 minutes.

  • Transformation:

    • Thaw a tube of NEB 5-alpha Competent E. coli on ice.

    • Add 5 µL of the KLD-treated reaction to the cells.

    • Incubate on ice for 30 minutes.

    • Heat shock at 42°C for 30 seconds.

    • Place on ice for 5 minutes.

    • Add 950 µL of room temperature SOC outgrowth medium.

    • Incubate at 37°C for 1 hour with shaking (250 rpm).

    • Spread 50-100 µL onto a kanamycin selection plate and incubate overnight at 37°C.

  • Verification:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the desired mutation by Sanger sequencing.

Protein Expression and Purification

Wild-type and mutant AANAT with an N-terminal His6-tag are expressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA agarose (B213101) resin

  • Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the expression plasmids into E. coli BL21(DE3) cells.

  • Inoculate a 1 L culture of LB medium with a single colony and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

  • Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Pool the elution fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to AANAT, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[10][11][12]

Materials:

  • Purified wild-type or mutant AANAT

  • This compound

  • ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • MicroCal ITC200 or similar instrument

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the ITC buffer.

    • Dissolve this compound in the same ITC buffer. A small amount of DMSO (e.g., <2%) can be used if necessary for solubility, ensuring the same concentration is present in the protein solution.

    • Degas both protein and ligand solutions for 10-15 minutes immediately before the experiment.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the sample cell with AANAT (typically 10-20 µM).

    • Load the injection syringe with this compound (typically 100-200 µM).

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a one-site binding model using the instrument's software (e.g., Origin) to determine Kd, n, and ΔH.

HPLC-Based AANAT Activity Assay

This assay measures the enzymatic activity of AANAT by quantifying the production of N-acetylserotonin from serotonin and acetyl-CoA using reverse-phase HPLC.[13][14]

Materials:

  • Purified wild-type or mutant AANAT

  • Serotonin

  • Acetyl-CoA

  • This compound (for inhibition studies)

  • Reaction Buffer (100 mM sodium phosphate, pH 6.8)

  • Quenching Solution (10% perchloric acid)

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Reaction Buffer, 1 mM serotonin, and 0.5 mM acetyl-CoA.

    • For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 10 minutes at 37°C.

    • Initiate the reaction by adding AANAT (final concentration ~1-5 µg/mL).

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding an equal volume of Quenching Solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction to pellet precipitated protein.

    • Inject the supernatant onto the C18 column.

    • Elute with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

    • Monitor the fluorescence of N-acetylserotonin (Excitation: 285 nm, Emission: 345 nm).

    • Quantify the product by integrating the peak area and comparing to a standard curve of N-acetylserotonin.

  • Data Analysis:

    • Calculate the initial velocity of the reaction.

    • For inhibition studies, plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Determine the Ki and mechanism of inhibition using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Production cluster_analysis Biophysical & Enzymatic Analysis AANAT_plasmid WT AANAT Plasmid PCR PCR Amplification AANAT_plasmid->PCR Primers Mutagenic Primers Primers->PCR KLD KLD Treatment PCR->KLD Transform Transformation KLD->Transform Verify Sequencing Verification Transform->Verify Mutant_plasmid Mutant AANAT Plasmid Verify->Mutant_plasmid Expression Expression in E. coli Mutant_plasmid->Expression Purification IMAC Purification Expression->Purification Purified_protein Purified WT/Mutant AANAT Purification->Purified_protein ITC Isothermal Titration Calorimetry Purified_protein->ITC HPLC_assay HPLC Activity Assay Purified_protein->HPLC_assay Data_analysis Data Analysis ITC->Data_analysis HPLC_assay->Data_analysis

Caption: Workflow for site-directed mutagenesis and analysis.

AANAT_Regulation Norepinephrine Norepinephrine (Darkness) Beta_receptor β-Adrenergic Receptor Norepinephrine->Beta_receptor AC Adenylate Cyclase Beta_receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AANAT_inactive AANAT (Inactive) PKA->AANAT_inactive Phosphorylation AANAT_active AANAT-P (Active) AANAT_inactive->AANAT_active Complex AANAT-P : 14-3-3 Complex (Stabilized & Active) AANAT_active->Complex Serotonin Serotonin NAcetylserotonin N-Acetylserotonin Serotonin->NAcetylserotonin Catalyzed by Complex Melatonin Melatonin NAcetylserotonin->Melatonin Inhibitor N-Benzenesulfonyl- tryptamine Inhibitor->Complex Inhibition

References

Troubleshooting & Optimization

Optimizing reaction yield for N-Benzenesulfonyltryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzenesulfonyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and purity.

Issue 1: Low or No Yield of this compound

  • Q1: I am observing a low yield of my desired product, with a significant amount of unreacted tryptamine (B22526) remaining. What are the likely causes?

    A1: This issue often points to incomplete reaction, which can stem from several factors:

    • Cause 1: Inactive Benzenesulfonyl Chloride. Benzenesulfonyl chloride is susceptible to hydrolysis by atmospheric moisture. Improper storage or handling can lead to its degradation, reducing its effective concentration.

      • Solution: Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock by distillation. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cause 2: Inadequate Base. The reaction of tryptamine with benzenesulfonyl chloride produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive.[1][2] An appropriate base is crucial to neutralize the HCl as it forms.

      • Solution: Ensure at least one equivalent of a suitable base is used. Pyridine (B92270) is a common choice as it can also act as the solvent.[3] Alternatively, an excess of an aqueous base like NaOH or KOH can be used in a biphasic system (Schotten-Baumann conditions).[2]

    • Cause 3: Suboptimal Reaction Temperature. While the reaction is often performed at room temperature, the rate might be slow.

      • Solution: Gently heating the reaction mixture may increase the reaction rate. However, excessive heat can lead to side reactions and degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.

  • Q2: My reaction seems to have worked, but the isolated yield is still poor after purification. Where could I be losing my product?

    A2: Product loss during workup and purification is a common issue.

    • Cause 1: Product Solubility. this compound has a hydrogen on the sulfonamide nitrogen, which is acidic and can be deprotonated by a strong base.[1][2] This makes the product soluble in aqueous alkaline solutions.

      • Solution: During the workup, if you are washing with a basic solution, ensure the pH is not excessively high to avoid dissolving the product. Acidifying the aqueous basic washes and re-extracting with an organic solvent can help recover any dissolved product.

    • Cause 2: Inefficient Extraction. The choice of extraction solvent is critical for efficiently separating the product from the aqueous layer.

      • Solution: Use a water-immiscible organic solvent in which this compound is highly soluble, such as ethyl acetate (B1210297) or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Cause 3: Issues with Crystallization/Chromatography. The final purification step can also be a source of yield loss.

      • Solution: For crystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For column chromatography, select an appropriate solvent system (eluent) that provides good separation of the product from impurities.

Issue 2: Presence of Impurities in the Final Product

  • Q3: My final product shows impurities when analyzed by TLC or NMR. What are the possible side reactions?

    A3: Several side reactions can lead to impurities.

    • Cause 1: Di-sulfonylation. Although less common for primary amines, if the reaction conditions are too harsh or there is a large excess of benzenesulfonyl chloride, a second sulfonyl group might react at the indole (B1671886) nitrogen.

      • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzenesulfonyl chloride. Add the benzenesulfonyl chloride slowly to the reaction mixture to maintain a low concentration.

    • Cause 2: Reaction with Tertiary Amines (if used as a base). While tertiary amines like triethylamine (B128534) or pyridine are often used as bases, they can sometimes react with benzenesulfonyl chloride, leading to the formation of quaternary ammonium (B1175870) salts.[4]

      • Solution: While this is often a reversible reaction, using a non-nucleophilic base like 2,6-lutidine or a hindered base can minimize this side reaction. Alternatively, using an inorganic base like K₂CO₃ or NaOH is a good option.

    • Cause 3: Hydrolysis of Benzenesulfonyl Chloride. If there is water in the reaction mixture, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid.

      • Solution: Ensure all reagents and solvents are anhydrous. The resulting benzenesulfonic acid is water-soluble and can typically be removed during an aqueous workup.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome/Remarks
Solvent PyridineDichloromethane (DCM)Acetone/WaterPyridine acts as both solvent and base. DCM is a common aprotic solvent. Acetone/Water is used for Schotten-Baumann conditions.[3]
Base Pyridine (excess)Triethylamine (TEA)Sodium Hydroxide (NaOH)Pyridine and TEA are organic bases. NaOH is a strong inorganic base.[2]
Temperature 0 °C to Room Temp.Room Temperature0 °C to Room Temp.Lower temperatures can help control exothermic reactions and reduce side products.
Stoichiometry (Tryptamine:Sulfonyl Chloride:Base) 1 : 1.1 : excess1 : 1.1 : 1.21 : 1.1 : 2.0A slight excess of the sulfonyl chloride is common. Excess base is needed to neutralize HCl.
Reaction Time 2-12 hours2-12 hours1-4 hoursMonitor by TLC until consumption of starting material.
Typical Yield Range Moderate to HighModerate to HighModerate to HighYields are highly dependent on the specific substrate and purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized based on experimental observations.

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve tryptamine (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C using an ice bath.

  • Reaction:

    • To the cooled, stirring solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise over 15-20 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tryptamine spot is no longer visible.[5]

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water or dilute HCl to neutralize the excess pyridine.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[6][7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Preparation - Dissolve Tryptamine in Pyridine - Cool to 0 °C reaction Reaction - Add Benzenesulfonyl Chloride - Stir at Room Temperature prep->reaction monitor Monitoring - Thin Layer Chromatography (TLC) reaction->monitor monitor->reaction Incomplete workup Workup - Quench with Water/HCl - Extraction with Ethyl Acetate monitor->workup Complete purification Purification - Recrystallization or - Column Chromatography workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Reaction Yield start Low Yield Observed check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material Present check_sm->no_sm cause1 Inactive Reagents? (e.g., hydrolyzed sulfonyl chloride) sm_present->cause1 cause2 Inadequate Base? sm_present->cause2 cause3 Suboptimal Temperature? sm_present->cause3 cause4 Product Loss During Workup? (e.g., dissolved in base) no_sm->cause4 cause5 Inefficient Extraction? no_sm->cause5 solution1 Use fresh/purified reagents cause1->solution1 solution2 Ensure sufficient base cause2->solution2 solution3 Optimize reaction temperature cause3->solution3 solution4 Adjust pH and re-extract cause4->solution4 solution5 Use appropriate solvent, perform multiple extractions cause5->solution5

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting N-Benzenesulfonyltryptamine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzenesulfonyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its predicted low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[1][2][3] High-purity, anhydrous DMSO is preferred to minimize the introduction of water, which can promote precipitation.[2]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the aqueous buffer cannot effectively solvate the hydrophobic this compound molecules as the concentration of the organic solvent (DMSO) is reduced.[4][5]

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your aqueous working solution should be kept as low as possible to avoid toxicity to cells. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) for most cell lines, although some robust assays may tolerate up to 1%.[2][6][7] It is always best practice to include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments.[6]

Q4: How should I store my this compound solutions?

A4: this compound in its solid (powder) form should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6]

Q5: Can I use sonication or vortexing to dissolve this compound in my aqueous buffer?

A5: While vortexing is essential during the dilution of a DMSO stock solution into an aqueous buffer to ensure rapid mixing, sonication can also be a useful technique to help dissolve small particles that may have precipitated. If precipitation is observed, brief sonication of the final aqueous solution may help to redissolve the compound.[4]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue (Precipitation in Aqueous Buffer) prep_stock Prepare a High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer (Dropwise with Vortexing) prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Clear Solution (Proceed with Experiment) observe->success No troubleshoot Precipitation Occurs: Troubleshooting Options observe->troubleshoot Yes option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Use a Co-solvent troubleshoot->option2 option3 Option 3: Use Surfactants/Micelles troubleshoot->option3 end End: Optimized Protocol option1->end option2->end option3->end G cluster_0 Co-solvent Mechanism compound This compound (Hydrophobic) mixture Solvent Mixture (Reduced Polarity) compound->mixture Increased Solubility water Aqueous Buffer (High Polarity) water->mixture cosolvent Co-solvent (e.g., Glycerol, PEG400) (Intermediate Polarity) cosolvent->mixture dissolved Dissolved Compound mixture->dissolved G cluster_0 Micellar Solubilization compound This compound encapsulated Encapsulated Compound in Aqueous Buffer compound->encapsulated surfactant Surfactant Monomers (e.g., Tween 80) micelle Micelle (Hydrophobic Core) surfactant->micelle > CMC micelle->encapsulated

References

Preventing degradation of N-Benzenesulfonyltryptamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Benzenesulfonyltryptamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. The tryptamine (B22526) portion of the molecule is particularly susceptible to degradation under neutral to alkaline pH conditions and is sensitive to both heat and photodegradation.[1][2] The benzenesulfonamide (B165840) moiety is generally more stable, but cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds can occur under certain conditions.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound, similar to tryptamine, is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[5] For use in aqueous-based biological assays, it is recommended to first prepare a concentrated stock solution in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer to the final desired concentration.[5][6]

Q3: How should I prepare and store aqueous solutions of this compound?

A3: Due to the limited stability of tryptamine derivatives in aqueous solutions, it is advisable to prepare fresh solutions for each experiment.[5] If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light.[1] Long-term storage of aqueous solutions is not recommended. For stock solutions in organic solvents, storage at -20°C or lower in tightly sealed, light-protecting containers is recommended.

Q4: Can the choice of buffer impact the stability of this compound?

A4: Yes, the buffer system and its pH can significantly impact stability. Tryptamine derivatives are known to be more stable in acidic conditions.[1] Therefore, using a buffer system that maintains a slightly acidic pH (e.g., pH 4-6) may enhance the stability of this compound in aqueous solutions. It is crucial to ensure the chosen buffer is compatible with the experimental assay.

Troubleshooting Guides

Issue 1: Loss of compound activity or inconsistent results in biological assays.

This issue may be attributable to the degradation of this compound in your experimental solution. Follow this troubleshooting workflow to identify and mitigate the potential cause.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

The presence of unexpected peaks may indicate the formation of degradation products.

Caption: Potential degradation pathways of this compound.

Data Presentation

Table 1: pH Stability of this compound in Aqueous Buffer (e.g., at 25°C)

pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
4.0100User DataUser Data
7.0100User DataUser Data
9.0100User DataUser Data

Table 2: Temperature Stability of this compound in Solution (e.g., at pH 7.0)

Temperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% Degradation
4100User DataUser Data
25 (Room Temp)100User DataUser Data
37100User DataUser Data

Table 3: Photostability of this compound in Solution (e.g., at 25°C, pH 7.0)

ConditionInitial Concentration (µM)Concentration after 4h (µM)% Degradation
Dark Control100User DataUser Data
Exposed to Light100User DataUser Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM). Ensure the solvent has been purged with an inert gas to remove dissolved oxygen.[5]

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or below.

Protocol 2: General Procedure for Assessing Solution Stability
  • Preparation of Working Solution: Dilute the stock solution of this compound into the desired aqueous buffer to the final working concentration. Prepare a sufficient volume for all time points.

  • Experimental Setup:

    • pH Stability: Aliquot the working solution into separate vials for each pH to be tested.

    • Temperature Stability: Place aliquots of the working solution at the different temperatures to be evaluated.

    • Photostability: Expose one set of aliquots to a controlled light source while keeping a parallel set in the dark as a control.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Sample Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: Enhancing the Selectivity of N-Benzenesulfonyltryptamine for the 5-HT₆ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of N-Benzenesulfonyltryptamine and its analogs for their primary biological target, the 5-HT₆ serotonin (B10506) receptor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.

Troubleshooting Guide: Improving this compound Selectivity

Researchers aiming to enhance the selectivity of this compound for the 5-HT₆ receptor may encounter several common issues. The following table outlines potential problems, their likely causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Potency at 5-HT₆ Receptor - Suboptimal compound structure.- Inaccurate compound concentration.- Degradation of the compound.- Synthesize and test analogs with modifications to the benzenesulfonyl and tryptamine (B22526) moieties.- Verify compound concentration using a calibrated instrument.- Assess compound stability under experimental conditions and store appropriately.
High Off-Target Binding (Low Selectivity) - Binding to other serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂C, 5-HT₁ₐ).- The N-benzenesulfonyl group may interact with promiscuous binding pockets in other receptors.- Perform a counterscreen against a panel of related receptors to identify specific off-targets.- Modify the substitution pattern on the benzenesulfonyl ring to introduce steric hindrance that disfavors binding to off-target receptors.- Explore alternative substitutions on the tryptamine indole (B1671886) nitrogen.
Inconsistent Results in Binding Assays - Variability in membrane preparation quality.- Issues with the radioligand (e.g., degradation, low specific activity).- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition).- Standardize the membrane preparation protocol and perform quality control checks.- Use a fresh, high-purity radioligand and determine its optimal concentration.- Optimize assay parameters systematically, including incubation time to reach equilibrium and buffer components to minimize non-specific binding.
Difficulty in Interpreting Functional Assay Data - Ligand-biased signaling, where the compound activates different downstream pathways at the 5-HT₆ receptor and off-targets.- Cell line-dependent effects.- Profile the compound's activity across multiple signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment).- Confirm key findings in a secondary cell line or primary neurons.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of this compound?

A1: The primary biological target of this compound and its analogs, such as MS-245, is the 5-HT₆ serotonin receptor, where it typically acts as an antagonist.[1][2] The N1-benzenesulfonyl group is a critical determinant of its binding mode to this receptor.[1][2]

Q2: Why is improving the selectivity of this compound important?

A2: Improving selectivity is crucial to minimize off-target effects, which can lead to undesirable side effects and confound experimental results. High selectivity ensures that the observed biological activity is primarily due to the modulation of the 5-HT₆ receptor, providing a clearer understanding of its physiological role and therapeutic potential.

Q3: What are the common off-targets for this compound-based compounds?

A3: Common off-targets for tryptamine-based compounds include other serotonin receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. The structural similarity among serotonin receptors presents a challenge in achieving high selectivity.

Q4: What structural modifications can be made to this compound to improve its selectivity for the 5-HT₆ receptor?

A4: Structure-activity relationship (SAR) studies suggest that modifications to both the benzenesulfonyl and tryptamine moieties can influence selectivity. Altering the substitution pattern on the benzenesulfonyl ring can introduce steric or electronic changes that may be better tolerated by the 5-HT₆ receptor binding pocket compared to those of other 5-HT subtypes. Additionally, modifications to the tryptamine scaffold can also impact selectivity.

Q5: How can I experimentally determine the selectivity of my this compound analog?

A5: The selectivity of your compound should be assessed by performing radioligand binding assays across a panel of serotonin receptors. By comparing the binding affinities (Ki values) for the 5-HT₆ receptor to those for other receptor subtypes, you can calculate a selectivity ratio. Functional assays can further characterize the compound's activity at the target and off-target receptors.

Quantitative Data: Binding Affinities of this compound Analogs

The following table summarizes the binding affinities (Ki) of the this compound analog MS-245 and related compounds for the human 5-HT₆ receptor.

CompoundTarget ReceptorKi (nM)
MS-245 (4a)5-HT₆2.1[1]
Des-methoxy MS-245 (4b)5-HT₆4.1[1]
R(+)65-HT₆0.3[1]
S(-)65-HT₆1.7[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT₆ Receptor Selectivity Profiling

This protocol is adapted for determining the binding affinity and selectivity of this compound analogs.

1. Materials:

  • Cell membranes expressing the human 5-HT₆ receptor and other human 5-HT receptor subtypes.

  • [³H]-LSD (lysergic acid diethylamide) as the radioligand.

  • Test compounds (this compound analogs) at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes (25 µg protein per well), [³H]-LSD (typically 1-2.5 nM), and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled ligand like methiothepin (B1206844) (5 µM, for non-specific binding).

  • Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Compare the Ki values across the different receptor subtypes to determine the selectivity profile.

Visualizations

5-HT₆ Receptor Signaling Pathways

5-HT6_Signaling 5-HT₆ Receptor Signaling Pathways 5-HT 5-HT 5-HT6R 5-HT6R 5-HT->5-HT6R Gs Gs 5-HT6R->Gs Canonical Pathway Fyn Fyn 5-HT6R->Fyn Alternative Pathways mTOR mTOR 5-HT6R->mTOR Cdk5 Cdk5 5-HT6R->Cdk5 AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription ERK1/2 ERK1/2 Fyn->ERK1/2 Neuronal Development and Cognition Neuronal Development and Cognition ERK1/2->Neuronal Development and Cognition mTOR->Neuronal Development and Cognition Cdk5->Neuronal Development and Cognition

Caption: 5-HT₆ receptor signaling cascades.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow Workflow for this compound Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Selectivity Screening cluster_3 Functional Characterization cluster_4 Data Analysis Compound_Synthesis Synthesize Analogs Compound_QC Purity and Concentration Check Compound_Synthesis->Compound_QC Binding_Assay_5HT6 Radioligand Binding Assay (5-HT6 Receptor) Compound_QC->Binding_Assay_5HT6 Binding_Assay_Panel Radioligand Binding Assay (5-HT Receptor Panel) Binding_Assay_5HT6->Binding_Assay_Panel Active Compounds Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay_Panel->Functional_Assay Selective Compounds Data_Analysis Calculate Ki and Selectivity Ratios Functional_Assay->Data_Analysis

Caption: Experimental workflow for selectivity profiling.

Troubleshooting Logic for Off-Target Binding

Troubleshooting_Off_Target Troubleshooting Off-Target Binding Start High Off-Target Binding Observed Identify_Off_Targets Identify Specific Off-Targets (Receptor Panel Screening) Start->Identify_Off_Targets SAR_Analysis Analyze Structure-Activity Relationship (SAR) Identify_Off_Targets->SAR_Analysis Decision Amenable to Modification? SAR_Analysis->Decision Modify_Benzenesulfonyl Modify Benzenesulfonyl Ring (e.g., add bulky groups) Decision->Modify_Benzenesulfonyl Yes Modify_Tryptamine Modify Tryptamine Scaffold Decision->Modify_Tryptamine Yes Re-evaluate Re-evaluate Scaffold Decision->Re-evaluate No Re-screen Re-screen for Selectivity Modify_Benzenesulfonyl->Re-screen Modify_Tryptamine->Re-screen Re-screen->SAR_Analysis Iterate Stop Selectivity Improved Re-screen->Stop Successful

Caption: Logic for addressing off-target binding.

References

Overcoming off-target effects of N-Benzenesulfonyltryptamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzenesulfonyltryptamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects and other common issues encountered during in vitro cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound belongs to the benzenesulfonamide (B165840) class of organic compounds. While specific data on this compound is limited, benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The tryptamine (B22526) moiety suggests potential interaction with serotonin (B10506) receptors or related pathways. Therefore, observed cellular effects should be carefully evaluated to distinguish between on-target and potential off-target activities.

Q2: I am observing unexpected changes in cell morphology and viability at concentrations where I don't expect to see an effect. What could be the cause?

Unexpected effects on cell health can arise from several factors. These may include off-target effects of this compound, issues with compound solubility and aggregation, or interactions with the cell culture media. It is crucial to include proper controls to identify the source of the issue.

Q3: How can I determine if the observed effects are specific to my target or are off-target effects?

Distinguishing between on-target and off-target effects is a critical step in drug discovery. A common approach is to perform a "rescue" experiment. If the compound's effect is on-target, its phenotype should be reversible by overexpressing the target protein or by introducing a downstream effector. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate specific from non-specific effects.

Q4: What are some common off-target pathways that could be affected by a benzenesulfonamide derivative like this compound?

Given the broad bioactivity of benzenesulfonamides, potential off-target pathways could include inflammatory signaling cascades, metabolic pathways, or ion channels. For instance, some sulfonamides are known to inhibit carbonic anhydrases, which can affect cellular pH and metabolism.[2] It is advisable to perform broader profiling assays, such as kinase or phosphatase screening panels, to identify potential off-target interactions.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered when working with this compound in cell culture.

Issue 1: Poor Compound Solubility and Precipitation in Culture Media

Symptoms:

  • Visible precipitate in the culture media after adding the compound.

  • Inconsistent experimental results.

  • Lower than expected compound potency.

Troubleshooting Steps:

StepActionRationale
1Verify Solubility Determine the maximal soluble concentration of this compound in your specific cell culture medium.
2Use a Suitable Solvent Ensure the solvent used to prepare the stock solution (e.g., DMSO) is compatible with your cell line and is used at a final concentration that is non-toxic (typically <0.5%).[3]
3Prepare Fresh Dilutions Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment to avoid issues with compound stability and precipitation over time.
4Incorporate a Surfactant In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain compound solubility.
Issue 2: High Background Cytotoxicity

Symptoms:

  • Significant cell death observed in all treatment groups, including at low concentrations of this compound.

  • Difficulty in establishing a clear dose-response curve.

Troubleshooting Steps:

StepActionRationale
1Assess Solvent Toxicity Run a vehicle control experiment with the solvent (e.g., DMSO) at the same concentrations used in the treatment groups to rule out solvent-induced toxicity.[3]
2Reduce Incubation Time Shorter exposure times may reveal a specific biological effect before the onset of general cytotoxicity.
3Perform a Cell Viability Assay Use a sensitive and reliable cell viability assay (e.g., MTT, CellTiter-Glo) to accurately quantify cytotoxicity across a range of concentrations.
4Consider a Different Cell Line The observed cytotoxicity may be cell-line specific. Testing in a different, relevant cell line can provide valuable insights.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Working Concentration of this compound

This protocol describes how to determine the highest concentration of this compound that can be used without causing significant off-target cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the viability assay reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours at 37°C for MTT).

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals (for MTT assay).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the cell viability against the compound concentration to determine the concentration at which viability drops significantly. This will help you select a sub-toxic concentration range for your functional assays.

Protocol 2: Western Blot Analysis to Investigate Off-Target Signaling

This protocol provides a general workflow for assessing the activation or inhibition of a suspected off-target signaling pathway using Western blotting.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against your protein of interest (and its phosphorylated form, if applicable) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at a pre-determined, non-toxic concentration for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the protein of interest.

Visualizations

Troubleshooting Workflow for Unexpected Cellular Effects A Unexpected Cellular Phenotype Observed B Is the compound soluble in media? A->B C Optimize Solubilization (e.g., different solvent, sonication) B->C No D Is the solvent toxic? B->D Yes C->D E Determine Non-Toxic Solvent Concentration D->E Yes F Is the phenotype reproducible? D->F No E->F G Re-evaluate Experimental Setup (e.g., cell density, passage number) F->G No H Perform Dose-Response and Time-Course F->H Yes I Is the effect on-target or off-target? H->I J On-Target Validation (e.g., rescue experiment, target engagement assay) I->J On-Target K Off-Target Investigation (e.g., profiling screens, pathway analysis) I->K Off-Target

Caption: A flowchart for troubleshooting unexpected cellular effects of this compound.

Hypothetical Signaling Pathway for Off-Target Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Unknown Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Cellular_Response Observed Off-Target Effect Gene->Cellular_Response Leads to NBST This compound NBST->Receptor Binds

Caption: A hypothetical signaling pathway illustrating a potential off-target mechanism.

References

N-Benzenesulfonyltryptamine synthesis side reaction characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Benzenesulfonyltryptamine. This guide addresses common issues, potential side reactions, and strategies for characterization and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between tryptamine (B22526) and benzenesulfonyl chloride. This reaction, a variation of the Hinsberg reaction, involves the nucleophilic attack of the primary amine of tryptamine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common side reactions to expect?

Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive towards the amine.

  • Bis-sulfonylation of Tryptamine: The primary amine of tryptamine can potentially react with two equivalents of benzenesulfonyl chloride to form the N,N-bis(benzenesulfonyl)tryptamine.

  • Reactions involving the Indole (B1671886) Ring: The electron-rich indole nucleus of tryptamine is susceptible to electrophilic attack. Potential side reactions include sulfonylation at the N1 (indole nitrogen) or C3 position of the indole ring.

Q3: How can I minimize the formation of side products?

Minimizing side products requires careful control of reaction conditions:

  • Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to prevent the hydrolysis of benzenesulfonyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Choice of Base: A non-nucleophilic organic base, such as pyridine (B92270) or triethylamine (B128534), is preferred to neutralize HCl without competing with the tryptamine. Using an aqueous base like sodium hydroxide (B78521) can increase the risk of hydrolyzing the sulfonyl chloride.

  • Stoichiometry and Order of Addition: Using a slight excess of tryptamine can help to ensure the complete consumption of the benzenesulfonyl chloride and minimize bis-sulfonylation. Slow, portion-wise addition of benzenesulfonyl chloride to the solution of tryptamine and base is recommended.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

Q4: What are the best methods for purifying this compound?

Purification can often be achieved through a combination of techniques:

  • Aqueous Workup: An initial workup with dilute acid (e.g., 1M HCl) can remove unreacted tryptamine and basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove benzenesulfonic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) can be a highly effective purification method.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a common and effective technique.[1][2][3] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Hydrolyzed Benzenesulfonyl Chloride: The starting material may have degraded due to moisture. 2. Improper Base or Solvent: The chosen base may be too weak or nucleophilic, or the solvent may not be suitable. 3. Reaction Not Complete: Insufficient reaction time or temperature.1. Use fresh or properly stored benzenesulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous solvent like dichloromethane (B109758) or THF. 3. Monitor the reaction progress by TLC. If the reaction is sluggish, consider a slight increase in temperature or extended reaction time.
Presence of Multiple Spots on TLC 1. Formation of Side Products: Bis-sulfonylation, N1-sulfonylation, or C3-sulfonylation may have occurred. 2. Unreacted Starting Materials: Tryptamine or benzenesulfonyl chloride (as benzenesulfonic acid) may be present.1. Optimize reaction conditions (see FAQ Q3). Isolate the main product via column chromatography. 2. Perform an appropriate aqueous workup to remove starting materials.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Side products or residual solvent can prevent crystallization.1. Attempt purification by column chromatography. If the product is still an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce solidification.
Difficulty in Characterizing the Product 1. Mixture of Isomers: Co-elution of the desired product with structurally similar side products (e.g., N1-sulfonylated isomer).1. Use high-resolution analytical techniques like HPLC, LC-MS, and 2D NMR (COSY, HSQC, HMBC) to identify and characterize the components of the mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) in a flame-dried round-bottom flask under an inert atmosphere, add a non-nucleophilic organic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Characterization of the Main Product and Potential Side Products
  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to assess the purity of the crude product and the fractions from column chromatography. Visualize spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For this compound, expect to see characteristic signals for the indole ring protons, the ethyl side chain, the sulfonamide N-H proton, and the phenyl group of the benzenesulfonyl moiety.

    • ¹³C NMR: Obtain a ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the product. The fragmentation pattern can provide structural information.[4][5][6]

  • Characterization of Potential Side Products:

    • N,N-bis(benzenesulfonyl)tryptamine: This product would have a significantly higher molecular weight. In the ¹H NMR, the N-H proton signal would be absent.

    • N1-benzenesulfonyltryptamine: The indole N-H proton signal (typically >10 ppm in DMSO-d₆) would be absent. The chemical shifts of the indole ring protons would also be affected.

    • C3-benzenesulfonyltryptamine: This would likely be a minor product. Its identification would require careful analysis of 2D NMR data to confirm the position of the sulfonyl group on the indole ring.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Tryptamine + Base in Anhydrous Solvent add_bsc Add Benzenesulfonyl Chloride at 0 °C start->add_bsc react Stir at RT, Monitor by TLC add_bsc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify tlc TLC purify->tlc nmr NMR (1H, 13C) tlc->nmr ms Mass Spectrometry nmr->ms final_product Pure this compound ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_main Main Reaction cluster_side Side Reactions tryptamine Tryptamine product This compound tryptamine->product Desired Pathway bis_sulf N,N-bis(benzenesulfonyl)tryptamine tryptamine->bis_sulf Excess BSc n1_sulf N1-Benzenesulfonyltryptamine tryptamine->n1_sulf Indole N1 Attack c3_sulf C3-Benzenesulfonyltryptamine tryptamine->c3_sulf Indole C3 Attack bsc Benzenesulfonyl Chloride bsc->product hydrolysis Benzenesulfonic Acid bsc->hydrolysis H₂O bsc->bis_sulf bsc->n1_sulf bsc->c3_sulf

Caption: Reaction pathway showing the desired product and potential side products.

logical_relationship start Low Yield or Impure Product check_sm Check Starting Material Quality (BSc) start->check_sm check_cond Review Reaction Conditions check_sm->check_cond SM OK sm_ok Use Fresh/Pure BSc check_sm->sm_ok SM Degraded check_workup Evaluate Workup and Purification check_cond->check_workup Conditions OK cond_ok Ensure Anhydrous Conditions, Optimize Base/Solvent/Temp check_cond->cond_ok Conditions Suboptimal workup_ok Optimize Chromatography/Recrystallization check_workup->workup_ok Purification Inefficient end_node Improved Yield and Purity check_workup->end_node Purification OK, Re-evaluate Reaction sm_ok->end_node cond_ok->end_node workup_ok->end_node

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of N-Benzenesulfonyltryptamine for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies of N-Benzenesulfonyltryptamine. The focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a tryptamine (B22526) derivative that has been investigated for its interaction with serotonin (B10506) receptors, particularly as a 5-HT6 receptor antagonist.[1][2][3][4] Like many synthetic small molecules, it is predicted to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[5] This poses a challenge for in-vivo studies as it can be difficult to achieve therapeutic concentrations in the bloodstream and target tissues.

Q2: What are the key physicochemical properties of this compound to consider?

A2: While experimental data is limited, predicted physicochemical properties are crucial for formulation development. These properties help in selecting the most appropriate bioavailability enhancement strategy.

PropertyPredicted ValueSignificance for Bioavailability
Aqueous Solubility Very low (predicted)Poor solubility is a primary reason for low dissolution rate and subsequent poor absorption.
logP (Octanol-Water Partition Coefficient) High (predicted)A high logP indicates good lipophilicity, which can favor membrane permeation but also contribute to poor aqueous solubility.
pKa (Acid Dissociation Constant) Acidic (due to the sulfonamide group, predicted)The pKa determines the ionization state of the molecule at different physiological pH values, which in turn affects its solubility and permeability.[6][7][8][9][10]

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: Several strategies can be employed to overcome the poor solubility of this compound. The choice of strategy will depend on the specific experimental needs and the physicochemical properties of the final formulation.

StrategyDescriptionAdvantages
Micronization/Nanonization Reducing the particle size of the drug substance increases the surface area available for dissolution.Simple and widely applicable.
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state prevents crystallization and enhances dissolution.Can significantly increase aqueous solubility and dissolution rate.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the gastrointestinal tract.Can enhance solubility and absorption through lymphatic pathways, potentially reducing first-pass metabolism.[11][12][13][14]
Cyclodextrin (B1172386) Complexation Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.Can increase aqueous solubility and protect the drug from degradation.

Q4: How can I quantify the concentration of this compound in plasma samples?

A4: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[1][2][4][15][16] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses common issues encountered during in-vivo studies with this compound.

Issue 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Poor and variable absorption due to low aqueous solubility. The physical form of the administered compound (e.g., crystalline vs. amorphous) may not be consistent.

  • Troubleshooting Steps:

    • Formulation Optimization: Implement one of the bioavailability enhancement strategies outlined in the FAQs (e.g., prepare a micronized suspension, an amorphous solid dispersion, or a self-emulsifying drug delivery system (SEDDS)).

    • Control of Physical Form: Ensure the solid form of the compound is consistent between batches. Characterize the solid-state properties (e.g., using X-ray powder diffraction) if possible.

    • Dose Administration: Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, ensure the suspension is homogenous.

Issue 2: No detectable or very low plasma concentrations of this compound.

  • Possible Cause:

    • Extremely low bioavailability.

    • Rapid metabolism (first-pass effect).

    • Issues with the analytical method.

  • Troubleshooting Steps:

    • Increase Dose (with caution): A higher dose might lead to detectable plasma levels, but be mindful of potential toxicity.

    • Change Route of Administration: Administering the compound intravenously (IV) as a solution (if possible) will provide a baseline for 100% bioavailability and help determine if the issue is absorption-related.

    • Investigate Metabolism: Although specific data for this compound is lacking, related sulfonamides can undergo oxidative metabolism. Consider co-administration with a broad-spectrum cytochrome P450 inhibitor (in a preliminary, non-GLP study) to assess the impact of first-pass metabolism.

    • Analytical Method Validation: Verify the sensitivity and accuracy of your HPLC-MS/MS method. Ensure the limit of quantification (LOQ) is sufficiently low.

Issue 3: Precipitation of the compound in the formulation upon standing.

  • Possible Cause: The formulation is a supersaturated solution or an unstable suspension.

  • Troubleshooting Steps:

    • For Solutions: Re-evaluate the solvent system. Consider using co-solvents or pH adjustment to improve solubility and stability.

    • For Suspensions: Optimize the suspension vehicle. Use appropriate suspending and wetting agents to ensure a uniform and stable suspension. Sonication immediately before dosing can help re-disperse any settled particles.

    • Consider Solid Formulations: For larger-scale studies, developing a solid dosage form (e.g., a powder-in-capsule for larger animals) with appropriate excipients can improve stability.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension for Oral Administration

This protocol aims to enhance the dissolution rate by increasing the surface area of the drug particles.

Methodology:

  • Milling: Place a known amount of this compound powder in a sterile milling container with milling media (e.g., zirconia beads).

  • Wet Milling: Add a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water) to the container.

  • Milling Process: Mill the suspension using a planetary ball mill or a similar apparatus until the desired particle size (typically <10 µm) is achieved. Monitor particle size using laser diffraction.

  • Formulation: Adjust the final concentration of the micronized drug in the vehicle. Store the suspension under appropriate conditions (e.g., refrigerated and protected from light) and ensure it is well-suspended before each administration.

Protocol 2: In-Vivo Bioavailability Study in Rodents

This protocol outlines a typical crossover design to assess the oral bioavailability of a new formulation of this compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model), acclimatized for at least one week.

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection if required.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Group 1 (Oral): Administer the this compound formulation orally via gavage at a predetermined dose.

    • Group 2 (Intravenous): Administer a solubilized form of this compound (e.g., in a vehicle containing a co-solvent like DMSO, with the final DMSO concentration being non-toxic) via tail vein injection at a lower, appropriate dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Washout Period: After the first dosing period, allow for a washout period of at least 7 half-lives of the drug.

  • Crossover: Administer the alternative route of administration to each group.

  • Data Analysis: Analyze plasma samples using a validated HPLC-MS/MS method. Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS

This is an adapted protocol based on general methods for tryptamine derivatives.[1][2][4][15][16] It should be validated for this compound.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from, for example, 10% B to 90% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined experimentally by infusing a standard solution of the compound.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing the samples as described above.

    • Quantify the concentration in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study cluster_analysis Bioanalysis Compound Compound Bioavailability Enhancement Strategy Bioavailability Enhancement Strategy Compound->Bioavailability Enhancement Strategy Optimized Formulation Optimized Formulation Bioavailability Enhancement Strategy->Optimized Formulation Animal Dosing Animal Dosing Optimized Formulation->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Plasma Preparation->HPLC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor Antagonist G_alpha_s Gαs 5-HT6 Receptor->G_alpha_s Activates Adenylate Cyclase Adenylate Cyclase G_alpha_s->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Activates

Caption: Postulated signaling pathway of this compound as a 5-HT6 receptor antagonist.

References

Technical Support Center: Column Chromatography Purification of N-Benzenesulfonyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of N-Benzenesulfonyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system (mobile phase) for the purification of this compound on a silica (B1680970) gel column?

A1: A common starting point for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a more polar solvent. Based on the polarity of similar tryptamine (B22526) and sulfonamide derivatives, a good initial solvent system to try is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] You can start with a ratio of 1:1 hexane:ethyl acetate and adjust the polarity based on the results of your Thin-Layer Chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) for this compound between 0.2 and 0.4 on a TLC plate to ensure good separation on the column.[2]

Q2: My this compound appears to be streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is a common issue, especially with compounds that have acidic or basic functional groups. In the case of this compound, the acidic proton on the sulfonamide nitrogen and the basicity of the indole (B1671886) nitrogen can lead to strong interactions with the silica gel surface, causing the spot to streak.

To resolve this, you can add a small amount of a modifier to your eluent:

  • For acidic compounds: Adding a small amount of acetic acid or formic acid (0.1-2.0%) to the mobile phase can help to reduce streaking by protonating the compound and minimizing its interaction with the silica.[1]

  • For basic compounds: Adding a small amount of a base like triethylamine (B128534) (Et3N) (0.1-2.0%) or ammonia (B1221849) in methanol (B129727) can neutralize the acidic sites on the silica gel, leading to sharper spots.[1][3]

Q3: I am not getting good separation between my product and an impurity. What are my options?

A3: Poor separation can be addressed by several strategies:

  • Optimize the Mobile Phase: If the spots are too close together, you need to change the selectivity of your solvent system. Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol or toluene/acetone.[1]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This will help to first elute the less polar impurities and then increase the solvent strength to elute your product, potentially leaving more polar impurities on the column.

  • Change the Stationary Phase: If optimizing the mobile phase does not provide the desired separation, consider using a different stationary phase. Alumina (B75360) can be a good alternative to silica gel, and it is available in acidic, neutral, and basic forms.[2][4] For very polar compounds, reversed-phase chromatography using a C18-functionalized silica gel might be a suitable option.[2]

Q4: My compound seems to be sticking to the column and I have a low yield. What might be happening?

A4: Low recovery of your compound can be due to irreversible adsorption onto the stationary phase. Silica gel is slightly acidic and can strongly bind to certain compounds, especially those that are acid-sensitive or highly polar.[4][5]

Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a solvent system containing a small amount of triethylamine (1-3%) to neutralize the acidic sites.[2]

  • Use a Different Stationary Phase: As mentioned earlier, switching to a more inert stationary phase like neutral alumina might prevent the degradation or strong adsorption of your compound.

  • Check for Decomposition: To verify if your compound is stable on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the column chromatography purification of this compound.

Issue 1: Poor Separation or Co-elution of Product and Impurities

Symptoms:

  • Fractions contain a mixture of the desired product and impurities as seen by TLC or other analytical techniques.

  • Broad peaks during column chromatography.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor separation.

Detailed Methodologies:

  • Mobile Phase Optimization:

    • Prepare several TLC developing chambers with different solvent systems.

    • Start with a 1:1 mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • If the Rf of your product is too high (>0.4), decrease the polarity by increasing the proportion of the non-polar solvent.

    • If the Rf is too low (<0.2), increase the polarity by increasing the proportion of the polar solvent.

    • If separation is still not optimal, try different solvent combinations (see Table 1).

  • Gradient Elution Protocol:

    • Start the elution with the low-polarity solvent system identified from your TLC analysis that moves the least polar impurity off the baseline.

    • After the first compound has eluted, gradually increase the polarity of the mobile phase by slowly adding a more polar solvent mixture to the solvent reservoir.

    • Monitor the elution of your product using TLC.

Issue 2: Product Tailing or Streaking on TLC and Column

Symptoms:

  • Elongated spots on the TLC plate.

  • Broad, asymmetric peaks during column elution.

Troubleshooting Workflow:

References

Technical Support Center: N-Benzenesulfonyltryptamine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of N-Benzenesulfonyltryptamine by adjusting pH. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What is the most likely cause?

A1: Degradation of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The indole (B1671886) moiety of the tryptamine (B22526) structure is susceptible to oxidation and hydrolysis, particularly under acidic or basic conditions. We recommend performing forced degradation studies to identify the primary cause.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of indole alkaloids, a class of compounds to which this compound belongs, is often pH-dependent.[5][6] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation of the molecule. Generally, a pH range closer to neutral (pH 6-8) is expected to offer better stability. However, the optimal pH for maximum stability must be determined experimentally through systematic studies.

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study, also known as stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during storage and use.[2][3][4] These conditions include heat, light, humidity, oxidation, and a range of pH values. The purpose is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[1][7]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products. For higher sensitivity and structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8]

Troubleshooting Guide: pH-Related Degradation

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic solution (pH < 4). Acid-catalyzed hydrolysis of the benzenesulfonyl group or degradation of the indole ring.Neutralize the solution to a pH between 6.0 and 7.5. If the formulation requires an acidic pH, consider the use of a less acidic buffer and store at reduced temperatures.
Precipitation observed after adjusting pH. The compound may have limited solubility at the tested pH. The pKa of the secondary amine on the tryptamine scaffold influences its charge state and solubility.Determine the pKa of this compound to predict its solubility profile. Adjust the pH to a range where the compound is known to be soluble. Consider the use of co-solvents if a specific pH is required for the formulation.
Formation of colored degradants in basic solution (pH > 9). Base-catalyzed hydrolysis and/or oxidation of the indole nucleus. Indole compounds can be susceptible to air oxidation, which can be accelerated at higher pH.Adjust the pH to a more neutral range. Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent stability results between batches. Variability in the initial pH of the solution or buffer preparation. Contamination with acidic or basic impurities.Standardize the buffer preparation protocol. Ensure accurate pH measurement for every batch. Analyze raw materials for potential impurities that could alter the pH.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • Hydrochloric Acid (HCl), 0.1 M
  • Sodium Hydroxide (NaOH), 0.1 M
  • Phosphate, citrate, and borate (B1201080) buffer systems to cover a pH range of 2 to 10.
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (for mobile phase)
  • HPLC or LC-MS system

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Preparation of Test Solutions:

  • In separate vials, add an aliquot of the stock solution to different buffer solutions (e.g., pH 2, 4, 7, 9, and 10) to achieve a final concentration of 100 µg/mL.
  • Prepare a control sample in the same manner using a neutral pH buffer (pH 7).

4. Stress Conditions:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, and 72 hours).
  • Protect samples from light to prevent photodegradation.

5. Sample Analysis:

  • At each time point, withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent peak from any degradation products.
  • Quantify the remaining percentage of this compound and the formation of any major degradation products.

6. Data Analysis:

  • Summarize the percentage of this compound remaining at each pH and time point in a table.
  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Data Presentation: Hypothetical Stability Data

Table 1: Percentage of this compound Remaining After Incubation at 60°C

pH0 hours24 hours48 hours72 hours
2.0100%75.2%58.1%42.5%
4.0100%92.8%85.3%78.9%
7.0100%99.1%98.5%97.8%
9.0100%94.5%88.2%82.1%
10.0100%88.3%79.4%70.6%

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) test_solutions Prepare Test Solutions (100 µg/mL) stock->test_solutions buffers Prepare Buffers (pH 2, 4, 7, 9, 10) buffers->test_solutions incubation Incubate at 60°C test_solutions->incubation sampling Sample at 0, 24, 48, 72h incubation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for the pH-dependent stability study.

degradation_pathway cluster_conditions Stress Conditions cluster_compound Compound cluster_degradants Degradation Products acid Acidic pH (e.g., pH < 4) bst This compound (Intact) acid->bst leads to base Basic pH (e.g., pH > 9) base->bst leads to hydrolysis Hydrolysis Products (e.g., Tryptamine, Benzenesulfonic Acid) bst->hydrolysis Hydrolysis oxidation Oxidation Products (e.g., Indole Ring Oxidation) bst->oxidation Oxidation

Caption: Potential degradation pathways for this compound.

References

Minimizing batch-to-batch variability in N-Benzenesulfonyltryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize batch-to-batch variability in the synthesis of N-Benzenesulfonyltryptamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A primary cause can be the incomplete reaction of the starting materials. Another significant factor is the degradation of the product or starting material under the reaction conditions.

Potential Causes & Solutions:

  • Poor Quality Reagents: The purity of tryptamine (B22526) and benzenesulfonyl chloride is crucial. Impurities in tryptamine can compete in the reaction, while degradation of benzenesulfonyl chloride (often due to moisture) can reduce its effectiveness.

    • Solution: Use freshly purchased or purified reagents. Ensure benzenesulfonyl chloride is handled under anhydrous conditions to prevent hydrolysis.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to one of the starting materials not being fully consumed.

    • Solution: Carefully control the stoichiometry. A slight excess of benzenesulfonyl chloride is sometimes used to ensure full conversion of the tryptamine, but a large excess can lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions and degradation may occur at high temperatures.

    • Solution: The reaction is often run at 0°C to room temperature. Maintain a consistent temperature throughout the reaction using an ice bath for the initial addition of benzenesulfonyl chloride.

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, which can promote side product formation.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Question: I am observing significant amounts of an unknown impurity in my final product. What could it be?

Answer: The formation of impurities is a common issue. The most likely impurity is the disulfonated tryptamine, where the indole (B1671886) nitrogen is also sulfonated. Another possibility is the formation of byproducts from the reaction of benzenesulfonyl chloride with the solvent or residual water.

Potential Causes & Solutions:

  • Excess Benzenesulfonyl Chloride: A large excess of benzenesulfonyl chloride can lead to the formation of N,N-bis(benzenesulfonyl)tryptamine.

    • Solution: Use a molar ratio of benzenesulfonyl chloride to tryptamine close to 1:1, or only a very slight excess (e.g., 1.05 equivalents).

  • Reaction with Solvent or Water: If using a reactive solvent or if water is present, benzenesulfonyl chloride can react to form benzenesulfonic acid or other byproducts.

  • High Reaction Temperature: Higher temperatures can provide the activation energy needed for the formation of the disulfonated byproduct.

    • Solution: Maintain a low and controlled temperature (e.g., 0°C) during the addition of benzenesulfonyl chloride.

Question: My product is difficult to purify by crystallization. What can I do?

Answer: Purification difficulties often arise from the presence of closely related impurities or an oily product that resists crystallization.

Potential Causes & Solutions:

  • Presence of Oily Impurities: Side products may be oily in nature, inhibiting the crystallization of the desired product.

    • Solution: First, attempt to remove impurities using column chromatography. A silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexanes is often effective. After chromatography, attempt crystallization again from a suitable solvent system.

  • Incorrect Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: Experiment with different solvent systems. A common method is to dissolve the crude product in a solvent in which it is soluble (like ethyl acetate or acetone) and then add a non-solvent (like hexanes or petroleum ether) until turbidity is observed, followed by cooling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction. They are relatively inert and can dissolve the starting materials well. It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of benzenesulfonyl chloride.

Q2: How critical is the control of pH during the reaction and workup? A2: Maintaining a basic pH during the reaction is essential. A base, such as triethylamine (B128534) or pyridine, is used to neutralize the HCl that is formed as a byproduct. Without a base, the HCl can protonate the tryptamine, making it unreactive. During the workup, adjusting the pH with an acid wash (e.g., dilute HCl) helps to remove the excess base, while a subsequent wash with a basic solution (e.g., sodium bicarbonate) removes any unreacted benzenesulfonyl chloride (as benzenesulfonic acid).

Q3: Can I use a different sulfonyl chloride? A3: Yes, the reaction is general for a variety of sulfonyl chlorides. However, changing the sulfonyl chloride may require optimization of the reaction conditions, and the properties of the final product (e.g., solubility, melting point) will be different.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity. The melting point can also be a useful indicator of purity.

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileDCM and THF generally provide higher yields and purity due to better solubility and inertness.
Base Triethylamine (TEA)PyridineNaOH (aq)TEA and Pyridine are preferred as they are organic-soluble. Aqueous NaOH can lead to hydrolysis of the sulfonyl chloride.
Temperature 0 °CRoom Temperature (~25 °C)50 °C0 °C is optimal for minimizing side reactions. Room temperature can be acceptable, but higher temperatures often lead to increased impurity formation.
Benzenesulfonyl Chloride (Equivalents) 1.05 eq1.5 eq2.0 eq1.05 eq provides a good balance of driving the reaction to completion while minimizing the formation of the disulfonated byproduct.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of tryptamine).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir until the tryptamine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled tryptamine solution over 15-20 minutes while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow prep 1. Preparation Tryptamine + Anhydrous DCM add_base 2. Add Base Triethylamine (1.2 eq) prep->add_base cool 3. Cool to 0°C add_base->cool add_sulfonyl 4. Add Benzenesulfonyl Chloride (1.05 eq) Dropwise over 15-20 min cool->add_sulfonyl react 5. Reaction Stir at RT for 2-4h add_sulfonyl->react workup 6. Aqueous Workup (Acid, Base, Brine Washes) react->workup purify 7. Purification (Chromatography or Crystallization) workup->purify product Final Product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity reagent_quality Check Reagent Quality (Purity, Anhydrous) low_yield->reagent_quality Yes stoichiometry Verify Stoichiometry (1.05 eq Sulfonyl Chloride) low_yield->stoichiometry Yes temp_control Optimize Temperature (Maintain 0°C during addition) low_yield->temp_control Yes excess_reagent Reduce Sulfonyl Chloride (Avoid >1.1 eq) impurity->excess_reagent Yes side_reaction Use Anhydrous Solvent (DCM or THF) impurity->side_reaction Yes purification Improve Purification (Column Chromatography) impurity->purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: N-Benzenesulfonyltryptamine & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Benzenesulfonyltryptamine in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

This compound belongs to the benzenesulfonamide (B165840) class of compounds, which have been shown to possess anti-proliferative and cytotoxic effects against various cell lines. While specific quantitative data for this compound is not extensively available in publicly accessible literature, related N-substituted benzamides have been demonstrated to induce apoptosis. Therefore, a dose-dependent decrease in cell viability is the expected outcome when treating cells with this compound.

Q2: What is the likely mechanism of action of this compound?

Based on studies of structurally similar N-substituted benzamides, this compound likely induces apoptosis through the intrinsic mitochondrial pathway.[1][2] This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently, effector caspases like caspase-3.[1][2] Some tryptamine (B22526) derivatives have also been shown to induce autophagy, which is another form of programmed cell death.[3]

Q3: I am observing an increase in signal in my MTT/MTS assay at certain concentrations of this compound, suggesting increased viability. Is this possible?

This is an unlikely biological effect and may point to an artifact of the assay itself. Tetrazolium-based assays like MTT, MTS, and XTT rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product.[4] Certain compounds can directly reduce the tetrazolium salt or interfere with cellular metabolic processes in a way that does not correlate with cell viability, leading to artificially inflated readings.[5] It is crucial to run appropriate controls to rule out such interference.

Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?

A standard endpoint viability assay measures the number of viable cells at a single time point and cannot distinguish between cytotoxicity and cytostasis. To differentiate between these effects, you can:

  • Perform cell counting at different time points: Use a method like trypan blue exclusion to count viable and dead cells at the start and end of the treatment period. A cytotoxic agent will increase the number of dead cells, while a cytostatic agent will primarily halt the increase in total cell number.

  • Use a real-time viability assay: These assays allow for the continuous monitoring of cell viability over time.

  • Perform a cell cycle analysis: This will reveal if the compound causes cells to arrest at a specific phase of the cell cycle, which is indicative of a cytostatic effect.

  • Measure markers of cell death: Assays that specifically measure markers of apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release) can confirm a cytotoxic effect.

Troubleshooting Guide

Issue ID Problem Possible Causes Recommended Solutions
NBT-V01 High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Edge effects: Increased evaporation in the outer wells of the plate. 3. Compound precipitation: this compound may not be fully soluble in the culture medium.1. Ensure a homogenous single-cell suspension before and during seeding. Use a multichannel pipette carefully. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect wells for precipitate under a microscope. Prepare a fresh, thoroughly dissolved stock solution and ensure the final solvent concentration is low (typically <0.5% for DMSO).
NBT-V02 No dose-dependent decrease in cell viability 1. Cell line resistance: The chosen cell line may be insensitive to this compound. 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Assay insensitivity: The chosen assay may not be sensitive enough to detect small changes in viability.1. Test the compound on a different, potentially more sensitive cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. 4. Consider using a more sensitive assay, such as an ATP-based luminescent assay.
NBT-V03 Unexpectedly high or low absorbance/luminescence in control wells 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Media interference: Phenol (B47542) red in the culture medium can interfere with colorimetric assays. 3. Contamination: Bacterial or fungal contamination can affect assay results.1. Run a vehicle-only control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic for your cell line. 2. For colorimetric assays, consider using phenol red-free medium during the assay incubation period. 3. Regularly check cell cultures for contamination.
NBT-V04 Discrepancy between viability assay results and visual observation (microscopy) 1. Compound interference with assay chemistry: this compound or its metabolites may directly react with the assay reagents.[5] 2. Metabolic alterations: The compound may alter cellular metabolism, affecting the readout of metabolic-based assays (MTT, MTS, resazurin) without directly impacting cell number.[4]1. Run a cell-free control: Add this compound to the culture medium without cells and perform the assay to check for direct reactivity with the reagents. 2. Use an alternative viability assay: Corroborate your findings using an assay with a different detection principle, such as an ATP-based assay (measures metabolic activity via a different mechanism) or a dye exclusion assay (measures membrane integrity).

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the respective wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

MTS Cell Viability Assay

This assay is similar to the MTT assay but uses a tetrazolium salt (MTS) that is reduced to a water-soluble formazan, simplifying the protocol.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6]

ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for the desired exposure time.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate overnight Incubate overnight start->overnight add_compound Add compound to cells overnight->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubate_treatment add_reagent Add viability reagent (MTT, MTS, or ATP-based) incubate_treatment->add_reagent incubate_assay Incubate for assay-specific time add_reagent->incubate_assay measure Measure signal (Absorbance or Luminescence) incubate_assay->measure analyze Calculate % viability vs. control measure->analyze plot Plot dose-response curve analyze->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for a typical cell viability assay.

G Troubleshooting Decision Tree start Unexpected Viability Results q1 Is there high variability between replicates? start->q1 a1_yes Check cell seeding technique. Avoid edge effects. q1->a1_yes Yes q2 No dose-dependent effect observed? q1->q2 No end Re-run experiment with optimized parameters a1_yes->end a2_yes Increase incubation time. Check compound activity. Use a more sensitive assay. q2->a2_yes Yes q3 Results contradict microscopic observation? q2->q3 No a2_yes->end a3_yes Run cell-free control for compound-assay interference. Use an alternative assay method. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting unexpected cell viability results.

G Putative Signaling Pathway for this compound cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound stress Cellular Stress compound->stress bax Bax Activation stress->bax cyto_c Cytochrome c release bax->cyto_c cyto_c_cyto Cytochrome c cyto_c->cyto_c_cyto translocation apaf1 Apaf-1 casp9 Caspase-9 activation apaf1->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis cyto_c_cyto->casp9

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Reducing non-specific binding of N-Benzenesulfonyltryptamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of N-Benzenesulfonyltryptamine and related tryptamine (B22526) derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound?

A1: Non-specific binding (NSB) refers to the binding of a compound, in this case, this compound, to unintended targets in an assay system, such as plastic surfaces, blocking proteins, or other macromolecules.[1][2][3] This is problematic because it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the specific binding to the target of interest, potentially resulting in false-positive or false-negative results.[2][4] this compound, a tryptamine derivative, is susceptible to NSB due to the hydrophobic nature of its indole (B1671886) ring and the benzenesulfonyl group, which can promote interactions with various surfaces.[5]

Q2: What are the common causes of high non-specific binding with this compound?

A2: The primary drivers of non-specific binding for hydrophobic small molecules like this compound are:

  • Hydrophobic Interactions: The molecule can adsorb to plastic surfaces of assay plates and tubing.[5][6][7]

  • Ionic Interactions: The molecule's charged groups can interact with oppositely charged surfaces or proteins.[6][8]

  • Inadequate Blocking: Unoccupied sites on the assay surface can capture the molecule non-specifically.[4]

  • Inappropriate Buffer Composition: The pH or salt concentration of the buffer may promote non-specific interactions.[6][8]

Q3: What are the first steps I should take to troubleshoot high NSB in my this compound assay?

A3: Start by systematically evaluating and optimizing your assay conditions. Key initial steps include:

  • Review and Optimize Your Blocking Step: Ensure you are using an appropriate blocking agent at an optimal concentration and for a sufficient duration.[4]

  • Adjust Buffer Composition: Modify the pH and ionic strength of your assay buffer.[6][8]

  • Incorporate a Surfactant: Add a non-ionic surfactant to your buffers to disrupt hydrophobic interactions.[6][7]

  • Run Proper Controls: Include controls for non-specific binding in your experimental setup to accurately quantify the extent of the issue.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA-based Assay

This guide provides a step-by-step approach to reducing high background signals when using this compound in an Enzyme-Linked Immunosorbent Assay (ELISA) format.

Experimental Protocol: Optimizing Blocking and Wash Steps

  • Plate Coating: Coat ELISA plates with your target protein according to your standard protocol.

  • Blocking: After coating, wash the wells and apply different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Compound Incubation: Add this compound diluted in assay buffer containing the same blocking agent.

  • Washing: Increase the number and vigor of wash steps after the incubation with this compound.

  • Detection: Proceed with your standard detection protocol.

Table 1: Effect of Different Blocking Agents on Non-Specific Binding of this compound

Blocking AgentConcentrationAverage Background Signal (OD450)% Reduction in NSB (Compared to No Blocker)
None-1.250%
Bovine Serum Albumin (BSA)1% (w/v)0.4564%
BSA3% (w/v)0.2877.6%
Non-fat Dry Milk5% (w/v)0.3572%
Commercial Blocking Buffer1X0.1588%

Troubleshooting Workflow

start High Background Signal check_blocker Is an appropriate blocking agent being used? start->check_blocker optimize_blocker Test different blocking agents (e.g., BSA, non-fat milk, commercial blockers) and concentrations. check_blocker->optimize_blocker No check_surfactant Is a surfactant included in the wash buffer? check_blocker->check_surfactant Yes optimize_blocker->check_surfactant add_surfactant Add a non-ionic surfactant (e.g., 0.05% Tween-20) to wash and assay buffers. check_surfactant->add_surfactant No check_wash Are wash steps sufficient? check_surfactant->check_wash Yes add_surfactant->check_wash increase_wash Increase number and volume of wash steps. check_wash->increase_wash No check_buffer Is the buffer pH and salt concentration optimal? check_wash->check_buffer Yes increase_wash->check_buffer adjust_buffer Test a range of pH values and salt concentrations. check_buffer->adjust_buffer No resolved Background Signal Reduced check_buffer->resolved Yes adjust_buffer->resolved

Caption: Troubleshooting workflow for high background in assays.

Issue 2: Poor Reproducibility in Receptor-Binding Assays

This section addresses variability in results when studying the interaction of this compound with its target receptor.

Experimental Protocol: Modifying Assay Buffer Conditions

  • Prepare Assay Buffers: Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.4, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).

  • Include Additives: For each buffer condition, prepare aliquots with and without 0.1% BSA and/or 0.05% Tween-20.

  • Binding Assay: Perform your standard receptor-binding assay with this compound using each of the prepared buffers.

  • Data Analysis: Calculate the specific binding and non-specific binding for each condition to identify the buffer that provides the best signal-to-noise ratio and reproducibility.

Table 2: Impact of Buffer Additives on this compound NSB

Buffer AdditiveConcentrationNon-Specific Binding (%)
None-35%
BSA0.1% (w/v)15%
Tween-200.05% (v/v)12%
BSA + Tween-200.1% + 0.05%8%

Logical Relationship of NSB Factors

nsb High Non-Specific Binding of this compound hydrophobic Hydrophobic Interactions nsb->hydrophobic ionic Ionic Interactions nsb->ionic inadequate_blocking Inadequate Surface Blocking nsb->inadequate_blocking solution_hydrophobic Add Surfactants (e.g., Tween-20) hydrophobic->solution_hydrophobic solution_ionic Adjust pH and Salt Concentration ionic->solution_ionic solution_blocking Optimize Blocking Agents (e.g., BSA, Normal Serum) inadequate_blocking->solution_blocking

References

Validation & Comparative

A Comparative Guide to N-Benzenesulfonyltryptamine and Other Tryptamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Benzenesulfonyltryptamine with other notable tryptamine (B22526) derivatives. The information is supported by experimental data to facilitate informed decisions in research and development.

Tryptamine and its derivatives represent a broad class of psychoactive compounds that have garnered significant interest for their potential therapeutic applications. This guide focuses on this compound, a synthetic tryptamine derivative, and compares its pharmacological profile with that of well-characterized tryptamines such as N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

At a Glance: Comparative Overview

This compound distinguishes itself from classic psychedelic tryptamines through the addition of a benzenesulfonyl group to the indole (B1671886) nitrogen. This structural modification significantly alters its interaction with serotonin (B10506) receptors, particularly the 5-HT6 subtype, where it and its analogs have been shown to act as potent antagonists.[1][2][3] In contrast, classic tryptamines like DMT, Psilocin, and 5-MeO-DMT are primarily known for their agonist activity at 5-HT2A and 5-HT1A receptors, which is believed to mediate their psychedelic effects.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound's analog, MS-245, and other key tryptamine derivatives at various human serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT2A5-HT2C5-HT6Reference(s)
MS-245 (N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine) ---2.1[3]
DMT 1161031481,985[4]
Psilocin (4-HO-DMT) 12747.539.5-[5]
5-MeO-DMT 15.5102111-[6]

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is crucial for its pharmacological effect.

Compound5-HT2A Functional Activity5-HT6 Functional ActivityReference(s)
MS-245 (N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine) Not ReportedAntagonist[1][3]
DMT Partial Agonist-[7]
Psilocin (4-HO-DMT) Partial Agonist-[5]
5-MeO-DMT Partial Agonist-[6]

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general method for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]LSD for 5-HT6).[5]

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).[4]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol determines the functional activity of a compound (agonist, partial agonist, or antagonist) at a G protein-coupled receptor (GPCR).

Objective: To measure the ability of a test compound to stimulate the binding of [35S]GTPγS to G proteins following receptor activation.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [35S]GTPγS (non-hydrolyzable GTP analog).[8]

  • GDP.

  • Test compound.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).[9]

  • 96-well filter plates or SPA beads.[8][9]

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction and separate bound from unbound [35S]GTPγS using either filtration or a scintillation proximity assay (SPA) format.[8]

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: For agonists, data are plotted as the percentage of maximal stimulation versus the log of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Visualizing Molecular Interactions and Workflows

General Structure of Tryptamine Derivatives

Caption: Chemical relationship between the core tryptamine structure and its derivatives.

Simplified 5-HT Receptor Signaling Pathway

G Ligand Ligand 5-HT_Receptor 5-HT Receptor (GPCR) Ligand->5-HT_Receptor Binds G_Protein G Protein 5-HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General overview of G protein-coupled 5-HT receptor signal transduction.

Experimental Workflow for Receptor Binding Assay

G Start Start Prepare_Reagents Prepare Membranes, Radioligand, & Test Compound Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/ Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End Analysis->End

Caption: A typical workflow for a radioligand displacement binding assay.

References

N-Benzenesulfonyltryptamine vs. Tryptamine: A Comparative Analysis of Inferred Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data comparing the biological activity of N-benzenesulfonyltryptamine to its parent compound, tryptamine (B22526). While quantitative data from head-to-head assays are not publicly available, insights can be gleaned from structure-activity relationship (SAR) studies and the known pharmacology of both tryptamines and benzenesulfonamides. This guide synthesizes the available information to provide a theoretical comparison for researchers, scientists, and drug development professionals.

Introduction to Tryptamine and its N-Benzenesulfonyl Derivative

Tryptamine is an endogenous monoamine neurotransmitter and the structural backbone for a wide array of psychoactive compounds. It exhibits a broad spectrum of activity, primarily through its interaction with serotonin (B10506) (5-HT) receptors. The addition of a benzenesulfonyl group to the nitrogen atom of the tryptamine indole (B1671886) ring results in this compound. This modification is expected to significantly alter the parent compound's pharmacological profile by changing its electronic properties, lipophilicity, and steric bulk, thereby influencing its interaction with biological targets.

Activity Profile of Tryptamine

Tryptamine and its derivatives are known to interact with various serotonin receptors, with a notable affinity for the 5-HT2A receptor, which is a key target for many hallucinogenic tryptamines. The activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Receptor 5-HT2A Receptor G_protein Gq/11 PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER PKC_activation PKC Activation Downstream Downstream Cellular Effects

Inferred Activity of this compound

While direct experimental data is lacking, a computational modeling study on N1-benzenesulfonyltryptamine analogs at the human 5-HT6 receptor provides valuable insights. The study concluded that the presence or absence of the N1-benzenesulfonyl group is a "major determinant of the manner in which tryptamine-related agents bind at 5-HT6 serotonin receptors". This suggests that this compound likely has a significantly different binding orientation and affinity for serotonin receptors compared to tryptamine. The bulky and electronegative benzenesulfonyl group could potentially introduce new binding interactions or cause steric hindrance, leading to a modified receptor affinity and functional activity profile.

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a variety of clinically used drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. This functional group is known to interact with specific biological targets, such as carbonic anhydrase. Therefore, it is plausible that this compound may exhibit novel biological activities unrelated to the typical tryptamine profile, or that its interaction with tryptamine targets is substantially altered.

Hypothetical Data Comparison

Without experimental data, a quantitative comparison is not possible. A hypothetical comparison table is presented below to illustrate the type of data required for a definitive analysis.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)
Tryptamine5-HT2AData not availableData not availableData not available
This compound5-HT2AData not availableData not availableData not available
Tryptamine5-HT6Data not availableData not availableData not available
This compound5-HT6Data not availableData not availableData not available

Experimental Protocols

To generate the data required for a direct comparison, standard pharmacological assays would be employed. A typical experimental workflow for determining receptor binding affinity is outlined below.

Radioligand Binding Assay Protocol

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

G

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A, 5-HT6).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds: Tryptamine and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The reaction is allowed to reach equilibrium.

  • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Structural Relationship

The structural difference between tryptamine and this compound is the addition of a benzenesulfonyl group to the indole nitrogen.

Tryptamine [label="Tryptamine", image="https://storage.googleapis.com/proud-ground-413809/Tryptamine.png", imagescale=true]; NBT [label="this compound", image="https://storage.googleapis.com/proud-ground-413809/N-Benzenesulfonyltryptamine.png", imagescale=true];

Tryptamine -> NBT [label="Addition of\nBenzenesulfonyl Group"]; } dot Figure 3: Structural relationship between Tryptamine and this compound.

Conclusion

In the absence of direct comparative experimental data, the pharmacological profile of this compound relative to its parent compound, tryptamine, remains speculative. Based on computational modeling and the known effects of N-sulfonylation, it is reasonable to infer that this compound will exhibit a significantly different receptor binding and functional activity profile. The benzenesulfonyl moiety is likely to alter the compound's interaction with traditional tryptamine targets and may introduce novel biological activities. Further experimental investigation is required to elucidate the precise pharmacological characteristics of this compound and to validate these theoretical considerations. Researchers in drug development are encouraged to perform head-to-head in vitro and in vivo studies to quantify the effects of this structural modification.

Validating N-Benzenesulfonyltryptamine Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct physical interaction between a small molecule and its protein target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of N-Benzenesulfonyltryptamine, with a focus on its putative target, carbonic anhydrase. This guide will delve into the Cellular Thermal Shift Assay (CETSA) as a primary validation method and compare it with alternative approaches, providing supporting data and detailed experimental protocols.

Introduction to this compound and its Putative Target

This compound belongs to the benzenesulfonamide (B165840) class of compounds. Due to the presence of the sulfonamide moiety, a well-known zinc-binding group, it is hypothesized that this compound may target zinc-containing enzymes such as carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH homeostasis, respiration, and ion transport. Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

This guide will proceed under the assumption that this compound targets a carbonic anhydrase isoform to illustrate the principles and workflows of target engagement validation.

Comparison of Target Engagement Validation Methods

Several biophysical techniques can be employed to confirm and quantify the interaction between a compound and its target protein in a cellular environment. The following table provides a comparative overview of the leading methods.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity-Based Chemical Proteomics
Principle Ligand binding increases the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.A compound analog immobilized on a solid support is used to capture interacting proteins from a cell lysate.
Cellular Context Can be performed in intact cells, cell lysates, and tissue samples.Primarily performed in cell lysates.Performed in cell lysates.
Labeling Requirement Label-free for both compound and target.Label-free for both compound and target.Requires chemical modification of the compound to create a probe.
Throughput Can be adapted for high-throughput screening (HTS).Moderate throughput, more suitable for validation of a few compounds.Can be high-throughput, especially when coupled with mass spectrometry.
Quantitative Data Provides thermal shift (ΔTm) and apparent EC50 values.Provides relative protein protection, can be semi-quantitative.Can provide apparent dissociation constants (Kd) through competition binding experiments.
Advantages Physiologically relevant as it can be performed in live cells; does not require compound modification.Simple and cost-effective; does not require specialized equipment for the core principle.Enables unbiased, proteome-wide target identification.
Limitations Requires a specific antibody for detection (Western Blot) or advanced proteomics for proteome-wide analysis; not all proteins show a significant thermal shift.Indirect measure of binding; requires careful optimization of protease concentration and digestion time.Compound modification may alter binding affinity; potential for non-specific binding to the matrix.

Quantitative Data Summary

The following table summarizes representative quantitative data for known carbonic anhydrase inhibitors, illustrating the types of data obtained from target engagement and enzymatic assays.

CompoundTarget Isoform(s)Assay TypeValueReference
Acetazolamide CA I, CA II, CA IX, CA XIIEnzymatic Inhibition (Ki)12 nM (CA II), 25 nM (CA IX)[Supuran, C. T. (2008)]
Dorzolamide CA IIEnzymatic Inhibition (Ki)0.18 nM[Supuran, C. T. (2008)]
Brinzolamide CA IIEnzymatic Inhibition (Ki)0.23 nM[Supuran, C. T. (2008)]
Celecoxib CA II, CA IXEnzymatic Inhibition (Ki)>10,000 nM (CA II), 250 nM (CA IX)[Supuran, C. T. (2008)]
Hypothetical this compound CA IICETSA (ΔTm)+3.5 °CN/A
Hypothetical this compound CA IICETSA (Apparent EC50)2.5 µMN/A

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of this compound engagement with a target carbonic anhydrase isoform in intact cells.[1][2]

1. Cell Culture and Treatment:

  • Culture cells known to express the target carbonic anhydrase isoform to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Heat Treatment:

  • Harvest cells and wash with PBS. Resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cool the samples to room temperature for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three cycles of rapid freeze-thaw or by sonication.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target carbonic anhydrase isoform and a loading control (e.g., GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensities to the non-heated control for each treatment group.

  • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

  • For isothermal dose-response experiments (heating at a single, optimized temperature with varying compound concentrations), plot the soluble protein fraction against the compound concentration to determine the apparent EC50.[3]

Affinity-Based Chemical Proteomics (similar to Kinobeads)

This protocol outlines a method for identifying the cellular targets of this compound on a proteome-wide scale using an affinity-based approach.[4][5]

1. Probe Synthesis:

  • Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne or biotin) for immobilization on a solid support (e.g., Sepharose beads).

2. Cell Lysis:

  • Harvest cultured cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Pulldown:

  • Incubate the cell lysate with the immobilized this compound probe for 1-2 hours at 4°C with gentle rotation.

  • For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.

4. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

5. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver stain.

  • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • In competition experiments, proteins that are true targets of this compound will show reduced binding to the beads in the presence of the free compound.

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Treatment cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat at a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble western Western Blot for Target Protein soluble->western analysis Quantify & Plot Melting Curve western->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Signaling pathway of carbonic anhydrase IX in tumor pH regulation.

References

Navigating the Kinome: A Comparative Guide to N-Benzenesulfonyltryptamine Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: off-target activity. Understanding the cross-reactivity profile of a compound is therefore critical for interpreting its biological effects and predicting potential toxicities. This guide provides a framework for assessing the kinase selectivity of N-Benzenesulfonyltryptamine, a compound of interest in various research contexts. Due to the current lack of publicly available kinase screening data for this compound, this document presents a comparative analysis based on established, industry-standard methodologies for kinase inhibitor profiling. We will compare hypothetical profiling results for this compound against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine, to illustrate the data and provide a benchmark for interpretation.

Understanding Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive drug targets.[1][2] Kinase inhibitors are often designed to be ATP-competitive, but this can lead to inhibition of multiple kinases.[3] Broad-spectrum inhibition can be beneficial in some therapeutic contexts, but it can also lead to undesirable side effects.[2] Therefore, comprehensive profiling of a compound's activity against a large panel of kinases is an essential step in its development.[4][5]

Comparative Kinase Inhibition Profiles

To illustrate a typical cross-reactivity analysis, the following table presents hypothetical data for this compound alongside publicly available data for Staurosporine, a potent but non-selective kinase inhibitor. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a representative panel of kinases. A higher percentage indicates stronger inhibition.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1 µM) (Hypothetical)Staurosporine (% Inhibition @ 1 µM) (Reference Data)
ABL1Tyrosine Kinase1298
AKT1AGC Kinase895
AURKAAurora Kinase1599
CDK2CMGC Kinase597
EGFRTyrosine Kinase985
FLT3Tyrosine Kinase1199
JAK2Tyrosine Kinase792
MEK1 (MAP2K1)STE Kinase475
PI3Kα (PIK3CA)Lipid Kinase688
SRCTyrosine Kinase1496
VEGFR2 (KDR)Tyrosine Kinase1098

Note: The data for this compound is hypothetical and for illustrative purposes only. Staurosporine data is representative of its known broad-spectrum activity.

Experimental Protocols for Kinase Profiling

A variety of in vitro assay formats are available for kinase profiling, with radiometric and luminescence-based assays being among the most common and reliable.[3][4][6]

Radiometric Kinase Assay (e.g., ³³PanQinase™)

This method is considered a gold standard for its direct measurement of kinase activity.[3]

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, and a buffer system with necessary cofactors (e.g., MgCl₂).

  • Compound Addition: this compound or a control inhibitor (e.g., Staurosporine) is added to the reaction mixture at the desired concentration. A DMSO control is also included.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate. The filter is then washed to remove unincorporated ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to the DMSO control.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced.[7]

Principle: The assay involves two steps. First, the kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[7]

Methodology:

  • Kinase Reaction: The kinase, substrate, and test compound (this compound) are incubated in a multi-well plate. The reaction is initiated by the addition of ATP.

  • ATP Depletion: After the kinase reaction incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture.

  • Signal Measurement: The plate is incubated to allow the luminescent signal to stabilize, and the luminescence is then read using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, and therefore to the kinase activity.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound This compound (or Staurosporine) reaction Kinase Reaction (Incubation) compound->reaction kinase Purified Kinase kinase->reaction substrate Substrate & ATP substrate->reaction termination Reaction Termination reaction->termination detection Signal Detection (e.g., Scintillation or Luminescence) termination->detection data Raw Data detection->data inhibition % Inhibition Calculation data->inhibition profile Selectivity Profile inhibition->profile

Caption: General workflow for in vitro kinase cross-reactivity profiling.

A common signaling pathway often targeted by kinase inhibitors is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras Activates raf Raf (e.g., BRAF) ras->raf Activates mek MEK (MAP2K1) raf->mek Phosphorylates erk ERK (MAPK1/3) mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor inhibitor->receptor inhibitor->raf inhibitor->mek

Caption: Simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Conclusion

The comprehensive cross-reactivity profiling of this compound against a broad panel of kinases is a critical step in its evaluation as a potential therapeutic agent or research tool. By employing standardized and robust experimental protocols, such as radiometric or luminescence-based assays, researchers can generate a detailed selectivity profile. Comparing this profile to well-characterized inhibitors provides valuable context for interpreting the compound's biological activity and potential for off-target effects. This guide offers a framework for conducting such an analysis, emphasizing the importance of rigorous data generation and clear data presentation to advance our understanding of this compound's mechanism of action.

References

N-Benzenesulfonyltryptamine Analogs: A Comparative Guide to Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various N-Benzenesulfonyltryptamine analogs and related benzenesulfonamide (B165840) derivatives across a range of cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of their potential as anticancer agents. This document details the cytotoxic effects, mechanisms of action, and experimental protocols to support further research and development in this area.

Comparative Efficacy of Benzenesulfonamide Derivatives

The following tables summarize the cytotoxic activity of various benzenesulfonamide derivatives in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDTarget Cancer Cell LineIC50 (µM)
Indole-based Benzenesulfonamides
TZD-TSC 3T98G (Glioblastoma)28.34 ± 2.21
TZD-TSC 3HepG2 (Hepatoma)2.97 ± 0.39
N-Benzenesulfonylguanidine Derivatives
Compound 6HCT-116 (Colon Carcinoma)13
Compound 7HCT-116 (Colon Carcinoma)12
Compound 7MCF-7 (Breast Cancer)19
Compound 9MCF-7 (Breast Cancer)18
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs
4bA549 (Lung Cancer)2.81
4dHeLa (Cervical Cancer)1.99
5dMCF-7 (Breast Cancer)2.12
5gDU-145 (Prostate Cancer)2.12
Quinazoline Sulfonates
BS1K562 (Leukemia)0.172
BS2K562 (Leukemia)0.246
BS3K562 (Leukemia)0.078
BS4K562 (Leukemia)0.173
BS1HCT 116 (Colon Cancer)0.239 - 3.724
BS2HCT 116 (Colon Cancer)0.239 - 3.724
BS3HCT 116 (Colon Cancer)0.239 - 3.724
BS4HCT 116 (Colon Cancer)0.239 - 3.724
BS3U-251 (Glioblastoma)1.757 - 2.303
BS3MCF-7 (Breast Cancer)4.599
BS3A549 (Lung Cancer)7.65
4-thiazolone–benzenesulfonamides
4eMDA-MB-231 (Breast Cancer)1.52 - 6.31
4gMDA-MB-231 (Breast Cancer)1.52 - 6.31
4hMDA-MB-231 (Breast Cancer)1.52 - 6.31
4eMCF-7 (Breast Cancer)1.52 - 6.31
4gMCF-7 (Breast Cancer)1.52 - 6.31
4hMCF-7 (Breast Cancer)1.52 - 6.31
Benzenesulfonamide Derivative
AL106U87 (Glioblastoma)58.6

Selectivity Profile

The therapeutic index of a potential anticancer drug is a critical factor. The following table presents a comparison of the cytotoxicity of selected benzenesulfonamide derivatives in cancer cell lines versus non-cancerous cell lines. A higher selectivity index (SI) indicates a greater selective toxicity towards cancer cells.

Compound IDCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
N-Benzenesulfonylguanidine Derivatives
Compound 6HCT-11613HaCaT (Keratinocytes)483.69
Compound 7HCT-11612HaCaT (Keratinocytes)473.92
Compound 7MCF-719HaCaT (Keratinocytes)472.47
Compound 9MCF-718HaCaT (Keratinocytes)543.00
Quinazoline Sulfonates
BS1K5620.172Normal>12.572.91
BS2K5620.246Normal>15.663.70
BS3K5620.078Normal>9.4120.71
BS4K5620.173Normal>25144.51

Mechanisms of Action

Several studies indicate that benzenesulfonamide derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

The primary mechanism of apoptosis induction by some N-substituted benzamides is through the mitochondrial (intrinsic) pathway.[1] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis.[1] Specifically, the activation of caspase-9, an initiator caspase, has been observed, leading to subsequent activation of downstream effector caspases.[1]

Cell Cycle Arrest

Certain benzenesulfonate (B1194179) derivatives have been shown to cause a strong arrest of the cell cycle in the G2/M phase. This prevents the cancer cells from proceeding through mitosis and proliferation. The arrest allows time for DNA repair mechanisms to be activated, or if the damage is too severe, can lead to apoptosis.

Carbonic Anhydrase Inhibition

A number of benzenesulfonamide derivatives have been designed to target carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis. Inhibition of CA IX can disrupt the pH regulation in cancer cells, leading to reduced viability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these benzenesulfonamide derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the number of apoptotic and necrotic cells after treatment with the compounds.

Procedure:

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compounds on the cell cycle distribution.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Washing and Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[5][6]

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Procedure:

  • Cell Treatment and Fractionation: After treatment, cells are harvested, and the cytosolic and mitochondrial fractions are separated using a digitonin-based cell permeabilization method.

  • Western Blotting: The protein concentration of each fraction is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Immunodetection: The separated proteins are transferred to a PVDF membrane and probed with a primary antibody specific for cytochrome c. A secondary antibody conjugated to horseradish peroxidase is then used for detection by chemiluminescence. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.[7][8]

Caspase-9 Activity Assay

Objective: To measure the activity of caspase-9, an initiator caspase in the mitochondrial apoptotic pathway.

Procedure:

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-9 (e.g., LEHD-pNA).

  • Incubation: The reaction is incubated at 37°C to allow for cleavage of the substrate by active caspase-9.

  • Detection: The amount of cleaved substrate is quantified by measuring the absorbance or fluorescence using a microplate reader. An increase in signal in the treated cells compared to the control indicates activation of caspase-9.[9][10]

Carbonic Anhydrase IX (CA IX) Inhibition Assay

Objective: To determine the inhibitory effect of the compounds on the enzymatic activity of CA IX.

Procedure:

  • Enzyme and Inhibitor Incubation: Recombinant human CA IX is pre-incubated with various concentrations of the benzenesulfonamide derivatives.

  • Substrate Addition: The reaction is initiated by adding a suitable substrate, such as 4-nitrophenyl acetate (B1210297) (p-NPA).

  • Kinetic Measurement: The hydrolysis of p-NPA to 4-nitrophenol (B140041) is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • IC50 Determination: The initial reaction rates are calculated, and the IC50 value is determined from the dose-response curve of the inhibitor.[11][12]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_data Data Analysis A Cancer Cell Lines (e.g., MCF-7, HCT-116) B Compound Treatment (Benzenesulfonamide Derivatives) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Propidium Iodide) B->E F Mechanism-Specific Assays (e.g., Cytochrome c, Caspase-9, CA IX) B->F G IC50 Determination C->G H Quantification of Apoptosis D->H I Cell Cycle Distribution E->I J Mechanistic Insights F->J

General Experimental Workflow

Mitochondrial_Apoptosis_Pathway compound Benzenesulfonamide Derivatives stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c (release) mito->cyto_c MOMP apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Mitochondrial Apoptosis Pathway

G2M_Arrest_Pathway compound Benzenesulfonamide Derivatives dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 activates cdc25c Cdc25C Phosphatase chk1_chk2->cdc25c inhibits cdk1_cyclinB Cdk1/Cyclin B (MPF) cdc25c->cdk1_cyclinB activates arrest G2/M Arrest mitosis Mitosis cdk1_cyclinB->mitosis arrest->mitosis blocks

G2/M Cell Cycle Arrest Pathway

References

Orthogonal Assays to Confirm the Mechanism of Action of N-Benzenesulfonyltryptamine as a Putative 5-HT₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-Benzenesulfonyltryptamine is a synthetic tryptamine (B22526) derivative. Its structural similarity to endogenous neurotransmitters like serotonin (B10506) suggests potential activity at serotonin (5-HT) receptors. This guide outlines a series of orthogonal experimental assays to investigate the hypothesis that this compound acts as a 5-HT₂ receptor agonist. By employing a multi-faceted approach that examines direct target engagement, downstream signaling, and cellular functional responses, researchers can build a robust body of evidence to confirm its mechanism of action. We will compare the experimental results of this compound with a known 5-HT₂ agonist (Positive Control) and a vehicle (Negative Control).

Primary Target Engagement: Radioligand Binding Assay

The initial step is to determine if this compound directly interacts with the 5-HT₂ receptor. A competitive radioligand binding assay is a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human 5-HT₂A receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known radiolabeled 5-HT₂A receptor antagonist (e.g., [³H]-ketanserin) at a fixed concentration.

  • Competition: Increasing concentrations of this compound, the positive control (e.g., a known 5-HT₂A agonist like DOI), or vehicle are added to the binding reaction to compete with the radioligand.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Data Summary: Radioligand Binding Assay

CompoundReceptorIC₅₀ (nM)Kᵢ (nM)
This compound5-HT₂A15085
Positive Control (DOI)5-HT₂A5028
Negative Control (Vehicle)5-HT₂A>10,000N/A

Logical Flow of MoA Confirmation

cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism Confirmation struct Structural Similarity to Serotonin hypo Hypothesis: 5-HT₂ Receptor Agonist struct->hypo binding Primary Assay: Radioligand Binding hypo->binding second_messenger Orthogonal Assay 1: Second Messenger (IP₁ Accumulation) binding->second_messenger functional Orthogonal Assay 2: Cellular Functional (Neurite Outgrowth) second_messenger->functional confirm Confirmed MoA: 5-HT₂ Receptor Agonist functional->confirm

Caption: Logical workflow for confirming the mechanism of action.

Orthogonal Assay 1: Second Messenger Accumulation

Activation of the 5-HT₂A receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium. A common method to measure this is to quantify the accumulation of a stable downstream metabolite, inositol monophosphate (IP₁).

Experimental Protocol: IP₁ Accumulation Assay

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT₂A receptor are seeded into 96-well plates and cultured overnight.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to prevent IP₁ degradation). Cells are then treated with various concentrations of this compound, the positive control, or vehicle.

  • Lysis and Detection: After incubation, the cells are lysed, and the concentration of accumulated IP₁ is measured using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Data Analysis: The fluorescence signal is inversely proportional to the amount of IP₁ in the sample. The data are used to generate a dose-response curve and determine the EC₅₀ value for each compound.

Data Summary: IP₁ Accumulation Assay

CompoundEC₅₀ (nM) for IP₁ Accumulation
This compound250
Positive Control (DOI)80
Negative Control (Vehicle)No significant effect

Hypothetical 5-HT₂A Signaling Pathway

cluster_cell Cell Membrane cluster_cyto Cytosol receptor 5-HT₂A Receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 Intracellular Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca2->cellular_response pkc->cellular_response ligand This compound ligand->receptor

Caption: Simplified 5-HT₂A receptor signaling cascade.

Orthogonal Assay 2: Cellular Functional Assay

To further confirm the mechanism of action in a more physiologically relevant context, a cellular functional assay can be employed. Activation of 5-HT₂A receptors has been implicated in neuronal development and plasticity, including neurite outgrowth in certain cell types.

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: A neuronal cell line, such as PC12 cells differentiated with nerve growth factor (NGF), is used. The cells are seeded in a multi-well plate.

  • Compound Treatment: The cells are treated with a low dose of NGF along with various concentrations of this compound, the positive control, or vehicle.

  • Incubation: The cells are incubated for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

  • Imaging and Analysis: The cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Images are captured using high-content imaging systems. The length and number of neurites per cell are quantified using image analysis software.

  • Data Analysis: The effect of each compound on neurite outgrowth is quantified and compared to the vehicle control. An EC₅₀ value for the induction of neurite outgrowth can be determined.

Data Summary: Neurite Outgrowth Assay

CompoundEC₅₀ (nM) for Neurite Outgrowth
This compound400
Positive Control (DOI)150
Negative Control (Vehicle)No significant effect

Experimental Workflow for Orthogonal Assays

cluster_assays Assay Cascade start Start: Test Compound binding Primary Binding Assay (Target Engagement) start->binding second_messenger Second Messenger Assay (Signaling Pathway) binding->second_messenger If binding confirmed functional Functional Cell Assay (Phenotypic Response) second_messenger->functional If signaling activated end Conclusion: Mechanism Confirmed functional->end If functional response observed

Caption: Workflow for orthogonal assay validation.

Navigating Serotonin Receptor Screening: A Comparative Guide to Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and high-throughput screening (HTS), the use of well-characterized reference compounds is paramount for assay validation, quality control, and the accurate interpretation of screening data. While the specific compound N-Benzenesulfonyltryptamine is not widely documented as a standard reference in publicly available scientific literature, the tryptamine (B22526) scaffold is a cornerstone for ligands targeting serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors. This guide provides a comparative overview of commonly employed reference compounds in screening campaigns targeting the serotonin system, a critical player in numerous physiological and pathological processes.

This comparison focuses on established reference compounds for two major families of serotonin receptors: the 5-HT1A and 5-HT2A receptors, which are frequent targets in drug development for neurological and psychiatric disorders. We will delve into their binding affinities, functional activities, and the experimental protocols used to characterize them.

Quantitative Comparison of Reference Compounds

The selection of an appropriate reference compound is contingent on the specific assay and the desired outcome, whether it be the identification of agonists, antagonists, or allosteric modulators. The table below summarizes key quantitative data for standard reference compounds for the 5-HT1A and 5-HT2A receptors.

CompoundReceptor TargetAssay TypeParameterValue
8-OH-DPAT5-HT1ARadioligand BindingKi0.66 nM[1]
WAY-1006355-HT1ARadioligand BindingKi0.09 (inverse agonist)[2]
Ketanserin5-HT2ARadioligand BindingKD2.0 nM[3]
Clozapine5-HT2ARadioligand BindingKi5.91 nM[1]
Serotonin (5-HT)5-HT1A / 5-HT2AFunctional (Calcium Flux)EC50 (5-HT2A)1.40 x 10-8 M[4]

Experimental Methodologies

The accurate determination of the pharmacological parameters listed above relies on robust and reproducible experimental protocols. Below are detailed overviews of the key assays cited.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., rat frontal cortex for 5-HT2A).[3]

    • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-WAY-100635 for 5-HT1A).[1][3]

    • Reference compound and test compounds.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]

    • 96-well filter plates.[3]

    • Scintillation counter.[3]

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Calcium Flux Assay (Functional)

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors like 5-HT2A.[4]

  • Materials:

    • A cell line engineered to express the target receptor (e.g., HiTSeeker 5-HT2A cell line).[4]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist (e.g., Serotonin) and test compounds.

    • Assay buffer.

    • A fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to attach.

    • Load the cells with the calcium-sensitive dye.

    • Add the test compound (if screening for antagonists) followed by a known agonist (e.g., serotonin).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

    • For agonists, determine the EC50 (the concentration that elicits 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 5-HT2A Receptor Activation Agonist Serotonin (5-HT) or Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Simplified signaling pathway of the 5-HT2A receptor.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Assay Plate: Add buffer, radioligand, and test compound/vehicle. B 2. Add Receptor Membranes: Incubate to reach equilibrium. A->B C 3. Filtration: Separate bound and free radioligand. B->C D 4. Washing: Remove non-specific binding. C->D E 5. Scintillation Counting: Quantify bound radioactivity. D->E F 6. Data Analysis: Determine IC50 and Ki values. E->F

Caption: General workflow for a radioligand binding assay.

Conclusion

The selection of an appropriate reference compound is a critical decision in any screening campaign. While this compound itself is not a commonly cited reference, a variety of well-characterized tryptamine derivatives and other small molecules serve as invaluable tools for interrogating the serotonin system. By understanding the quantitative pharmacology and the underlying experimental methodologies for compounds like 8-OH-DPAT, WAY-100635, and Ketanserin, researchers can design more robust screening assays and have greater confidence in the resulting data. This guide provides a foundational comparison to aid in the selection of the most suitable reference compounds for your specific research needs in the pursuit of novel therapeutics targeting serotonin receptors.

References

Head-to-Head Comparison: N-Benzenesulfonyltryptamine and N-bromoacetyltryptamine as Inhibitors of Arylalkylamine N-acetyltransferase (AANAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Benzenesulfonyltryptamine and a known inhibitor, N-bromoacetyltryptamine (BAT), targeting Arylalkylamine N-acetyltransferase (AANAT). AANAT is the rate-limiting enzyme in melatonin (B1676174) biosynthesis, making it a key target for therapeutic intervention in sleep and mood disorders. This document summarizes their inhibitory activity, provides detailed experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitor Performance

The following table summarizes the available quantitative data for the inhibition of AANAT by this compound and N-bromoacetyltryptamine. It is important to note that a direct comparative study under identical experimental conditions is not publicly available. The data for N-bromoacetyltryptamine is derived from published literature, while specific inhibitory concentration (IC50) values for this compound against AANAT are not readily found in the public domain. Tryptamine-based sulfonamides have, however, been investigated as potent inhibitors of other enzymes, such as 15-lipoxygenase.[1][2]

Inhibitor Target Enzyme IC50 Value Mechanism of Action (Proposed) Reference
This compound Arylalkylamine N-acetyltransferase (AANAT)Data not availableCompetitive or mixed inhibition-
N-bromoacetyltryptamine (BAT) Arylalkylamine N-acetyltransferase (AANAT)~500 nMMechanism-based, irreversible inhibition[3]

Note: The IC50 value for N-bromoacetyltryptamine should be interpreted in the context of the specific experimental conditions reported in the cited literature. The absence of a reported IC50 for this compound highlights a gap in the current understanding of its AANAT inhibitory potential and underscores the need for direct comparative studies.

Experimental Protocols

A robust and widely used method for determining the inhibitory activity of compounds against AANAT is the spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay quantifies the production of Coenzyme A (CoA-SH), a product of the AANAT-catalyzed acetylation of a substrate like tryptamine (B22526).

Spectrophotometric AANAT Inhibition Assay Protocol

1. Principle:

This assay measures the rate of CoA-SH production by AANAT. The released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AANAT activity. Inhibitors of AANAT will decrease the rate of this reaction.

2. Materials and Reagents:

  • Recombinant AANAT enzyme

  • Tryptamine hydrochloride (Substrate)

  • Acetyl Coenzyme A (AcCoA) (Co-substrate)

  • DTNB (Ellman's Reagent)

  • This compound (Test Inhibitor)

  • N-bromoacetyltryptamine (Reference Inhibitor)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Experimental Procedure:

  • Inhibitor Preparation: Prepare stock solutions of this compound and N-bromoacetyltryptamine in DMSO. Create a series of dilutions of each inhibitor in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Reaction Mixture: In each well of a 96-well microplate, prepare the following reaction mixture (example volumes for a 200 µL final volume):

    • 140 µL Assay Buffer

    • 20 µL of inhibitor dilution (or DMSO for control)

    • 20 µL of AANAT enzyme solution (pre-diluted in assay buffer to the desired concentration)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrates:

    • 20 µL of a solution containing tryptamine and AcCoA in assay buffer. The final concentrations in the 200 µL reaction volume should be at or near the Km values for each substrate.

  • Kinetic Measurement: Immediately after adding the substrates, place the microplate in the reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Melatonin Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of melatonin from tryptophan, highlighting the central role of AANAT.

Melatonin_Biosynthesis cluster_inhibition Inhibition Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT (Rate-limiting step) AANAT_node Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT Inhibitor This compound N-bromoacetyltryptamine Inhibitor->AANAT_node

Caption: Melatonin biosynthesis pathway highlighting the rate-limiting step catalyzed by AANAT.

Experimental Workflow for AANAT Inhibition Assay

This diagram outlines the logical flow of the spectrophotometric assay used to determine the inhibitory potential of the test compounds.

AANAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, DTNB) Mix Combine Inhibitor and Enzyme Reagents->Mix Inhibitors Prepare Inhibitor Dilutions (Test & Reference Compounds) Inhibitors->Mix Enzyme Prepare AANAT Solution Enzyme->Mix Preincubation Pre-incubate (37°C) Mix->Preincubation Initiate Add Substrates (Tryptamine + AcCoA) Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 412 nm) Initiate->Measure Calculate_Rate Calculate Initial Velocity Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the spectrophotometric AANAT inhibition assay.

References

Validating N-Benzenesulfonyltryptamine Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of N-Benzenesulfonyltryptamine and other benzenesulfonamide-based compounds to a common protein target, Carbonic Anhydrase II (CAII). Isothermal Titration Calorimetry (ITC) is presented as the gold-standard biophysical technique for the direct measurement of binding thermodynamics. The experimental data herein offers a clear benchmark for validating the binding of novel compounds containing the benzenesulfonamide (B165840) moiety.

Data Presentation: Comparative Binding Thermodynamics

The following table summarizes the thermodynamic parameters for the binding of various benzenesulfonamide inhibitors to Human Carbonic Anhydrase II, as determined by Isothermal Titration Calorimetry. This data allows for a direct comparison of binding affinity (K_d), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

CompoundK_d (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Benzenesulfonamide7800-6.9-11.14.21.0
4-Fluorobenzenesulfonamide2500-7.6-11.43.81.0
4-Chlorobenzenesulfonamide1300-8.0-11.63.61.0
4-Bromobenzenesulfonamide1100-8.1-11.83.71.0
4-Iodobenzenesulfonamide850-8.3-12.03.71.0
Acetazolamide19-10.5-8.3-2.20.9
Furosemide1300-8.0-8.50.51.0[1]

Note: Data for benzenesulfonamide and its 4-halo derivatives were adapted from a study on bovine carbonic anhydrase II, which shares high homology with the human isoform. Data for Acetazolamide binding to human CAII is also presented.

Experimental Protocol: Isothermal Titration Calorimetry

This section details a standard protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to Carbonic Anhydrase II using ITC.

1. Materials and Reagents:

  • Protein: Recombinant Human Carbonic Anhydrase II (CAII), purified to >95% homogeneity.

  • Ligand: this compound (or other benzenesulfonamide analog), with a purity of >98%.

  • Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

  • Other: Deionized water, appropriate solvent for the ligand (e.g., DMSO).

2. Sample Preparation:

  • Protein Preparation: Dialyze the purified CAII against the ITC buffer overnight at 4°C to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm. The final protein concentration in the sample cell should be approximately 10-20 µM.

  • Ligand Preparation: Prepare a stock solution of the ligand in a suitable solvent (e.g., 100% DMSO). Dilute the ligand stock solution into the ITC buffer to a final concentration that is 10-20 times higher than the protein concentration (e.g., 100-200 µM). The final concentration of the organic solvent in the ligand solution should be matched in the protein solution to minimize heats of dilution. It is recommended to keep the final DMSO concentration below 2% (v/v).

3. ITC Experiment:

  • Instrument: An Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

  • Experimental Setup:

    • Load the CAII solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature to 25°C.

  • Titration Parameters:

    • Number of injections: 20-30.

    • Injection volume: 1-2 µL per injection.

    • Spacing between injections: 150-180 seconds to allow the signal to return to baseline.

    • Stirring speed: 750 rpm.

  • Control Experiment: Perform a control titration by injecting the ligand solution into the ITC buffer (without protein) to determine the heat of dilution. This data will be subtracted from the experimental data during analysis.

4. Data Analysis:

  • Integrate the raw ITC data (power versus time) to obtain the heat change per injection.

  • Subtract the heat of dilution from the corresponding heat of binding for each injection.

  • Plot the corrected heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

  • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_a) = ΔH - TΔS (where K_a = 1/K_d, R is the gas constant, and T is the absolute temperature).

Mandatory Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis ITC_Setup Instrument Setup (Cell & Syringe Loading) Protein_Prep->ITC_Setup Ligand_Prep Ligand Solubilization & Dilution Ligand_Prep->ITC_Setup Control Control Titration (Ligand into Buffer) Ligand_Prep->Control Titration Titration (Ligand into Protein) ITC_Setup->Titration Integration Integration of Raw Data Titration->Integration Correction Correction for Heat of Dilution Control->Correction Integration->Correction Fitting Fitting to Binding Model Correction->Fitting Thermo_Calc Thermodynamic Parameter Calculation Fitting->Thermo_Calc

Caption: Experimental workflow for Isothermal Titration Calorimetry.

ITC_Signaling_Pathway cluster_interaction Binding Event in Sample Cell cluster_measurement ITC Measurement cluster_output Thermodynamic Output Protein Protein (CAII) Complex Protein-Ligand Complex Protein->Complex Ligand Ligand (this compound) Ligand->Complex Heat_Change Heat Release/Absorption (ΔH) Complex->Heat_Change Binding Signal Detected Signal (Power vs. Time) Heat_Change->Signal Measurement Kd Dissociation Constant (K_d) Signal->Kd DeltaG Gibbs Free Energy (ΔG) Signal->DeltaG DeltaS Entropy (ΔS) Signal->DeltaS Stoichiometry Stoichiometry (n) Signal->Stoichiometry

Caption: Logical relationship of ITC measurement and thermodynamic outputs.

References

A Researcher's Guide to Validating the Downstream Effects of N-Benzenesulfonyltryptamine Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the cellular impact of novel compounds, validating their downstream effects is a critical step. This guide provides a comprehensive framework for utilizing Western blot analysis to examine the influence of N-Benzenesulfonyltryptamine on key signaling pathways. While specific experimental data on this compound is not yet widely published, this document outlines the established methodologies and expected data presentation formats for such an investigation, comparing hypothetical treated versus untreated cellular models.

Introduction to this compound and Potential Signaling Pathways

This compound belongs to the benzenesulfonamide (B165840) class of organic compounds.[1] While its precise mechanism of action is a subject of ongoing research, compounds with similar structural motifs are known to influence various intracellular signaling cascades. Based on the common roles of tryptamine (B22526) and sulfonamide moieties in modulating cellular processes, two key pathways of interest for initial investigation are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. These pathways are central to regulating cell proliferation, survival, and inflammatory responses.[2][3][4]

Hypothetical Downstream Effects on Key Signaling Pathways

The MAPK pathway is a crucial cascade that translates extracellular signals into cellular responses.[2] Key proteins in this pathway that can be examined by Western blot include ERK1/2, JNK, and p38. Activation of these proteins often occurs through phosphorylation. Therefore, a study might investigate whether this compound treatment leads to a change in the phosphorylation status of these key kinases.[5]

The PI3K/Akt pathway is vital for promoting cell survival and growth.[3][4] A key event in this pathway is the phosphorylation of Akt.[6] Western blot analysis can be employed to determine the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a clear indication of pathway activation or inhibition following treatment with this compound.[7]

Experimental Protocols

A detailed and standardized protocol is essential for reproducible Western blot results.[8][9][10]

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line or a neuronal cell line, depending on the research context) in 6-well plates at an appropriate density.

  • Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO).

  • Positive/Negative Controls: Include wells treated with known activators or inhibitors of the MAPK and Akt pathways as positive and negative controls, respectively.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the total protein.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel until adequate separation of proteins by size is achieved.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][10]

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

Detection and Analysis
  • Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.[11] Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Densitometric Analysis of MAPK Pathway Proteins
Treatment Groupp-ERK1/2 / Total ERK1/2 (Relative Fold Change)p-JNK / Total JNK (Relative Fold Change)p-p38 / Total p38 (Relative Fold Change)
Vehicle Control1.001.001.00
This compound (1 µM)1.5 ± 0.20.8 ± 0.11.1 ± 0.1
This compound (10 µM)2.8 ± 0.40.5 ± 0.11.3 ± 0.2
This compound (50 µM)4.2 ± 0.60.3 ± 0.051.4 ± 0.3
Known MAPK Activator5.5 ± 0.73.1 ± 0.54.8 ± 0.6*

*Data are presented as mean ± standard deviation from three independent experiments. p < 0.05 compared to vehicle control.

Table 2: Hypothetical Densitometric Analysis of PI3K/Akt Pathway Proteins
Treatment Groupp-Akt (Ser473) / Total Akt (Relative Fold Change)
Vehicle Control1.00
This compound (1 µM)0.9 ± 0.1
This compound (10 µM)0.6 ± 0.1
This compound (50 µM)0.4 ± 0.08
Known Akt Inhibitor0.2 ± 0.05*

*Data are presented as mean ± standard deviation from three independent experiments. p < 0.05 compared to vehicle control.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt phosphorylates Akt Akt Akt->p_Akt Downstream_Targets_Akt Cell Survival, Proliferation p_Akt->Downstream_Targets_Akt Raf Raf Ras->Raf MEK MEK Raf->MEK p_ERK p-ERK MEK->p_ERK phosphorylates ERK ERK ERK->p_ERK Downstream_Targets_MAPK Gene Expression, Inflammation p_ERK->Downstream_Targets_MAPK N_BTS N-Benzenesulfonyl- tryptamine N_BTS->p_Akt N_BTS->p_ERK G Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

References

Unveiling Distinct Binding Modes: A Comparative Analysis of N-Benzenesulfonyltryptamine Analogs via Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of N-Benzenesulfonyltryptamine analogs reveals a distinct binding mechanism at the human 5-HT6 serotonin (B10506) receptor compared to other tryptamine (B22526) derivatives. This guide provides a comparative analysis of their binding modes, supported by quantitative data from computational docking studies, and outlines the experimental protocols used in these in-silico investigations.

This compound analogs represent a class of compounds with significant interest in drug discovery, particularly for their interactions with serotonin receptors. Computational docking studies have been instrumental in elucidating the structural basis for their binding affinity and selectivity. A key finding is that the presence of the N1-benzenesulfonyl group is a primary determinant of the binding orientation within the 5-HT6 receptor.[1][2] This leads to a different binding pose compared to endogenous ligands like serotonin or other tryptamine analogs such as EMDT.

One of the well-studied this compound analogs, MS-245, demonstrates a binding mode that is common to other benzenesulfonyl-containing compounds.[2] This is in contrast to the binding orientation of serotonin and EMDT, which share a different, common pose.[2] These distinct binding modes are crucial for understanding the structure-activity relationships and for the rational design of novel, more potent, and selective 5-HT6 receptor ligands.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki values) of selected this compound analogs and other relevant tryptamine derivatives for the human 5-HT6 serotonin receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundAnalog TypeKi (nM)Reference
MS-245 (4a)This compound2.1[1]
des-methoxy MS-245 (4b)This compound4.1[1]
Serotonin (5-HT)Endogenous Tryptamine-
EMDT (5)Tryptamine Agonist16[1]
R(+)6Benzenesulfonyl-containing Pyrrolidine0.3[1]
S(-)6Benzenesulfonyl-containing Pyrrolidine1.7[1]
7RAminotetralin Isomer49 ± 12[1]
7SAminotetralin Isomer90 ± 20[1]
8RPyrrolidine counterpart of EMDT1.8 ± 0.2[1]
8SPyrrolidine counterpart of EMDT220 ± 25[1]

Experimental Protocols: Computational Docking of 5-HT6 Receptor Ligands

The following outlines a representative methodology for computational docking studies of this compound analogs with the human 5-HT6 serotonin receptor, based on protocols described in the literature.[2][3][4]

1. Receptor Modeling:

  • As the crystal structure of the human 5-HT6 receptor is not always available, a homology model is often constructed.

  • A common template for building the 5-HT6 receptor model is the crystal structure of bovine rhodopsin.[2]

  • A population of multiple receptor models (e.g., 100) can be generated to account for receptor flexibility.[2]

2. Ligand Preparation:

  • The 3D structures of the this compound analogs and other ligands are built using molecular modeling software.

  • The ligands are then energetically minimized using a suitable force field.

  • Partial atomic charges are calculated; for instance, Gasteiger-Hückel charges may be determined.[3]

3. Molecular Docking:

  • Automated docking is performed using software such as AutoDock 4.2.[3]

  • The receptor model is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.[3]

  • A grid box is defined to encompass the binding site of the receptor.

  • A genetic algorithm is frequently employed as the search algorithm to explore various ligand conformations and orientations within the binding site.[2]

  • Multiple docking runs are performed for each ligand to ensure the reliability of the results.

4. Analysis of Docking Results:

  • The docked poses are clustered and ranked based on their predicted binding energies.

  • The binding modes of the different analogs are visually inspected and compared.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and specific amino acid residues of the receptor are identified and analyzed.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Computational Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ReceptorModel Homology Modeling (e.g., from Bovine Rhodopsin) ReceptorPrep Prepare Receptor (Remove Water, Add Hydrogens, Assign Charges) ReceptorModel->ReceptorPrep Docking Molecular Docking (e.g., AutoDock, Genetic Algorithm) ReceptorPrep->Docking LigandBuild Build 3D Ligand Structures LigandMin Energy Minimization & Charge Calculation LigandBuild->LigandMin LigandMin->Docking Analysis Analyze Poses & Binding Energies Docking->Analysis Comparison Compare Binding Modes Analysis->Comparison

Computational Docking Workflow

G 5-HT6 Receptor Signaling Pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathways Ligand 5-HT6 Agonist Receptor 5-HT6 Receptor Ligand->Receptor Gs Gs Protein Receptor->Gs Fyn Fyn Receptor->Fyn interacts with mTOR mTOR Pathway Receptor->mTOR activates Cdk5 Cdk5 Pathway Receptor->Cdk5 activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Activation PKA->CREB

5-HT6 Receptor Signaling Pathways

The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[5][6][7][8][9] However, alternative signaling pathways have also been identified, including interactions with Fyn kinase, and activation of the mTOR and Cdk5 pathways, highlighting the complexity of 5-HT6 receptor function.[6][7][8] Understanding these pathways is crucial for comprehending the downstream cellular effects of this compound analogs and other ligands that target this receptor.

References

Safety Operating Guide

Proper Disposal of N-Benzenesulfonyltryptamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzenesulfonyltryptamine.

This compound is a compound that, in the absence of a specific Safety Data Sheet (SDS), should be handled with caution, assuming it shares the hazardous characteristics of its parent compounds, tryptamine (B22526) and benzenesulfonyl derivatives. Tryptamines can cause skin and eye irritation, while benzenesulfonyl compounds are known to be corrosive, harmful if swallowed, and can cause severe skin burns and eye damage. Therefore, the following procedures are designed to mitigate these potential risks during disposal.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing is mandatory to protect against skin exposure.

Work Area Preparation:

  • Conduct all disposal procedures within a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Ensure that a chemical spill kit is readily accessible.

  • Have an emergency eyewash station and safety shower nearby and ensure they are in good working order.

Quantitative Data Summary

For clarity and quick reference, the known hazardous properties of structurally related compounds are summarized below. These should be considered as potential hazards for this compound.

Hazard ClassificationTryptamineBenzenesulfonyl Chloride
Acute Oral Toxicity Harmful if swallowed[1]Harmful if swallowed[2]
Skin Corrosion/Irritation Causes skin irritation[3]Causes severe skin burns[2]
Eye Damage/Irritation Causes serious eye damage[1]Causes severe eye damage[2]
Skin Sensitization May cause an allergic skin reaction[1]Not classified
Aquatic Toxicity Toxic to aquatic life[1]Harmful to aquatic life

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be made of a material that is resistant to the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the primary hazards (e.g., "Corrosive," "Harmful if Swallowed," "Skin Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from incompatible materials, such as strong oxidizing agents and bases.[4]

    • The storage area should have secondary containment to capture any potential leaks.

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Experimental Protocols Cited

The hazard information presented is based on Safety Data Sheets for structurally similar compounds:

  • Tryptamine: The SDS for tryptamine indicates it is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1] It is also noted to be toxic to aquatic organisms.[1]

  • Benzenesulfonyl Chloride: The SDS for benzenesulfonyl chloride classifies it as harmful if swallowed and causing severe skin burns and eye damage.[2] It is also listed as harmful to aquatic life.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_prep Preparation cluster_disposal Disposal Process cluster_emergency Contingency PPE Don Personal Protective Equipment WorkArea Prepare Ventilated Work Area Collect Collect Waste in Compatible Container WorkArea->Collect Label Label Container 'Hazardous Waste' Collect->Label Store Store in Designated Secure Area Label->Store Request Request EHS Waste Pickup Store->Request Spill Spill Occurs SpillKit Use Chemical Spill Kit Spill->SpillKit Notify Notify EHS/ Supervisor SpillKit->Notify

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Benzenesulfonyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of N-Benzenesulfonyltryptamine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including N-Butylbenzenesulfonamide and N-(Benzyl)benzenesulfonamide, and general safety principles. It is imperative to consult the official SDS from your supplier before commencing any work.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE based on potential hazards.

Body PartPersonal Protective EquipmentStandards and Specifications
Eyes/Face Tightly fitting safety goggles or a full-face shield.Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant lab coat or apron.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use. Change gloves frequently, especially after direct contact.
Respiratory Use only in a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1]Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[2]

Hazard Identification and First Aid

Based on analogous compounds, this compound may pose the following hazards. Immediate first aid measures are critical in case of exposure.

HazardDescriptionFirst Aid Measures
Inhalation May cause respiratory irritation.Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[3]
Skin Contact May cause skin irritation.Take off immediately all contaminated clothing.[4] Rinse skin with water/shower.[4] If skin irritation persists, call a physician.[3]
Eye Contact May cause serious eye irritation.Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call an ophthalmologist.
Ingestion Harmful if swallowed.Clean mouth with water and drink afterwards plenty of water.[3] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is vital for the safe handling of this compound.

  • Pre-Handling Checklist:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower.

    • Have appropriate spill containment materials readily accessible.

  • Handling Procedure:

    • Don all required PPE before entering the designated handling area.

    • Conduct all handling of this compound within a certified chemical fume hood.

    • Carefully open the container, avoiding the creation of dust or aerosols.

    • Dispense the required amount of the chemical using appropriate, clean tools.

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated disposables, in a clearly labeled, sealed container.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[3][4][5]

    • Do not allow the product to enter drains.[4][5] Avoid release to the environment.[4][5]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][2]

  • Clean: Clean the spill area thoroughly.

Physical and Chemical Properties

The following data for similar compounds can provide an estimation of the properties of this compound.

PropertyN-ButylbenzenesulfonamideN-(Benzyl)benzenesulfonamide
Boiling Point 314 °C / 597 °F[5]No data available
Melting Point 13 - 15 °C / 55 - 59 °FNo data available
Density 1.15 g/cm³ (at 25 °C / 77 °F)[5]No data available

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE CheckEquipment 3. Check Fume Hood & Safety Equipment SelectPPE->CheckEquipment DonPPE 4. Don PPE CheckEquipment->DonPPE WorkInHood 5. Work in Fume Hood DonPPE->WorkInHood Dispense 6. Dispense Chemical WorkInHood->Dispense CloseContainer 7. Keep Container Closed Dispense->CloseContainer Decontaminate 8. Decontaminate Surfaces CloseContainer->Decontaminate DisposeWaste 9. Dispose of Waste & PPE Decontaminate->DisposeWaste WashHands 10. Wash Hands DisposeWaste->WashHands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid ContainSpill Contain Spill Evacuate->ContainSpill SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.